5-Iodo-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEGGIRVAHNXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551463 | |
| Record name | 5-Iodo-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114144-17-1 | |
| Record name | 5-Iodo-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114144-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Iodo-1H-indole-3-carbaldehyde from Indole
I have gathered substantial information from the search results to construct the in-depth technical guide. I have found detailed protocols and mechanistic information for both proposed synthetic routes.
For Route A (Iodination then Formylation):
-
I found a paper describing the regioselective C5-H direct iodination of indoles, which seems to be a radical-based mechanism[1][2].
-
I have information on the Vilsmeier-Haack formylation of indole derivatives which can be adapted for 5-iodoindole[3][4].
For Route B (Formylation then Iodination):
-
I have found a detailed experimental protocol for the Vilsmeier-Haack formylation of indole to produce indole-3-carbaldehyde[5][6].
-
Crucially, I have found a supporting information document that provides a specific and detailed protocol for the direct iodination of indole-3-carbaldehyde at the C5 position, along with characterization data for the final product[7].
For the mechanisms:
-
I have information on the electrophilic substitution mechanism for iodination[8][9][10].
-
I have multiple sources explaining the mechanism of the Vilsmeier-Haack reaction[11][12][13][14][15].
With this information, I can now proceed to write the comprehensive technical guide as requested by the user. I have enough details to create the structure, write the protocols, explain the mechanisms, create the data tables, and generate the Graphviz diagrams. I do not need further search actions.
Introduction
5-Iodo-1H-indole-3-carbaldehyde is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The indole scaffold is a prevalent motif in a vast array of biologically active compounds, and the introduction of an iodine atom at the C5 position provides a versatile handle for further functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic strategies for the preparation of this compound starting from indole, tailored for researchers and professionals in the field of drug development and medicinal chemistry.
Two principal synthetic routes are discussed herein, each with its own set of advantages and considerations:
-
Route A: Iodination of Indole followed by Formylation. This pathway commences with the regioselective iodination of the indole core at the C5 position, followed by the introduction of the carbaldehyde group at the C3 position.
-
Route B: Formylation of Indole followed by Iodination. This alternative strategy involves the initial formylation of indole at its most nucleophilic C3 position, followed by the selective iodination of the resulting indole-3-carbaldehyde at the C5 position.
This document will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and present a comparative analysis of the two routes to aid in the selection of the most appropriate method for a given research objective.
Route A: Iodination of Indole followed by Formylation
This synthetic approach prioritizes the early introduction of the iodine substituent. The success of this route hinges on the ability to selectively iodinate the indole ring at the C5 position, a task that can be challenging due to the high reactivity of the C3 position towards electrophiles.
Step 1: Regioselective C5-H Direct Iodination of Indole
Recent advancements have enabled the direct and highly regioselective iodination of indoles at the C5 position. One effective method proceeds via a radical pathway under mild conditions, avoiding the use of metal catalysts[1].
Reaction Scheme:
Experimental Protocol:
A detailed protocol for the C5-iodination of indole has been described by Wang et al.[1][2]. The reaction typically involves the use of an iodine source and a radical initiator in a suitable solvent.
Mechanism:
The mechanism for this C5-iodination is proposed to proceed through a radical pathway. The reaction is initiated by the formation of an iodine radical, which then selectively attacks the electron-rich indole ring at the C5 position. This regioselectivity is a key feature of this method, overcoming the inherent preference for C3 substitution in classical electrophilic additions.
Step 2: Vilsmeier-Haack Formylation of 5-Iodoindole
The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds[12][13][14][15]. In this step, 5-iodoindole is converted to the target molecule, this compound.
Reaction Scheme:
Experimental Protocol:
The procedure for the Vilsmeier-Haack formylation of indoles is well-established[3][5][6]. A general protocol adaptable for 5-iodoindole is as follows:
-
The Vilsmeier reagent is prepared in situ by the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) at low temperatures.
-
The 5-iodoindole is then added to the pre-formed Vilsmeier reagent.
-
The reaction mixture is stirred, typically with gentle heating, to drive the reaction to completion.
-
Aqueous workup hydrolyzes the intermediate iminium salt to afford the desired aldehyde.
Mechanism of the Vilsmeier-Haack Reaction:
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich indole ring of 5-iodoindole attacks the Vilsmeier reagent, preferentially at the C3 position, to form a stable intermediate. Subsequent elimination and hydrolysis yield the final product, this compound[11][12].
Route B: Formylation of Indole followed by Iodination
This route begins with the formylation of the indole starting material, a highly efficient and well-understood transformation. The subsequent iodination at the C5 position is then directed by the existing aldehyde group.
Step 1: Vilsmeier-Haack Formylation of Indole
The initial step involves the synthesis of indole-3-carbaldehyde from indole using the Vilsmeier-Haack reaction. This is a high-yielding and widely used industrial process.
Reaction Scheme:
Experimental Protocol:
A representative experimental procedure is provided by TCI Practical Examples[5] and Organic Syntheses[6]:
-
To a solution of Vilsmeier reagent in DMF at 0 °C, indole is added.
-
The solution is stirred for a specified time at room temperature.
-
The reaction is quenched with an aqueous base (e.g., NaOH solution).
-
The precipitated product is collected by filtration, washed, and dried.
Quantitative Data for Vilsmeier-Haack Formylation of Indole:
| Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃, DMF | 0 to 85 | 6 | 96 | [3] |
| Vilsmeier Reagent, DMF | 0 to rt | 2.5 | 77 | [5] |
Step 2: Direct Iodination of Indole-3-carbaldehyde
The final step in this route is the selective iodination of indole-3-carbaldehyde at the C5 position. A highly efficient protocol for this transformation has been reported[7].
Reaction Scheme:
Caption: Synthetic workflow for Route A.
Route B: Formylation followed by Iodination
Caption: Synthetic workflow for Route B.
Comparative Analysis and Conclusion
Both Route A and Route B offer viable pathways for the synthesis of this compound from indole. The choice between the two may depend on several factors:
-
Route A is advantageous if a variety of C3-substituted 5-iodoindoles are desired, as the common intermediate, 5-iodoindole, can be diversified. However, the initial C5-iodination might require more specialized conditions to achieve high regioselectivity.
-
Route B benefits from a highly robust and scalable initial step (Vilsmeier-Haack formylation of indole). The subsequent iodination is also reported to be high-yielding and selective. This route is often preferred for the direct synthesis of the target compound.
References
- 1. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]
- 9. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
chemical properties of 5-Iodo-1H-indole-3-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of 5-Iodo-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its trifunctional nature—comprising a reactive aldehyde, an acidic indole N-H proton, and a versatile carbon-iodine bond—offers a rich landscape for chemical derivatization. This guide provides an in-depth exploration of its synthesis, spectroscopic profile, and core chemical reactivity. We will dissect the causality behind key synthetic transformations, including electrophilic substitutions, nucleophilic additions, and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols.
Introduction: A Molecule of Strategic Importance
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceutical agents.[1] The introduction of specific functional groups onto this scaffold allows for the fine-tuning of biological activity and pharmacokinetic properties. This compound (Figure 1) has emerged as a particularly valuable intermediate due to its three distinct points of reactivity:
-
The Aldehyde at C3: Acts as an electrophilic center, enabling condensations, reductions, oxidations, and the formation of various carbon-carbon and carbon-heteroatom bonds.[2]
-
The Indole Nitrogen (N1): The N-H proton is weakly acidic and can be deprotonated to generate a nucleophile for alkylation, acylation, or sulfonylation, which also serves to protect the nitrogen and modulate the ring's electronic properties.
-
The Iodine at C5: This is arguably its most strategic feature. The carbon-iodine bond is an exceptional handle for transition-metal-catalyzed cross-coupling reactions, allowing for the facile construction of complex biaryl systems and other carbon-carbon or carbon-heteroatom linkages.[3]
This guide will systematically explore the chemistry of this versatile molecule, providing the foundational knowledge required for its effective application in complex synthetic campaigns.
Figure 1: Structure of this compound
Caption: The chemical structure of this compound.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization.
Physical Properties
The key physico are summarized in Table 1. It is typically a white to off-white solid with a melting point around 185-186 °C.[4] It is advisable to store the compound in a dark place under an inert atmosphere, at refrigerated temperatures (2-8°C), to prevent degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 114144-17-1 | [5] |
| Molecular Formula | C₉H₆INO | [5] |
| Molecular Weight | 271.05 g/mol | [5] |
| Appearance | White solid | [4] |
| Melting Point | 185 - 186 °C | [4] |
Spectroscopic Data
Spectroscopic analysis confirms the structure and purity of the compound. The data presented in Table 2 is characteristic for this molecule.[4]
Table 2: Spectroscopic Data for this compound
| Technique | Data (Solvent: DMSO-d₆) | Assignment |
| ¹H NMR | δ 12.27 (s, 1H), 9.92 (s, 1H), 8.44 (s, 1H), 8.29 (d, J=3.1 Hz, 1H), 7.53 (dd, J=8.5, 1.4 Hz, 1H), 7.37 (d, J=8.5 Hz, 1H) | NH , CH O, H4, H2, H6, H7 |
| ¹³C NMR | δ 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6 | C HO, C7a, C2, C6, C4, C3a, C3, C7, C5 |
| IR (cm⁻¹) | 3239, 1650, 1435, 1386, 878 | N-H stretch, C=O stretch (conjugated), Aromatic C=C, C-H bend, C-I associated |
| HRMS (ESI) | m/z calculated for C₉H₆INNaO [M+Na]⁺: 293.9386 | Found: 293.9385 |
Note: NMR assignments are based on standard indole numbering.
Synthesis Strategies
Two primary retrosynthetic disconnections are commonly employed for the preparation of this compound: direct iodination of the pre-formed indole-3-carbaldehyde or formylation of 5-iodoindole.
Caption: Key retrosynthetic approaches to this compound.
Route A: Direct C5-H Iodination
This is often the more direct approach. The indole ring is electron-rich and readily undergoes electrophilic aromatic substitution.[6] While the C3 position is the most nucleophilic site on an unsubstituted indole, the presence of the aldehyde group at C3 deactivates the pyrrole ring slightly and directs incoming electrophiles to the benzene portion of the molecule, primarily at the C5 position.
Causality: The choice of iodinating agent and catalyst is critical. N-Iodosuccinimide (NIS) is a mild and effective source of the electrophilic iodonium ion (I⁺). A Lewis acid, such as BF₃·Et₂O, is used to activate the NIS, increasing its electrophilicity and promoting the reaction under mild conditions.[4]
Experimental Protocol: Synthesis via Direct Iodination [4]
-
Setup: To a 10 mL round-bottom flask, add 1H-indole-3-carbaldehyde (0.5 mmol, 1.0 equiv) and N-Iodosuccinimide (NIS) (0.5 mmol, 1.0 equiv).
-
Solvent: Add anhydrous dichloromethane (3 mL).
-
Initiation: Add boron trifluoride etherate (BF₃·Et₂O) (1.0 mmol, 2.0 equiv) dropwise to the stirred suspension at room temperature under an air atmosphere.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC (Eluent: ethyl acetate/petroleum ether 1:2).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution. Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford this compound as a white solid.
Route B: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and powerful method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.[7][8] This route involves the reaction of 5-iodoindole with the Vilsmeier reagent, an electrophilic chloromethyleneiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[9] The subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.
Causality: This method is advantageous when 5-iodoindole is more readily available or cost-effective than indole-3-carbaldehyde. The reaction is highly regioselective for the electron-rich C3 position of the indole nucleus. Recent advancements have even led to catalytic versions of this reaction, reducing the need for stoichiometric amounts of caustic reagents.[10]
Core Chemical Reactivity
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. Strategic manipulation allows for selective derivatization at the aldehyde, the indole nitrogen, or the C5-iodo position.
Reactions at the Aldehyde Group (C3)
The aldehyde functionality is a versatile electrophilic site.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) provides C3-aminomethyl indoles.
-
Condensation Reactions: It readily forms Schiff bases (imines) upon reaction with primary amines or hydrazines. These products can be valuable intermediates or final targets themselves.[11] For instance, condensation with thiosemicarbazides yields thiosemicarbazone derivatives, which have been investigated for their biological activities.[11]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These provide access to C3-alkenyl indoles, extending the carbon chain at this position.
-
Reduction/Oxidation: The aldehyde can be easily reduced to the corresponding alcohol (3-hydroxymethyl-5-iodoindole) using mild reducing agents like sodium borohydride (NaBH₄) or oxidized to the carboxylic acid (5-iodo-1H-indole-3-carboxylic acid) with oxidizing agents like silver(I) oxide (Ag₂O).
Reactions at the Indole Nitrogen (N1)
The N-H proton can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate the indolide anion, a potent nucleophile.
-
N-Alkylation/N-Arylation: The anion reacts with alkyl or aryl halides to furnish N-substituted derivatives. For example, N-benzylation can be achieved using benzyl bromide and a base like potassium carbonate.[4]
-
N-Acylation/N-Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides (e.g., tosyl chloride) provides N-protected indoles. This is a crucial step in many synthetic sequences as it can alter the reactivity of the indole ring and prevent unwanted side reactions.
Palladium-Catalyzed Cross-Coupling at C5
The C5-Iodo group is the gateway to a vast array of complex structures via palladium-catalyzed cross-coupling reactions.[12] The C-I bond is highly reactive towards oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. This enables the formation of new bonds that are otherwise difficult to construct.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
-
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst and a base (e.g., Na₂CO₃, K₃PO₄) to form C-C bonds. This is one of the most robust and widely used methods for constructing biaryl linkages.[4]
-
Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) to form C(sp²)-C(sp) bonds, yielding 5-alkynylindoles.
-
Heck Coupling: Reaction with alkenes to form 5-alkenylindoles.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing access to 5-aminoindole derivatives.[13]
Experimental Protocol: Suzuki-Miyaura Coupling [4]
-
Setup: In a sealed tube vial under an argon atmosphere, combine this compound (0.15 mmol, 1.0 equiv), the desired phenylboronic acid (0.21 mmol, 1.4 equiv), sodium carbonate (0.29 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 10 mol%).
-
Solvent: Add a 4:1 mixture of 1,4-dioxane and water (2 mL).
-
Reaction: Seal the vial and stir the reaction mixture at 80 °C for 12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 5-aryl-1H-indole-3-carbaldehyde product.
Applications as a Synthetic Intermediate
The true power of this compound is realized in multi-step syntheses where its functional groups are manipulated sequentially to build molecular complexity. It serves as a precursor for a wide range of biologically active molecules, including analogues of natural products like Meridianin D, which exhibit antibiofilm activity.
Caption: Synthetic utility illustrating sequential functionalization pathways.
Conclusion
This compound is a testament to the power of strategic functionalization in organic synthesis. Its three orthogonal reactive sites provide chemists with a versatile and powerful platform for constructing complex molecular architectures. A thorough understanding of its synthesis and the nuanced reactivity of each functional group—the electrophilic aldehyde, the nucleophilic nitrogen, and the cross-coupling-receptive C-I bond—is essential for any researcher, scientist, or drug development professional working with indole-based compounds. The ability to selectively engage these sites opens the door to a vast chemical space, enabling the synthesis of novel therapeutics, functional materials, and chemical probes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. This compound | C9H6INO | CID 13863906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Electrophilic substitution at the indole [quimicaorganica.org]
- 9. growingscience.com [growingscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 5-Iodo-1H-indole-3-carbaldehyde: A Comprehensive ¹H and ¹³C NMR Technical Guide
Introduction: The Structural Significance of 5-Iodo-1H-indole-3-carbaldehyde
This compound is a key heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of an iodine atom at the C5 position and a carbaldehyde at the C3 position provides strategic handles for further chemical modifications. Accurate structural elucidation is paramount for its application in drug discovery and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique that provides a detailed atomic-level map of the molecular structure. This in-depth technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, providing researchers, scientists, and drug development professionals with the necessary data and interpretation to confidently identify and utilize this compound.
Molecular Structure and Atom Numbering
For clarity in the assignment of NMR signals, the following numbering scheme is used for this compound.
Caption: Molecular structure and atom numbering of this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The data presented below was acquired on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[1]
| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| H-N1 | 12.27 | s (broad) | - | 1H |
| H-CHO | 9.92 | s | - | 1H |
| H-4 | 8.44 | s | - | 1H |
| H-2 | 8.29 | d | 3.1 | 1H |
| H-6 | 7.53 | dd | 8.5, 1.4 | 1H |
| H-7 | 7.37 | d | 8.5 | 1H |
Interpretation of the ¹H NMR Spectrum
-
Indole N-H Proton (H-N1, 12.27 ppm): The proton attached to the nitrogen atom appears as a broad singlet at a very downfield chemical shift. This is characteristic of an indole N-H proton and is due to its acidic nature and involvement in hydrogen bonding with the DMSO solvent. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.
-
Aldehyde Proton (H-CHO, 9.92 ppm): This sharp singlet is characteristic of an aldehyde proton. Its significant downfield shift is caused by the strong deshielding effect of the electronegative oxygen atom of the carbonyl group.
-
Aromatic Protons (H-2, H-4, H-6, H-7):
-
H-4 (8.44 ppm): This proton appears as a singlet. The substitution pattern of the benzene ring portion of the indole results in this proton having no adjacent protons to couple with, hence the singlet multiplicity. Its downfield shift is influenced by the electron-withdrawing effect of the iodine atom at the C5 position.
-
H-2 (8.29 ppm): This proton on the pyrrole ring appears as a doublet with a small coupling constant (J = 3.1 Hz). This coupling is likely a long-range coupling with the N-H proton. The deshielding is due to its position adjacent to the electron-deficient C3 atom bearing the aldehyde group.
-
H-6 (7.53 ppm): This proton appears as a doublet of doublets. It is coupled to H-7 (ortho-coupling, J = 8.5 Hz) and shows a smaller meta-coupling to H-4 (J = 1.4 Hz), though the H-4 signal is a singlet, suggesting this smaller coupling is not resolved for H-4.
-
H-7 (7.37 ppm): This proton appears as a doublet due to ortho-coupling with H-6 (J = 8.5 Hz).
-
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The data below was acquired on a 101 MHz spectrometer using DMSO-d₆ as the solvent.[1]
| Signal Assignment | Chemical Shift (δ) [ppm] |
| C=O (CHO) | 185.2 |
| C-2 | 138.9 |
| C-7a | 136.2 |
| C-4 | 131.6 |
| C-6 | 129.2 |
| C-3a | 126.7 |
| C-3 | 117.2 |
| C-7 | 115.0 |
| C-5 | 86.6 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C=O, 185.2 ppm): This signal is the most downfield, which is characteristic of an aldehyde carbonyl carbon due to the strong deshielding effect of the double-bonded oxygen atom.
-
Aromatic and Heterocyclic Carbons:
-
C-2 (138.9 ppm): This carbon is significantly deshielded due to its proximity to the electronegative nitrogen atom and the electron-withdrawing aldehyde group at C3.
-
C-7a (136.2 ppm): This is a quaternary carbon at the junction of the two rings.
-
C-4 (131.6 ppm) and C-6 (129.2 ppm): These are protonated aromatic carbons.
-
C-3a (126.7 ppm): Another quaternary carbon at the ring junction.
-
C-3 (117.2 ppm): This carbon is attached to the aldehyde group.
-
C-7 (115.0 ppm): A protonated aromatic carbon.
-
C-5 (86.6 ppm): This carbon is directly attached to the iodine atom. The "heavy atom effect" of iodine causes a significant upfield shift for this carbon, which is a key diagnostic feature in the spectrum.
-
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
I. Sample Preparation
-
Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[2][3] The use of a secondary vial for dissolution is recommended to ensure the sample is fully dissolved before transfer to the NMR tube.[2][3]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[4][5] The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a deuterium signal for the instrument's lock system.[2]
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the compound. If necessary, gentle warming or sonication can be employed. Visually inspect the solution to ensure there is no suspended particulate matter, which can negatively affect the spectral quality.[2][4]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[5]
-
Internal Standard (Optional but Recommended): While the residual proton signal of the deuterated solvent can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) provides a more accurate chemical shift calibration.[2] For DMSO-d₆, the residual peak appears at approximately 2.50 ppm.[1]
II. NMR Instrument Parameters (400 MHz Spectrometer)
The following are typical acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[6]
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.[6]
-
Receiver Gain (RG): Set automatically by the instrument.
-
Acquisition Time (AQ): 3-4 seconds.[6]
-
Relaxation Delay (D1): 1-2 seconds.[6]
-
Spectral Width (SW): 0-14 ppm.
-
Temperature: 298 K (25 °C).[6]
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-200 ppm.
-
Temperature: 298 K (25 °C).
III. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and then perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.
-
Integration: For the ¹H NMR spectrum, integrate the area under each peak to determine the relative number of protons.
Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of this compound.
Conclusion
This technical guide provides a thorough and expertly curated overview of the ¹H and ¹³C NMR spectroscopic data for this compound. By presenting detailed spectral assignments, in-depth interpretations, and a robust experimental protocol, this document serves as an authoritative resource for researchers in organic synthesis, medicinal chemistry, and materials science. The self-validating nature of the provided protocols, grounded in established scientific principles, ensures that researchers can confidently reproduce and rely on this data for the unambiguous structural confirmation of this important synthetic intermediate.
References
An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 5-Iodo-1H-indole-3-carbaldehyde
Introduction
5-Iodo-1H-indole-3-carbaldehyde is a halogenated derivative of indole-3-carbaldehyde, a significant scaffold in medicinal chemistry and drug discovery. The introduction of an iodine atom at the 5-position of the indole ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for the synthesis of novel therapeutic agents. Accurate and comprehensive analytical characterization of such molecules is paramount to ensure their identity, purity, and structural integrity throughout the research and development process.
This technical guide provides a detailed exploration of two fundamental analytical techniques, Infrared (IR) Spectroscopy and Mass Spectrometry (MS), as applied to the characterization of this compound. As a Senior Application Scientist, this document is structured to not only present the data but also to elucidate the underlying principles and experimental considerations that ensure the generation of reliable and interpretable results.
Chemical and Physical Properties of this compound
A foundational understanding of the analyte's properties is critical for selecting appropriate analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₉H₆INO | PubChem |
| Molecular Weight | 271.05 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 114144-17-1 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | Sigma-Aldrich[2] |
Part 1: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions are characteristic of the bonds within the molecule.
Theoretical Framework: The Vibrational Language of Molecules
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the N-H bond of the indole ring, the C=O bond of the aldehyde, the C-H bonds of the aromatic ring, and the C-I bond. The position, intensity, and shape of these bands provide a unique "fingerprint" of the molecule.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
For a solid sample such as this compound, two primary methods are recommended for obtaining a high-quality IR spectrum: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Method 1: KBr Pellet Preparation
The KBr pellet technique involves dispersing the solid sample in a matrix of dry potassium bromide powder and pressing the mixture into a thin, transparent pellet. This method is often considered the gold standard for transmission IR spectroscopy of solids.
Step-by-Step Protocol for KBr Pellet Preparation:
-
Drying: Dry spectroscopic grade KBr powder in an oven at approximately 110°C for at least two hours to remove any adsorbed water, which can interfere with the IR spectrum.
-
Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion.
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Method 2: Attenuated Total Reflectance (ATR) Analysis
ATR-FTIR is a more rapid and less sample-intensive technique that involves pressing the solid powder directly onto a high-refractive-index crystal (e.g., diamond or zinc selenide).
Step-by-Step Protocol for ATR-FTIR Analysis:
-
Background Scan: With a clean ATR crystal, perform a background scan to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum.
-
Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
Caption: Experimental workflows for IR analysis of solid samples.
Data Interpretation: Decoding the Spectrum
The IR spectrum of this compound displays several key absorption bands that confirm its structure. The following table summarizes the expected and observed vibrational frequencies.
Table of Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Range (cm⁻¹) | Reference |
| 3239 | N-H (Indole) | Stretching | 3500-3300 | [3] |
| 2924, 2804, 2749 | C-H (Aldehyde) | Stretching | 2900-2800, 2800-2700 | [3] |
| 1650 | C=O (Aldehyde) | Stretching | 1715-1680 | [3] |
| 1435, 1386 | C-H (Aromatic) | Bending | 1500-1400 | [3] |
| 1285, 1232, 1124, 1088 | C-N (Indole) | Stretching | 1350-1000 | [3] |
| 878, 789 | C-H (Aromatic) | Out-of-plane Bending | 900-675 | [3] |
| 666, 608 | C-I | Stretching | 700-500 | [3] |
The presence of a strong absorption at 1650 cm⁻¹ is indicative of the conjugated aldehyde carbonyl group. The broad band at 3239 cm⁻¹ corresponds to the N-H stretching of the indole ring. The peaks in the 2924-2749 cm⁻¹ region are characteristic of the C-H stretching of the aldehyde functional group. The absorptions in the lower frequency region (below 700 cm⁻¹) are consistent with the C-I stretching vibration.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Ionization and Inlet Strategy: From Solid to Gas-Phase Ions
For a thermally stable, solid organic molecule like this compound, Electron Ionization (EI) is a suitable "hard" ionization technique that induces fragmentation, providing valuable structural information.[1][4] The sample can be introduced into the ion source using a Direct Inlet Probe (DIP).[3][5]
Direct Inlet Probe (DIP) with Electron Ionization (EI):
The DIP method involves placing a small amount of the solid sample into a sample holder at the end of a probe. The probe is then inserted into the high-vacuum region of the mass spectrometer's ion source. The probe tip is heated, causing the sample to vaporize directly into the electron beam of the EI source, where ionization and fragmentation occur.[3][5] This technique is advantageous as it bypasses the need for chromatographic separation, making it a rapid screening method.
Caption: Experimental workflow for Direct Inlet Probe-Mass Spectrometry (DIP-MS).
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. For this compound, the calculated mass of the sodium adduct ([M+Na]⁺) is 293.9386 m/z, which is in excellent agreement with the experimentally determined value.[3]
Fragmentation Pattern: Deconstructing the Molecule
Electron ionization typically imparts significant energy to the molecule, leading to characteristic fragmentation pathways. For indole derivatives, common fragmentation patterns include the loss of small, stable neutral molecules and cleavage of the indole ring.
Predicted Fragmentation of this compound:
-
Molecular Ion (M⁺˙): The initial ionization event will produce the molecular ion at m/z = 271.
-
Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion at m/z = 270.
-
Loss of Carbon Monoxide ([M-CHO]⁺): Cleavage of the formyl group can lead to the loss of a neutral CO molecule from the [M-H]⁺ ion, or a CHO radical from the M⁺˙ ion, leading to a fragment at m/z = 242.
-
Loss of Iodine ([M-I]⁺): Cleavage of the C-I bond would result in a fragment at m/z = 144.
-
Loss of HCN: A characteristic fragmentation of the indole ring is the loss of hydrogen cyanide, which could occur from various fragments.
Table of Predicted Significant Fragments in the Mass Spectrum
| m/z | Proposed Fragment | Plausible Origin |
| 271 | [C₉H₆INO]⁺˙ | Molecular Ion (M⁺˙) |
| 270 | [C₉H₅INO]⁺ | [M-H]⁺ |
| 242 | [C₈H₅IN]⁺ | [M-CHO]⁺ |
| 144 | [C₉H₆NO]⁺ | [M-I]⁺ |
| 116 | [C₈H₆N]⁺ | [M-I-CO]⁺ |
| 89 | [C₇H₅]⁺ | Further fragmentation |
Conclusion
The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and comprehensive analytical characterization of this compound. IR spectroscopy confirms the presence of the key functional groups, serving as a rapid and reliable method for identity confirmation. Mass spectrometry, particularly with a hard ionization technique like EI, not only confirms the molecular weight but also provides valuable structural information through the analysis of fragmentation patterns. The high-resolution mass data further solidifies the elemental composition. These techniques, when employed with the appropriate experimental protocols and a sound understanding of their theoretical underpinnings, are indispensable tools for researchers, scientists, and drug development professionals working with novel chemical entities.
References
solubility of 5-Iodo-1H-indole-3-carbaldehyde in common organic solvents
An In-depth Technical Guide to the Solubility of 5-Iodo-1H-indole-3-carbaldehyde in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and materials science, valued for its role in the synthesis of complex therapeutic agents and functional materials.[1][2][3] A comprehensive understanding of its solubility profile is paramount for its effective utilization in reaction chemistry, purification, formulation, and biological screening. This guide provides a detailed analysis of the solubility of this compound, grounded in theoretical principles and supported by established experimental methodologies. We present a predictive solubility map across a spectrum of common organic solvents, detail a robust protocol for empirical solubility determination, and offer practical insights for laboratory applications.
Introduction: The Significance of this compound
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The derivative, this compound, offers unique synthetic utility. The aldehyde group at the 3-position is a versatile handle for a wide array of chemical transformations, including condensations and reductive aminations, while the iodo-substituent at the 5-position serves as a crucial site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[3]
Successful application of this reagent hinges on its dissolution in an appropriate solvent system. Solubility dictates reaction kinetics, influences purification strategies like crystallization and chromatography, and is a critical parameter in developing formulations for screening and in vivo studies. This document serves as a foundational resource for researchers, providing the necessary data and protocols to confidently work with this compound.
Physicochemical Properties
A molecule's solubility is intrinsically linked to its physical and chemical properties. Key descriptors for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₆INO | PubChem[4] |
| Molecular Weight | 271.05 g/mol | PubChem[4] |
| Physical Form | Solid | Ambeed, Inc. via Sigma-Aldrich[5] |
| XLogP3 (Lipophilicity) | 2.3 | PubChem[4] |
| Melting Point | 185 - 186 °C | Tang, et al. (2015)[6] |
The XLogP3 value of 2.3 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic solvents over water but is not excessively nonpolar.[4] The presence of the N-H group and the aldehyde's carbonyl oxygen allows for hydrogen bonding, contributing to its solubility in polar solvents.
Theoretical Framework and Predictive Solubility Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. We can classify solvents and predict their interaction with this compound based on its structural features.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H6INO | CID 13863906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 114144-17-1 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
reactivity of the aldehyde group in 5-Iodo-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Iodo-1H-indole-3-carbaldehyde
Abstract
This compound is a pivotal building block in medicinal chemistry and organic synthesis, largely owing to the versatile reactivity of its C3-aldehyde functionality. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of this aldehyde group. We will explore key transformations, including nucleophilic additions, condensation reactions, reductive aminations, and oxidations, offering both mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold in their work.
Introduction: The Significance of this compound
The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents.[1] The strategic placement of an aldehyde group at the C3 position transforms the indole into a versatile synthetic intermediate, enabling a wide array of chemical modifications.[2] The addition of an iodine atom at the C5 position further enhances its utility by introducing a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and by modulating the electronic properties of the indole ring system.
Indole-3-carbaldehyde and its derivatives are crucial precursors for compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-HIV properties.[3][1] Understanding and controlling the reactivity of the aldehyde group is therefore paramount for the successful design and synthesis of novel therapeutic agents.
Core Chemical Properties and Reactivity Analysis
The reactivity of the aldehyde in this compound is a product of the interplay between the indole ring's electronics and the nature of the substituents.
-
Electronic Effects: The indole ring is an electron-rich aromatic system. The nitrogen lone pair participates in the π-system, donating electron density into the ring. This electron-donating character deactivates the attached aldehyde group toward nucleophilic attack compared to a simple benzaldehyde. However, the C3 position, being β to the indole nitrogen, is relatively electron-deficient, making the aldehyde susceptible to a range of transformations.
-
The Role of the Iodo Group: The iodine atom at the C5 position exerts a weak electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M). These competing effects result in a nuanced modulation of the aldehyde's electrophilicity. Critically, the iodine provides a site for further functionalization, which is often exploited post-modification of the aldehyde.
-
Steric Considerations: The C3-aldehyde is sterically accessible, allowing for reactions with a variety of nucleophiles. However, reactions involving the C2 or C4 positions of the indole can be sterically hindered, particularly with bulky reagents.[4]
Physicochemical & Spectroscopic Data
The following table summarizes key properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆INO | [5] |
| Molar Mass | 271.05 g/mol | [5] |
| Appearance | White to yellow solid | [6] |
| Melting Point | 185 - 186 °C | [6] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.27 (s, 1H, NH), 9.92 (s, 1H, CHO), 8.44 (s, 1H), 8.29 (d, J=3.1 Hz, 1H), 7.53 (dd, J=8.5, 1.4 Hz, 1H), 7.37 (d, J=8.5 Hz, 1H) | [6] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6 | [6] |
| CAS Number | 114144-17-1 | [5][7] |
Key Transformations of the Aldehyde Group
The aldehyde functionality is a gateway to diverse molecular architectures. This section details the most common and synthetically useful reactions.
Nucleophilic Addition
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This fundamental reaction class is the first step in many multi-step syntheses.
Caption: General mechanism of nucleophilic addition to an aldehyde.
Condensation Reactions
Condensation reactions are powerful C-C bond-forming strategies that extend the carbon skeleton from the aldehyde group.
This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst, yielding an α,β-unsaturated product.[8][9] These products are valuable intermediates for synthesizing more complex heterocyclic systems.[10][11]
Causality Behind Experimental Choices:
-
Catalyst: A weak base like piperidine or triethylamine is typically sufficient. Its role is to deprotonate the active methylene compound, generating the nucleophilic carbanion. Stronger bases can lead to side reactions with the indole N-H.[8]
-
Solvent: Protic solvents like ethanol are often used as they can solvate the ionic intermediates. Aprotic solvents like DMF or acetonitrile can also be effective.[8]
-
Temperature: These reactions are often run at room temperature, although gentle heating may be required for less reactive substrates.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H6INO | CID 13863906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. This compound | 114144-17-1 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
electrophilic substitution reactions of 5-Iodo-1H-indole-3-carbaldehyde
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Iodo-1H-indole-3-carbaldehyde
This guide provides a comprehensive technical analysis of the electrophilic substitution reactions involving this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental principles of indole chemistry with practical insights into the regiochemical outcomes governed by the specific substitution pattern of this versatile heterocyclic scaffold.
Introduction: The Strategic Importance of the Indole Nucleus
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties make it a privileged scaffold in drug design. The reactivity of the indole nucleus, particularly its propensity for electrophilic substitution, allows for extensive functionalization to modulate biological activity.[3] This guide focuses on a specifically substituted analogue, this compound, a valuable building block whose reactivity is intricately controlled by the interplay of its substituents. Understanding its behavior in electrophilic aromatic substitution (EAS) is critical for its strategic deployment in synthetic campaigns.
The Electronic Landscape: Predicting Reactivity and Regioselectivity
The indole ring is an electron-rich aromatic system, significantly more reactive towards electrophiles than benzene.[4] This heightened reactivity stems from the participation of the nitrogen lone pair in the π-system, which increases the electron density of the pyrrole ring. In an unsubstituted indole, electrophilic attack occurs preferentially at the C3 position, as the resulting cationic intermediate (the sigma complex) effectively delocalizes the positive charge without disrupting the aromaticity of the fused benzene ring.[5][6][7]
However, in this compound, the intrinsic reactivity is modulated by two key substituents:
-
The 3-Carbaldehyde Group (-CHO): As a moderately deactivating, electron-withdrawing group, the formyl substituent at C3 significantly reduces the nucleophilicity of the pyrrole ring. By pulling electron density away, it strongly disfavors electrophilic attack at the adjacent C2 and C4 positions. Its primary role is to "protect" the pyrrole moiety and shift the focus of electrophilic attack to the carbocyclic (benzene) ring.
-
The 5-Iodo Group (-I): Halogens are a classic example of substituents with opposing inductive and resonance effects. The iodine atom is electronegative and deactivates the ring towards EAS via induction. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho (C4, C6) and para (C7, which is not para) positions. In this case, it directs towards C4 and C6.
The combination of these effects dictates that electrophilic substitution on this compound will overwhelmingly occur on the benzene portion of the molecule. The C3 position is blocked, and the C2 position is strongly deactivated. The directing influence of the iodo group points towards C4 and C6 as the most probable sites of reaction.
Caption: Electronic directing effects on the this compound scaffold.
Key Electrophilic Substitution Reactions and Methodologies
This section details the primary classes of electrophilic substitution reactions and their anticipated outcomes with this compound.
Nitration
Direct nitration of indoles with strong acidic mixtures like HNO₃/H₂SO₄ is often avoided due to the risk of oxidation and acid-catalyzed polymerization.[7] Milder, non-acidic nitrating agents are therefore required.
-
Causality behind Reagent Choice: Reagents such as benzoyl nitrate or nitric acid in acetic anhydride generate the nitronium ion (NO₂⁺) electrophile under less harsh conditions, preserving the sensitive indole core.[8]
-
Predicted Regiochemistry: The deactivating -CHO group at C3 directs substitution to the benzene ring. The 5-iodo group directs ortho and para. Therefore, nitration is expected to yield a mixture of 4-nitro and 6-nitro derivatives. Steric hindrance from the peri C4-C5 interaction might slightly favor substitution at C6. Nitration of 6-nitroindole-3-carboxaldehyde has been reported, indicating the feasibility of introducing a nitro group onto the benzene ring of an indole-3-carbaldehyde.[9]
Table 1: Summary of Predicted Electrophilic Substitution Outcomes
| Reaction Type | Reagent(s) | Probable Position(s) | Rationale & Key Considerations |
| Nitration | HNO₃ in Ac₂O | C6, C4 | Mild conditions essential. C6 is sterically more accessible than C4. |
| Halogenation | NBS or NCS in DMF/CH₂Cl₂ | C6, C4 | Avoids polyhalogenation and acid-catalyzed side reactions. |
| Sulfonylation | SO₃-Pyridine complex | C6, C4 | Prevents degradation of the indole nucleus by strong acid.[8] |
| Friedel-Crafts | Acyl/Alkyl Halide, Lewis Acid | C4 (Potentially) | Highly challenging. Steric hindrance at C5 severely inhibits C4 reaction.[10] N-acylation is a likely side reaction. |
Halogenation (Bromination & Chlorination)
The high electron density of the indole ring allows for facile halogenation. To ensure controlled, mono-substitution, mild halogenating agents are paramount.
-
Causality behind Reagent Choice: N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are ideal reagents. They provide a low concentration of Br⁺ or Cl⁺ electrophiles, respectively, minimizing over-halogenation and undesirable side reactions.
-
Predicted Regiochemistry: Similar to nitration, the directing effects of the existing substituents will guide the incoming halogen to the C4 and C6 positions. The product distribution will likely be a mixture of 4-halo-5-iodo- and 6-halo-5-iodo-1H-indole-3-carbaldehyde.
Friedel-Crafts Reactions: A Significant Challenge
While Friedel-Crafts alkylation and acylation are powerful C-C bond-forming reactions, their application to indoles is notoriously difficult. The nucleophilic nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring system. Furthermore, the electron-rich indole nucleus is prone to polymerization under strong Lewis acid conditions.
-
Causality behind Experimental Observations: Research on palladium-catalyzed C-H arylations, which proceed via a related electrophilic palladation mechanism, provides critical insight. In these studies, the formyl group at C3 was found to direct C-H activation to the C4 position.[10] However, the same study reported that no arylation products were obtained from 5-substituted indole-3-carbaldehydes .[10] This strongly suggests that the steric bulk of the substituent at C5 (in our case, iodine) presents a significant steric barrier that impedes or completely prevents attack at the C4 position.
-
Implications: This finding indicates that traditional Friedel-Crafts reactions at C4 are unlikely to be successful. Substitution at C6, while electronically plausible, may also be challenging to achieve selectively.
Experimental Protocol: Nitration of this compound
The following protocol is a representative, self-validating methodology derived from established procedures for the nitration of sensitive indole substrates.[8][9]
Caption: Experimental workflow for the controlled nitration of the indole substrate.
Step-by-Step Methodology:
-
Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in acetic anhydride (approx. 10 mL per gram of substrate).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath. The use of low temperature is critical to control the exothermic nature of the nitration and prevent degradation.
-
Nitrating Agent Preparation: In a separate flask, carefully add fuming nitric acid (1.1 eq) to a small volume of acetic anhydride, also cooled to 0 °C. This forms the active nitrating species, acetyl nitrate, in situ.
-
Addition: Add the prepared nitric acid/acetic anhydride solution dropwise to the stirred indole solution via a dropping funnel over 30-45 minutes. The temperature of the reaction mixture must be rigorously maintained below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water. This hydrolyzes the excess acetic anhydride and precipitates the organic product.
-
Isolation: Stir the aqueous mixture until the ice has melted completely. Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids, followed by a small amount of cold ethanol.
-
Purification: Dry the crude solid under vacuum. The expected mixture of 4-nitro and 6-nitro isomers can then be separated and purified using column chromatography on silica gel with an appropriate solvent system (e.g., a hexane-ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the isolated isomers using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Conclusion and Future Outlook
The electrophilic substitution of this compound is a regiochemically defined process governed by the powerful deactivating effect of the C3-formyl group and the ortho, para-directing nature of the C5-iodo substituent. Reactions are predicted to occur exclusively on the carbocyclic ring, primarily at the C6 and C4 positions. A significant experimental challenge, particularly for Friedel-Crafts type reactions, is the steric hindrance imposed by the C5-iodo group, which may completely inhibit substitution at the C4 position.[10]
Future research in this area should focus on developing novel catalytic systems that can overcome this steric barrier, potentially through transition-metal-catalyzed C-H activation pathways that operate under milder conditions and offer alternative regioselectivity. The synthesis of C4, C6, and C7 functionalized derivatives of this compound provides a pathway to novel chemical entities with potential applications in oncology, neurobiology, and infectious disease research, making this a fertile ground for continued synthetic exploration.
References
- 1. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Electrophilic substitution at the indole [quimicaorganica.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Potential of 5-Iodo-1H-indole-3-carbaldehyde Derivatives in Therapeutic Development: A Technical Guide
Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry
The indole nucleus is a cornerstone in the architecture of pharmacologically active molecules, widely recognized for its presence in a vast array of natural products and synthetic drugs.[1][2][3][4][5] Its unique electronic properties and the ability of its derivatives to interact with a multitude of biological targets have established it as a "privileged scaffold" in drug discovery.[2][4] Among the diverse family of indole-based compounds, those derived from 5-iodo-1H-indole-3-carbaldehyde are emerging as a particularly promising class of therapeutic agents. The introduction of an iodine atom at the 5-position of the indole ring, coupled with the reactive carbaldehyde group at the 3-position, provides a versatile platform for the synthesis of novel derivatives with a broad spectrum of biological activities.[1][6] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, underpinned by mechanistic insights and detailed experimental protocols.
Part 1: Synthesis of this compound and its Derivatives
The synthetic accessibility of this compound is a key factor driving its exploration in medicinal chemistry. A common and efficient method for its preparation is the Vilsmeier-Haack formylation of 5-iodo-1H-indole.[7] This reaction introduces the crucial carbaldehyde group at the 3-position, setting the stage for a variety of subsequent chemical modifications.
General Synthetic Workflow: From Indole to Bioactive Derivatives
The general strategy for creating a library of diverse this compound derivatives involves a multi-step process that begins with the synthesis of the core scaffold, followed by diversification through reactions at the aldehyde and indole nitrogen.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
5-Iodo-1H-indole-3-carbaldehyde as a building block in organic synthesis
An In-Depth Technical Guide to 5-Iodo-1H-indole-3-carbaldehyde: A Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Indole
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the indole scaffold remains a cornerstone of molecular design.[1][2][3] Its prevalence in biologically active natural products and pharmaceuticals underscores the continuous need for versatile and efficiently functionalized indole building blocks. This compound emerges as a preeminent example of such a scaffold, offering chemists a powerful and strategic entry point for molecular diversification.
This molecule is distinguished by its bifunctional nature. The aldehyde at the C3 position serves as a classical handle for a wide array of transformations, including condensations, reductive aminations, and oxidations, allowing for the construction of complex side chains and heterocyclic systems.[4] Concurrently, the iodine atom at the C5 position provides a robust and highly reactive site for modern palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, alkyl, alkynyl, and amino substituents.[5] This orthogonal reactivity allows for a stepwise and controlled elaboration of the indole core, making this compound a highly valued intermediate in the synthesis of complex target molecules. This guide provides an in-depth exploration of its synthesis, reactivity, and application, offering both foundational knowledge and field-proven protocols for the practicing scientist.
Physicochemical & Structural Properties
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [6][7] |
| CAS Number | 114144-17-1 | [6][7] |
| Molecular Formula | C₉H₆INO | [6] |
| Molecular Weight | 271.05 g/mol | [6] |
| Appearance | White to yellow solid | [8] |
| Melting Point | 185 - 186 °C | [8] |
| SMILES | C1=CC2=C(C=C1I)C(=CN2)C=O | [6] |
| InChIKey | UTEGGIRVAHNXDS-UHFFFAOYSA-N | [6] |
Synthesis of the Building Block: Direct C5 Iodination
The most common and efficient method for preparing this compound is through the direct, regioselective iodination of the parent indole-3-carbaldehyde. This transformation leverages the electron-rich nature of the indole ring. The choice of iodinating agent and catalyst is crucial for achieving high regioselectivity at the C5 position, avoiding side reactions at other positions like C7 or the indole nitrogen.
Causality in Synthesis: Achieving C5 Selectivity
The C5 position of the indole ring is electronically activated towards electrophilic substitution. However, to ensure selectivity over other potential sites, the reaction conditions must be finely tuned. The use of N-Iodosuccinimide (NIS) as an electrophilic iodine source combined with a Lewis acid catalyst, such as Boron Trifluoride Etherate (BF₃·Et₂O), has proven to be a highly effective system.[8] The Lewis acid activates the NIS, generating a more potent electrophilic iodine species. Furthermore, it may coordinate with the carbonyl oxygen of the indole-3-carbaldehyde, directing the substitution to the C5 position of the benzene ring portion of the indole.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocol: Direct C5 Iodination
The following protocol is adapted from a reported literature procedure.[8]
-
Reaction Setup: To a 10 mL round-bottom flask, add 1H-indole-3-carbaldehyde (0.5 mmol, 1.0 equiv.) and N-Iodosuccinimide (NIS) (0.5 mmol, 1.0 equiv.).
-
Solvent Addition: Add dichloromethane (CH₂Cl₂, 3 mL) to the flask.
-
Catalyst Addition: Carefully add Boron Trifluoride Etherate (BF₃·Et₂O) (1.0 mmol, 2.0 equiv.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours under an air atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction and extract the mixture with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to afford the pure this compound.[8]
Part I: Reactivity of the C3-Aldehyde Group
The aldehyde functionality is a cornerstone of organic chemistry, and its presence at the C3 position of the 5-iodoindole scaffold provides a gateway to immense molecular diversity.
Knoevenagel Condensation: Forming Activated Alkenes
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[9][10] This reaction is fundamental for creating carbon-carbon double bonds and extending carbon frameworks.
Causality in the Knoevenagel Reaction: The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine.[11] The base serves to deprotonate the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the this compound. The resulting intermediate readily eliminates water to form the thermodynamically stable conjugated alkene product. The electron-withdrawing groups on the active methylene compound are essential for both facilitating the initial deprotonation and stabilizing the final product.
Experimental Protocol: General Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation.[9]
-
Setup: In a suitable flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and an active methylene compound (e.g., malononitrile, 1.0 mmol, 1.0 equiv.) in ethanol (10 mL).
-
Catalyst: Add a catalytic amount of piperidine (2-3 drops).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Often, the product will begin to precipitate from the reaction mixture.
-
Isolation: If a precipitate forms, collect the product by filtration and wash with ice-cold water or ethanol. If no precipitate forms, concentrate the reaction mixture and purify the crude product by column chromatography or recrystallization.
Pictet-Spengler Reaction: Constructing Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization that forms the tetrahydro-β-carboline ring system, a privileged scaffold in numerous alkaloids and pharmaceutical agents.[12] The reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde, followed by an intramolecular electrophilic aromatic substitution.[13]
Mechanistic Insight: The reaction commences with the formation of a Schiff base (or the corresponding iminium ion under acidic conditions) between the tryptamine derivative and the aldehyde (this compound).[13][14] The crucial ring-closing step involves the nucleophilic C3 position of the tryptamine's indole ring attacking the electrophilic iminium ion carbon. This forms a spirocyclic intermediate which then undergoes a rearrangement to yield the final, fused tetrahydro-β-carboline product.[14] The acid catalyst is vital as it protonates the imine to form the more electrophilic iminium ion, which is necessary for the cyclization to proceed.[13]
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Part II: Reactivity of the C5-Iodo Group
The carbon-iodine bond at the C5 position is the gateway to a suite of powerful palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of C-C and C-N bonds. Aryl iodides are typically more reactive than the corresponding bromides or chlorides in these transformations, often allowing for milder reaction conditions.
Caption: Cross-coupling reactions enabled by the C5-iodo group.
Suzuki-Miyaura Coupling
This reaction creates a C(sp²)-C(sp²) bond between the indole ring and an organoboron reagent (e.g., a boronic acid or ester).[15][16]
-
Causality: The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent. The base is critical for the transmetalation step, where it activates the organoboron species to facilitate the transfer of the organic group to the palladium center. The choice of ligand on the palladium catalyst influences the efficiency of the oxidative addition and reductive elimination steps.
Heck Reaction
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation and functionalization.[17]
-
Causality: The catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, and finally β-hydride elimination to release the product and regenerate a palladium hydride species.[17] A base is required to neutralize the HI formed and regenerate the Pd(0) catalyst for the next cycle.
Sonogashira Coupling
This reaction forges a C-C bond between the C5 position and a terminal alkyne.
-
Causality: The Sonogashira coupling is unique in that it typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst activates the C-I bond via oxidative addition, while the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide. This species then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the coupled product.
Buchwald-Hartwig Amination
This reaction is one of the most significant methods for forming C-N bonds, coupling the aryl iodide with a primary or secondary amine.[18][19]
-
Causality & Protocol Trustworthiness: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[5][18] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential as they promote both the oxidative addition and the final reductive elimination step, which is often the rate-limiting step. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, allowing it to coordinate to the palladium center and form the key palladium-amido intermediate.[5]
Experimental Protocol: General Buchwald-Hartwig Amination
The following is a representative protocol for the amination of an aryl halide.[5]
-
Reaction Setup: In an oven-dried, inert-atmosphere glovebox or using Schlenk techniques, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2-1.5 equiv.).
-
Solvent: Add an anhydrous, deoxygenated solvent (e.g., dioxane or toluene).
-
Reaction: Seal the vial and heat the reaction mixture (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Conclusion: A Synthesis-Enabling Scaffold
This compound stands as a testament to the power of strategic functionalization in chemical synthesis. Its dual reactivity, embodied by the versatile aldehyde at C3 and the cross-coupling-ready iodide at C5, provides a robust platform for the rapid and efficient construction of complex molecular architectures. The ability to perform classical transformations on the aldehyde in concert with modern palladium-catalyzed reactions on the aryl iodide allows for the development of highly convergent and flexible synthetic routes. For researchers in medicinal chemistry and materials science, this building block is not merely an intermediate but a strategic tool that significantly expands the accessible chemical space for innovation and discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C9H6INO | CID 13863906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 114144-17-1 [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 14. The Pictet-Spengler Reaction [ebrary.net]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 5-Iodo-1H-indole-3-carbaldehyde: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2] Among the myriad of functionalized indoles, 5-Iodo-1H-indole-3-carbaldehyde has emerged as a pivotal intermediate, a molecular linchpin in the synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its historical synthetic roots to its modern applications in drug discovery and development. We will delve into the mechanistic intricacies of its synthesis, provide detailed experimental protocols, and explore its strategic importance in the construction of novel pharmaceuticals.
Discovery and Historical Context: A Legacy of Formylation
The history of this compound is intrinsically linked to the development of one of organic chemistry's most powerful formylation techniques: the Vilsmeier-Haack reaction. First reported by Anton Vilsmeier and Albrecht Haack in 1927, this reaction initially focused on the formylation of electron-rich aromatic compounds.[3] The true birth of this compound as a distinct chemical entity is more recent and lies in the application of this classic reaction to the 5-iodoindole scaffold.
While a single seminal publication marking its "discovery" is not readily apparent in early literature, its preparation is a logical extension of the well-established Vilsmeier-Haack methodology to substituted indoles. The CAS Registry Number®, 114144-17-1, was assigned much later, indicating its rise to prominence as a commercially available and synthetically useful building block.[4][5] The primary synthetic route, which has been refined over the years, involves the treatment of 5-iodoindole with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative, most commonly N,N-dimethylformamide (DMF).
The significance of the 5-iodo substitution cannot be overstated. The iodine atom serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This dual functionality—a reactive aldehyde and a versatile halogen—positions this compound as a highly valuable and strategic intermediate in the multi-step synthesis of complex drug molecules.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₆INO | [5] |
| Molecular Weight | 271.06 g/mol | [5] |
| CAS Number | 114144-17-1 | [4][5] |
| Appearance | White to off-white or pale yellow solid | [6] |
| Melting Point | 185-186 °C | [6] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and other polar organic solvents. |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.27 (s, 1H, NH), 9.92 (s, 1H, CHO), 8.44 (s, 1H, H-2), 8.29 (d, J = 3.1 Hz, 1H, H-4), 7.53 (dd, J = 8.5, 1.4 Hz, 1H, H-6), 7.37 (d, J = 8.5 Hz, 1H, H-7).[6]
-
¹³C NMR (101 MHz, DMSO-d₆): δ 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6.[6]
-
IR (KBr, cm⁻¹): Key stretches include N-H (around 3239), C=O (around 1650), and aromatic C-H and C=C vibrations.[6]
Synthesis: The Vilsmeier-Haack Reaction in Detail
The Vilsmeier-Haack reaction remains the most reliable and widely used method for the synthesis of this compound.[3] This electrophilic aromatic substitution reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, which then acts as the formylating agent.
Reaction Mechanism
The reaction can be dissected into two primary stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate species to generate the electrophilic Vilsmeier reagent, a chloroiminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich indole ring of 5-iodoindole attacks the electrophilic carbon of the Vilsmeier reagent. The C3 position of the indole is the most nucleophilic and therefore the primary site of attack. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. 114144-17-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | C9H6INO | CID 13863906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Iodo-1H-indole-3-carbaldehyde
Introduction: The Strategic Importance of C-C Bond Formation in Indole Scaffolds
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] The functionalization of this privileged scaffold is of paramount importance in the discovery of novel therapeutic agents.[3] Specifically, the introduction of aryl or heteroaryl moieties at the 5-position of the indole ring via Suzuki-Miyaura cross-coupling offers a powerful strategy to modulate the biological activity of these molecules.[2] 5-Iodo-1H-indole-3-carbaldehyde is a particularly valuable building block, as the aldehyde functionality provides a handle for further synthetic transformations, while the iodo-substituent serves as an excellent coupling partner in palladium-catalyzed reactions.[4]
This guide provides a comprehensive, in-depth protocol for the Suzuki-Miyaura coupling of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a detailed explanation of the underlying chemical principles and practical considerations for successful execution and optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound.[5][6] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[5] The reactivity of the halide in this step follows the general trend: I > Br > Cl.[6]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10][11]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 5-aryl-1H-indole-3-carbaldehyde and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Materials and Reagents
Core Components
| Reagent/Material | Purpose | Notes |
| This compound | Aryl Halide Substrate | The starting material for the coupling reaction. |
| Arylboronic Acid | Coupling Partner | A wide variety are commercially available.[6] |
| Palladium Catalyst | Catalyst | Various Pd(0) and Pd(II) sources can be used.[12][13] |
| Ligand | Stabilizes Catalyst | Crucial for catalyst activity and stability.[11] |
| Base | Activates Boronic Acid | Essential for the transmetalation step.[10] |
| Solvent | Reaction Medium | Must be anhydrous and degassed.[14][15] |
| Inert Gas | Anhydrous/Anaerobic Conditions | Nitrogen or Argon. |
Selection of Catalysts, Ligands, Bases, and Solvents
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the reaction components.[16] The following table provides a comparative overview of commonly used options for the coupling of heteroaryl halides.[17][18]
| Component | Examples | Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | Pre-catalysts like Pd(OAc)₂ and Pd₂(dba)₃ require a ligand. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are pre-formed complexes.[19][20] |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃, XPhos, SPhos | Electron-rich and bulky phosphine ligands often enhance catalytic activity, especially for less reactive aryl chlorides.[11][20] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | The choice of base can significantly impact yield and reaction rate. Inorganic bases are generally effective.[10] |
| Solvent | Dioxane, Toluene, DMF, THF, Acetonitrile/Water | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[14][21] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Reagent Preparation:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the desired arylboronic acid (1.2-1.5 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-1H-indole-3-carbaldehyde.[2]
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, wrong solvent or base. | Use a fresh batch of catalyst, ensure thorough degassing, screen different solvents and bases.[22][23] |
| Dehalogenation of Starting Material | Presence of water and base can lead to hydrodehalogenation. | Use anhydrous solvents and a non-hydroxide base.[21] |
| Protodeboronation of Boronic Acid | Boronic acids can be unstable, especially at high temperatures. | Use a milder base, lower the reaction temperature, or use a more stable boronic ester derivative.[15][24] |
| Homocoupling of Boronic Acid | Can occur in the presence of oxygen or Pd(II) species. | Ensure rigorous degassing and use a Pd(0) source or a pre-catalyst that readily forms Pd(0).[22] |
| Poor Product Solubility | The coupled product may be poorly soluble in the reaction solvent. | Screen alternative solvents to improve solubility.[23] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile tool for the synthesis of 5-aryl-1H-indole-3-carbaldehydes. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide provided herein serve as a valuable resource for the successful implementation and optimization of this important transformation in the pursuit of novel chemical entities for drug discovery and development.
References
- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 16. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 19. thieme-connect.com [thieme-connect.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Yoneda Labs [yonedalabs.com]
- 22. reddit.com [reddit.com]
- 23. reddit.com [reddit.com]
- 24. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Bioactive Indole Alkaloids from 5-Iodo-1H-indole-3-carbaldehyde
Introduction: The Strategic Value of 5-Iodo-1H-indole-3-carbaldehyde in Bioactive Alkaloid Synthesis
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and pharmaceuticals with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Among the various functionalized indole precursors, this compound stands out as a particularly versatile and strategic starting material for the synthesis of complex, bioactive indole alkaloids.[4] Its utility stems from the presence of three key functional groups: the reactive aldehyde at the C-3 position, the acidic N-H proton, and the strategically placed iodine atom at the C-5 position. The carbon-iodine bond is particularly amenable to a suite of powerful palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.[5]
This guide provides an in-depth exploration of the synthetic pathways originating from this compound to generate diverse and potentially bioactive indole alkaloids. We will delve into the practical application of key cross-coupling methodologies, including the Sonogashira, Suzuki, Buchwald-Hartwig, and Heck reactions. For each, we will provide not just a protocol, but a rationale for the experimental design, reflecting field-proven insights into optimizing these transformations for this specific, highly functionalized indole scaffold.
Part 1: The Importance of N-Protection in Indole Chemistry
The acidic proton on the indole nitrogen can interfere with many organometallic reactions by quenching organometallic reagents or altering the electronic properties of the indole ring. Therefore, protection of the indole nitrogen is often a crucial first step. The choice of protecting group is critical and depends on the subsequent reaction conditions and the desired ease of removal.
Common N-Protection Strategies for this compound
| Protecting Group | Reagents and Conditions | Key Considerations |
| Tosyl (Ts) | TsCl, NaH, DMF, 0 °C to rt | Very stable, provides steric bulk. Requires harsh conditions for removal (e.g., strong reducing agents or strong base at high temperatures). |
| (2-(Trimethylsilyl)ethoxy)methyl (SEM) | SEMCl, NaH, DMF, 0 °C to rt | Stable to a wide range of conditions. Can be removed under mild acidic conditions (e.g., TBAF). |
| tert-Butoxycarbonyl (Boc) | (Boc)₂O, DMAP, THF, rt | Easily removed with mild acid (e.g., TFA). May not be stable to some harsher reaction conditions. |
| Benzyl (Bn) | BnBr, NaH, THF, 0 °C to rt | Stable to many conditions. Typically removed by hydrogenolysis (e.g., H₂, Pd/C).[6] |
Protocol 1: N-Tosylation of this compound
This protocol provides a robust method for protecting the indole nitrogen, which is often a prerequisite for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of TsCl (1.1 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford N-tosyl-5-iodo-1H-indole-3-carbaldehyde.[2]
Part 2: Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position
The C-I bond at the 5-position of the indole ring is an ideal handle for introducing molecular complexity. The following sections detail the application of four major palladium-catalyzed cross-coupling reactions.
Section 2.1: Sonogashira Coupling for the Synthesis of 5-Alkynylindoles
The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between sp²-hybridized carbons (from the aryl iodide) and sp-hybridized carbons (from a terminal alkyne).[7] This reaction is invaluable for synthesizing 5-alkynylindole derivatives, which are precursors to a variety of complex alkaloids and functional materials.[8][9]
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is standard. The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper co-catalyst activates the alkyne.[10]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.[11]
-
Solvent: Anhydrous, degassed solvents like THF or DMF are commonly used to prevent catalyst deactivation and unwanted side reactions.
Workflow for Sonogashira Coupling:
Caption: Sonogashira Coupling Workflow.
Protocol 2: Sonogashira Coupling of N-Protected this compound with Phenylacetylene
Materials:
-
N-Protected this compound (e.g., N-tosyl derivative from Protocol 1)
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (TEA)
Procedure:
-
To a dry Schlenk flask, add N-protected this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous, degassed THF and TEA (3.0 eq) via syringe.
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in EtOAc, wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 5-(phenylethynyl)indole derivative.
Section 2.2: Suzuki Coupling for the Synthesis of 5-Arylindoles
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an aryl halide and an organoboron compound, typically a boronic acid or boronate ester.[12] This reaction is widely used to synthesize biaryl structures, which are common motifs in bioactive molecules. In the context of our starting material, it allows for the synthesis of 5-aryl-1H-indole-3-carbaldehydes.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) catalyst is essential. Pd(PPh₃)₄ is a common choice. The ligand plays a crucial role in the catalytic cycle.[5]
-
Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A two-phase solvent system, such as toluene/ethanol/water or dioxane/water, is often employed to dissolve both the organic and inorganic reagents.
Protocol 3: Suzuki Coupling of N-Protected this compound with Phenylboronic Acid
Materials:
-
N-Protected this compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve N-protected this compound (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of toluene and ethanol.
-
Add an aqueous solution of Na₂CO₃ (2.0 eq).
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the mixture to reflux (around 80-90 °C) for 6-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Separate the organic layer, and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to obtain the 5-phenylindole derivative.
Section 2.3: Buchwald-Hartwig Amination for the Synthesis of 5-Aminoindoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[2] This reaction is a powerful tool for synthesizing 5-aminoindole derivatives, which are important pharmacophores.[13]
Causality of Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand that promotes the reductive elimination step. Common ligands include XPhos, SPhos, and BINAP. The palladium source is often Pd₂(dba)₃ or Pd(OAc)₂.[11]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).[14][15]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig Amination Cycle.
Protocol 4: Buchwald-Hartwig Amination of N-Protected this compound with Morpholine
Materials:
-
N-Protected this compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOt-Bu (1.4 eq) to a dry Schlenk tube.
-
Add N-protected this compound (1.0 eq) and anhydrous toluene.
-
Add morpholine (1.2 eq) via syringe.
-
Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.
-
Monitor by TLC. After cooling, dilute the mixture with EtOAc and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to afford the 5-morpholinoindole derivative.
Section 2.4: Heck Reaction for the Synthesis of 5-Vinylindoles
The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[16] This allows for the synthesis of 5-vinylindole derivatives, which can be further functionalized.
Causality of Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often used to stabilize the palladium catalyst.
-
Base: A base like triethylamine (TEA) is used to neutralize the HI formed.
Protocol 5: Heck Reaction of N-Protected this compound with Methyl Acrylate
Materials:
-
N-Protected this compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Anhydrous acetonitrile
Procedure:
-
To a sealable reaction vessel, add N-protected this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Add anhydrous acetonitrile and TEA (2.0 eq).
-
Add methyl acrylate (1.5 eq).
-
Seal the vessel and heat to 80-100 °C for 12-24 hours.
-
Monitor by TLC. After cooling, filter the mixture and concentrate the filtrate.
-
Redissolve in EtOAc and wash with water and brine.
-
Dry the organic layer over MgSO₄, concentrate, and purify by flash column chromatography.
Part 3: Application in the Synthesis of Bioactive Alkaloids: The Case of Dragmacidin D
The methodologies described above are not merely academic exercises; they are enabling technologies for the total synthesis of complex, biologically active natural products. A prime example is the synthesis of Dragmacidin D, a bis(indole) alkaloid isolated from marine sponges that exhibits potent inhibitory activity against serine-threonine phosphatases.[1] The total synthesis of Dragmacidin D by Stoltz and coworkers prominently features a series of Suzuki cross-coupling reactions to construct the complex indole-based core.[17][18][19] While their synthesis does not start from this compound, it exemplifies the power of these C-C bond-forming strategies in building the intricate architecture of bioactive indole alkaloids.[3]
Synthetic Strategy Highlights in Dragmacidin D Synthesis:
-
Convergent Synthesis: The synthesis involves the preparation of key indole fragments which are then coupled together.
-
Iterative Suzuki Couplings: Multiple Suzuki reactions are used to link the indole and other heterocyclic components, demonstrating the robustness of this reaction.[17]
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a diverse range of functionalized indole alkaloids. Mastery of palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki, Buchwald-Hartwig, and Heck reactions, at the C-5 position, combined with appropriate N-protection strategies, provides a robust platform for accessing novel and potentially bioactive compounds. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and organic synthesis to leverage this strategic starting material in their quest for new therapeutic agents.
References
- 1. escholarship.org [escholarship.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H6INO | CID 13863906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. synarchive.com [synarchive.com]
- 18. The first total synthesis of dragmacidin d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dragmacidin D | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: Strategic N-Protection of 5-Iodo-1H-indole-3-carbaldehyde for Advanced Synthetic Applications
Introduction: The Synthetic Challenge
5-Iodo-1H-indole-3-carbaldehyde is a valuable synthetic intermediate, featuring three distinct points of reactivity: the nucleophilic indole nitrogen (N-H), the electrophilic aldehyde at C3, and the C5-iodo group, which is a versatile handle for cross-coupling reactions. The acidic proton on the indole nitrogen (pKa ≈ 17) complicates many synthetic transformations by acting as a competing nucleophile or by initiating undesired side reactions under basic conditions. Therefore, strategic protection of the indole nitrogen is paramount to ensure chemoselectivity and achieve high yields in subsequent functionalization steps.[1]
This guide provides a detailed analysis of suitable protecting group strategies for this compound, focusing on the practical implications of each choice. We will explore the causality behind selecting a specific protecting group, provide detailed, field-proven protocols, and discuss the compatibility of these strategies with the molecule's existing functional groups.
The Core Directive: Selecting an Optimal Protecting Group
The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the planned synthetic route.[2] The ideal protecting group for this substrate should:
-
Be introduced efficiently under conditions that do not affect the iodo or aldehyde moieties.
-
Remain stable throughout subsequent reaction steps (e.g., organometallic cross-coupling, aldehyde transformations).
-
Be selectively removed in high yield under conditions that leave the rest of the molecule intact.[3]
-
Modulate the indole's electronics appropriately for the desired downstream chemistry.
Electron-withdrawing groups like sulfonyl or carbamate derivatives can decrease the nucleophilicity of the indole ring, which can be advantageous for preventing unwanted side reactions.[4] Conversely, groups like benzyl do not significantly alter the ring's electron density.[4]
Figure 1: General workflow for the N-protection strategy.
Strategy 1: The Robust Sulfonyl Protection (Tosyl Group)
The p-toluenesulfonyl (Tosyl or Ts) group is a robust, electron-withdrawing protecting group, ideal for syntheses involving harsh nucleophilic or organometallic reagents. Its stability makes it a reliable choice when subsequent reactions require stringent conditions.[4][5] The successful synthesis of N-tosylated iodoindoles has been reported, underscoring its viability.[6]
Protocol 3.1: N-Tosylation
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Activation: Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution should contain the sodium salt of the indole.
-
Protection: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) in one portion. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it into ice-water. A precipitate of the N-tosylated product will form. Filter the solid, wash thoroughly with water and then with a cold, non-polar solvent like hexane to remove mineral oil.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel chromatography to yield 5-Iodo-1-(tosyl)-1H-indole-3-carbaldehyde.
Protocol 3.2: N-Detosylation
Removal of the tosyl group requires reductive or strongly basic conditions.
-
Hydrolytic Cleavage: Dissolve the N-tosylated indole (1.0 eq) in a mixture of methanol and THF (1:1). Add an aqueous solution of sodium hydroxide (NaOH, 10 eq, 2 M).
-
Reaction: Heat the mixture to reflux (60-70 °C) and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, neutralize the mixture with aqueous HCl (1 M). Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography.
Advantages & Disadvantages
| Feature | Assessment |
| Stability | Excellent; stable to a wide range of acidic and oxidative conditions. |
| Introduction | High-yielding and straightforward. |
| Removal | Requires harsh basic conditions, which may not be suitable for base-sensitive substrates. |
| Electronic Effect | Strongly electron-withdrawing; deactivates the indole ring towards electrophilic substitution. |
Strategy 2: The Versatile Carbamate Protection (Boc Group)
The tert-Butoxycarbonyl (Boc) group is one of the most common N-protecting groups for indoles due to its ease of introduction and, most notably, its mild removal under acidic conditions.[4][5] This orthogonality makes it highly valuable in complex syntheses.[2] It provides sufficient stability for many cross-coupling and nucleophilic addition reactions.
Protocol 4.1: N-Boc Protection
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous THF (~0.2 M). Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-(tert-Butoxycarbonyl)-5-iodo-1H-indole-3-carbaldehyde.
Protocol 4.2: N-Boc Deprotection
-
Acidic Cleavage: Dissolve the N-Boc protected indole (1.0 eq) in dichloromethane (DCM, ~0.1 M).
-
Reaction: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C. Stir the reaction at room temperature for 1-2 hours.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. The resulting product is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
Advantages & Disadvantages
| Feature | Assessment |
| Stability | Good; stable to basic, reductive, and organometallic conditions. |
| Introduction | Very mild and high-yielding. |
| Removal | Mild acidic conditions; orthogonal to many other protecting groups. |
| Electronic Effect | Moderately electron-withdrawing. |
Strategy 3: The Neutral Benzyl Protection
The Benzyl (Bn) group is a classic protecting group that is stable to a wide range of non-reductive conditions.[1] Its removal via catalytic hydrogenation is exceptionally clean. The presence of a 1-benzyl-5-iodo-1H-indole-3-carbaldehyde in the literature confirms its applicability.[6] Unlike sulfonyl and Boc groups, the benzyl group does not significantly withdraw electron density from the indole ring.
Protocol 5.1: N-Benzylation
-
Preparation: Suspend this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous DMF (~0.2 M).
-
Reaction: Add benzyl bromide (BnBr, 1.2 eq) and stir the mixture at room temperature for 6-8 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to yield 1-Benzyl-5-iodo-1H-indole-3-carbaldehyde.
Protocol 5.2: N-Debenzylation (Hydrogenolysis)
-
Preparation: Dissolve the N-benzyl indole (1.0 eq) in ethanol or ethyl acetate. Add palladium on carbon (Pd/C, 10% w/w, 0.1 eq).
-
Reaction: Place the reaction vessel under an atmosphere of hydrogen (H₂, balloon or Parr shaker) and stir vigorously at room temperature for 8-16 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting deprotected indole is typically very pure.
Advantages & Disadvantages
| Feature | Assessment |
| Stability | Very stable to acidic, basic, and many oxidative conditions. |
| Introduction | Straightforward, using standard alkylation conditions. |
| Removal | Very mild and clean (hydrogenolysis). Incompatible with reducible groups (e.g., alkynes, some nitro groups). The iodo-substituent is generally stable to these conditions but over-reduction is a potential risk. |
| Electronic Effect | Largely electronically neutral. |
Summary and Comparative Analysis
Figure 2: Decision map for N-protection strategies.
| Protecting Group | Introduction Conditions | Removal Conditions | Key Advantages | Key Disadvantages |
| Tosyl (Ts) | NaH, TsCl in DMF | Strong base (e.g., NaOH) or reducing agents | Extremely robust; withstands harsh reagents. | Removal requires harsh conditions. |
| Boc | Boc₂O, DMAP in THF | Mild acid (e.g., TFA, HCl) | Mild introduction/removal; orthogonal to many groups. | Labile to strong acids. |
| Benzyl (Bn) | K₂CO₃, BnBr in DMF | H₂, Pd/C | Stable to most conditions; clean removal. | Incompatible with reducible functional groups. |
Conclusion
The strategic selection of a nitrogen protecting group is critical for the successful multi-step synthesis involving this compound. For pathways requiring robust stability against strong nucleophiles or bases, the Tosyl group is an excellent choice. For maximum versatility and mild, orthogonal deprotection, the Boc group is often the preferred option. The Benzyl group offers a stable, electronically neutral alternative when reductive cleavage is compatible with the overall synthetic scheme. By understanding the distinct advantages and limitations of each strategy, researchers can design more efficient, reliable, and high-yielding synthetic routes.
References
The Strategic Application of 5-Iodo-1H-indole-3-carbaldehyde in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unlocking the Potential of a Halogenated Scaffold
In the landscape of modern medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent ability to mimic peptide structures and engage in various biological interactions has rendered it a cornerstone in drug design.[2] The strategic functionalization of this scaffold is paramount to modulating its pharmacological profile. Among the various substituted indoles, 5-Iodo-1H-indole-3-carbaldehyde has emerged as a particularly versatile and powerful intermediate for the synthesis of novel therapeutic agents.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the rationale behind its use, focusing on how the iodo and carbaldehyde functionalities serve as strategic handles for molecular elaboration. This document will provide detailed protocols for its synthesis and subsequent transformations into complex, biologically active molecules, with a particular focus on the synthesis of kinase inhibitors.
The Dual Functionality Advantage: Iodine and Aldehyde
The utility of this compound in drug discovery stems from the unique and complementary reactivity of its two key functional groups: the iodo group at the 5-position and the carbaldehyde at the 3-position.
-
The 5-Iodo Group: A Gateway to Complexity: The iodine atom is not merely a bulky substituent; it is a highly versatile synthetic handle. Its presence dramatically enhances the reactivity of the indole ring, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions.[1] This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkynyl groups at the 5-position, enabling extensive structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic properties.
-
The 3-Carbaldehyde Group: A Versatile Building Block: The aldehyde functionality at the 3-position is a classic and reliable precursor for a vast range of chemical transformations.[3] It can be readily converted into a diverse set of functional groups and heterocyclic systems through reactions such as:
-
Condensation Reactions: Formation of imines, oximes, hydrazones, and Schiff bases, which are themselves important pharmacophores.
-
Wittig and Horner-Wadsworth-Emmons Olefination: To introduce carbon-carbon double bonds, extending the molecular framework.
-
Reductive Amination: To synthesize various substituted amines, crucial for modulating solubility and receptor interactions.
-
Cyclization Reactions: To construct fused or appended heterocyclic rings, leading to novel and complex molecular architectures.
-
This dual functionality allows for a divergent synthetic approach, where a common intermediate can be rapidly elaborated into a large library of diverse compounds for biological screening.
Application in the Synthesis of Kinase Inhibitors: The Meridianin Case Study
A prime example of the application of this compound is in the synthesis of the Meridianin family of marine alkaloids and their analogues.[1] Meridianins, originally isolated from the Antarctic tunicate Aplidium meridianum, are potent inhibitors of several protein kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][4] Dysregulation of these kinases is implicated in a range of diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[1][5]
The general structure of Meridianins features a 3-(2-aminopyrimidinyl)indole core. The 5-position of the indole ring is often substituted, and this is where this compound becomes a critical starting material.
Signaling Pathway Inhibition by Meridianin Analogues
The anticancer and neuroprotective effects of Meridianin analogues are largely attributed to their ability to inhibit key protein kinases involved in cell cycle progression and tau protein phosphorylation. The diagram below illustrates the inhibitory action of Meridianin analogues on the CDK and GSK-3β pathways.
Caption: Inhibition of CDK and GSK-3β pathways by Meridianin analogues.
Quantitative Data: Kinase Inhibitory Activity of Meridianin Analogues
The following table summarizes the inhibitory activities of various Meridianin analogues against a panel of protein kinases. This data highlights the potential for developing potent and selective kinase inhibitors from the 5-iodoindole scaffold.
| Compound | Target Kinase | IC50 (µM) | Reference |
| Meridianin C | Pim-1 | 1.0 | [1] |
| Meridianin D | M. smegmatis (biofilm) | 21.5 | [1] |
| Meridianin D | MRSA (biofilm) | 87.4 | [1] |
| Meridianin G derivative | CK1δ/ε | <1 | [1] |
| Meridianin G derivative | GSK-3α/β | <1 | [1] |
| Meridianin G derivative | DYRK1A | <1 | [1] |
| Bromo-iodo derivative 33 | DYRK1A | 0.034-0.068 | [6] |
| Bromo-iodo derivative 33 | CLK1 | 0.032-0.065 | [6] |
| Bromo-iodo derivative 33 | CDK5/p25 | <1 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the Vilsmeier-Haack formylation of 5-iodoindole.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
5-Iodoindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add POCl₃ (1.2 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-iodoindole (1 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Stir vigorously until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.[7]
Protocol 2: Synthesis of a Meridianin D Analogue
This protocol describes a representative synthesis of a Meridianin D analogue starting from this compound, involving a Claisen-Schmidt condensation followed by cyclization with guanidine.
Materials:
-
This compound
-
Acetone
-
Aqueous sodium hydroxide solution
-
Ethanol
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Hydrochloric acid
Procedure:
-
Step 1: Claisen-Schmidt Condensation
-
Dissolve this compound (1 equivalent) in acetone (10-20 volumes).
-
To this solution, add an aqueous solution of sodium hydroxide (e.g., 10%) dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the chalcone intermediate, (E)-4-(5-iodo-1H-indol-3-yl)but-3-en-2-one.
-
-
Step 2: Cyclization with Guanidine
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in ethanol, add guanidine hydrochloride (1.5 equivalents).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the chalcone intermediate from Step 1 (1 equivalent) to the reaction mixture.
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel to yield the Meridianin D analogue.
-
Conclusion and Future Perspectives
This compound is a high-value intermediate in medicinal chemistry, offering a robust platform for the synthesis of diverse and complex bioactive molecules. Its strategic dual functionality enables both the elaboration of the indole core through cross-coupling reactions and the construction of various pharmacophoric groups from the aldehyde moiety. The successful application of this building block in the synthesis of potent kinase inhibitors like the Meridianins underscores its significance in modern drug discovery. As the demand for novel therapeutics continues to grow, the creative and efficient utilization of such versatile scaffolds will remain a key driver of innovation in the pharmaceutical industry.
References
- 1. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
functionalization of the C3-aldehyde on 5-Iodo-1H-indole-3-carbaldehyde
Application Note & Protocols
Versatile Functionalization of the C3-Aldehyde on 5-Iodo-1H-indole-3-carbaldehyde: A Gateway to Novel Chemical Scaffolds
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] this compound is a particularly valuable synthetic intermediate, offering two distinct points for chemical modification: the iodine-bearing C5 position, ideal for cross-coupling reactions, and the highly reactive C3-aldehyde. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic functionalization of the C3-aldehyde group. We present field-proven, step-by-step protocols for key transformations including Knoevenagel condensation, reductive amination, Wittig olefination, oxidation, and reduction. Each protocol is supported by mechanistic insights, characterization data, troubleshooting guides, and workflow diagrams to ensure reliable execution and facilitate the synthesis of diverse molecular architectures for downstream applications.
Introduction: The Strategic Importance of this compound
This compound is a powerful building block in organic synthesis. Its utility stems from the dual functionality it presents:
-
The C3-Aldehyde: This group is a versatile chemical handle, readily participating in a wide range of transformations such as nucleophilic additions, condensations, and redox reactions.[3][4] This allows for the construction of varied side chains and the introduction of new functional groups, which is critical for structure-activity relationship (SAR) studies in drug discovery.
-
The C5-Iodo Group: The iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This enables the facile introduction of aryl, alkyl, or alkynyl substituents onto the indole core, dramatically expanding the accessible chemical space.
The combination of these two reactive sites makes this molecule a cornerstone for building complex, polyfunctional indole derivatives for applications in pharmaceuticals, agrochemicals, and materials science.[4][5] This guide focuses exclusively on the elaboration of the C3-aldehyde, providing a robust toolkit for its chemical manipulation.
Physicochemical Properties & Safe Handling
Before commencing any experimental work, it is crucial to be familiar with the properties of the starting material.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 114144-17-1 | [6] |
| Molecular Formula | C₉H₆INO | [6] |
| Molecular Weight | 271.05 g/mol | [6] |
| Appearance | White to light yellow solid | [7] |
| Melting Point | 185–186 °C | [7] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone); limited solubility in water. | [3] |
Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Core Functionalization Protocols for the C3-Aldehyde
This section details five fundamental, reliable protocols for transforming the C3-aldehyde group.
Caption: General workflow for C3-aldehyde functionalization.
C-C Bond Formation: Knoevenagel Condensation
Mechanistic Principle: The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound (e.g., malononitrile, diethyl malonate) catalyzed by a weak base (e.g., piperidine, triethylamine). The base deprotonates the active methylene compound to form a nucleophilic carbanion, which attacks the electrophilic aldehyde carbon. Subsequent dehydration yields a stable α,β-unsaturated product.[8]
Caption: Simplified Knoevenagel condensation mechanism.
Protocol: Synthesis of 2-(5-Iodo-1H-indol-3-ylmethylene)malononitrile
| Reagent/Parameter | Value | Moles (Equiv.) |
| This compound | 271 mg | 1.0 mmol (1.0) |
| Malononitrile | 66 mg | 1.0 mmol (1.0) |
| Ethanol | 10 mL | - |
| Piperidine | 2-3 drops | Catalytic |
| Temperature | Room Temperature | - |
| Time | 1-2 hours | - |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add this compound (271 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol).
-
Add ethanol (10 mL) and stir the mixture until all solids are dissolved.
-
Add 2-3 drops of piperidine to the solution. A precipitate often begins to form within minutes.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion, cool the flask in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold water, followed by a small amount of cold ethanol to remove residual reactants and catalyst.
-
Dry the product under vacuum to yield the desired compound as a solid.
Expected Characterization: The product will exhibit characteristic signals in ¹H NMR for the vinyl proton and indole ring protons. The IR spectrum will show a strong nitrile (C≡N) stretch.
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; product soluble in ethanol. | Increase reaction time. After filtration, concentrate the mother liquor and cool again to recover more product. |
| Oily/Tarry Product | Impurities in starting materials or side reactions. | Ensure high purity of reactants. Purify the crude product via recrystallization (e.g., from ethanol) or column chromatography.[8] |
C-N Bond Formation: Reductive Amination
Mechanistic Principle: This reaction converts an aldehyde into an amine in a two-step, one-pot process. First, the aldehyde reacts with a primary or secondary amine to form a Schiff base (imine) or enamine intermediate, with the elimination of water. A reducing agent, typically a hydride source like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is then used to reduce the imine/enamine to the corresponding amine.[4][9]
Protocol: Synthesis of N-Benzyl-1-(5-iodo-1H-indol-3-yl)methanamine
| Reagent/Parameter | Value | Moles (Equiv.) |
| This compound | 271 mg | 1.0 mmol (1.0) |
| Benzylamine | 107 mg (0.11 mL) | 1.0 mmol (1.0) |
| Methanol | 15 mL | - |
| Acetic Acid | 1 drop | Catalytic |
| Sodium Borohydride (NaBH₄) | 45 mg | 1.2 mmol (1.2) |
| Temperature | 0 °C to Room Temp. | - |
| Time | 3-4 hours | - |
Step-by-Step Procedure:
-
Dissolve this compound (271 mg, 1.0 mmol) in methanol (15 mL) in a 50 mL round-bottom flask.
-
Add benzylamine (0.11 mL, 1.0 mmol) and a single drop of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (45 mg, 1.2 mmol) to the stirred solution. Caution: Hydrogen gas evolution will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.
-
Quench the reaction by slowly adding 10 mL of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product, which can be purified by column chromatography if necessary.
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Alcohol Byproduct | NaBH₄ reduced the starting aldehyde before imine formation. | Ensure imine formation is complete before adding the reducing agent (monitor by TLC). Alternatively, use a milder reducing agent like NaBH(OAc)₃ (STAB), which selectively reduces imines in the presence of aldehydes. |
| Low Conversion | Inefficient imine formation. | Add a dehydrating agent like anhydrous MgSO₄ during the imine formation step. |
Oxidation to Carboxylic Acid
Mechanistic Principle: Aldehydes can be readily oxidized to carboxylic acids using a variety of oxidizing agents. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a weak acid and a chlorine scavenger to prevent side reactions. Simpler methods using reagents like potassium permanganate (KMnO₄) or Jones reagent also work but can sometimes be less selective.[10]
Protocol: Synthesis of 5-Iodo-1H-indole-3-carboxylic acid
| Reagent/Parameter | Value | Moles (Equiv.) |
| This compound | 271 mg | 1.0 mmol (1.0) |
| tert-Butanol | 10 mL | - |
| 2-Methyl-2-butene | 1.0 mL | ~10 mmol (~10) |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 156 mg | 1.3 mmol (1.3) |
| Sodium Chlorite (NaClO₂) | 118 mg | 1.3 mmol (1.3) |
| Temperature | Room Temperature | - |
| Time | 4-6 hours | - |
Step-by-Step Procedure:
-
In a 100 mL flask, suspend this compound (271 mg, 1.0 mmol) in tert-butanol (10 mL).
-
Add 2-methyl-2-butene (1.0 mL), which acts as a hypochlorite scavenger.
-
Prepare a solution of sodium chlorite (118 mg, 1.3 mmol) and sodium dihydrogen phosphate (156 mg, 1.3 mmol) in 5 mL of water.
-
Add the aqueous solution of NaClO₂/NaH₂PO₄ dropwise to the stirred indole suspension over 10 minutes.
-
Stir the reaction vigorously at room temperature for 4-6 hours. The reaction mixture will typically turn yellow.
-
After the reaction is complete (monitored by TLC), add 20 mL of water and cool the mixture in an ice bath.
-
Acidify the mixture to pH ~2-3 by the slow addition of 1 M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford 5-Iodo-1H-indole-3-carboxylic acid.
Expected Characterization: The product will show a broad -OH stretch in the IR spectrum and the disappearance of the aldehyde proton (~9.9 ppm) in the ¹H NMR spectrum, with the appearance of a carboxylic acid proton (>12 ppm).[7]
Reduction to Alcohol
Mechanistic Principle: The aldehyde group is easily reduced to a primary alcohol using mild hydride-based reducing agents. Sodium borohydride (NaBH₄) is an ideal choice due to its selectivity for aldehydes and ketones, low cost, and operational simplicity.[11]
Protocol: Synthesis of (5-Iodo-1H-indol-3-yl)methanol
| Reagent/Parameter | Value | Moles (Equiv.) |
| This compound | 271 mg | 1.0 mmol (1.0) |
| Methanol | 15 mL | - |
| Sodium Borohydride (NaBH₄) | 45 mg | 1.2 mmol (1.2) |
| Temperature | 0 °C to Room Temp. | - |
| Time | 1 hour | - |
Step-by-Step Procedure:
-
Dissolve this compound (271 mg, 1.0 mmol) in methanol (15 mL) in a 50 mL round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride (45 mg, 1.2 mmol) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir for 1 hour at room temperature.
-
Quench the reaction by the slow addition of 10 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the product from the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude alcohol, which can be purified by recrystallization or column chromatography.
Expected Characterization: The ¹H NMR spectrum will show the disappearance of the aldehyde proton (~9.9 ppm) and the appearance of a new singlet or doublet for the CH₂OH protons around 4.5-4.8 ppm.[7]
Conclusion
This compound is a supremely versatile and valuable starting material for chemical synthesis. The protocols outlined in this application note provide robust and reproducible methods for the functionalization of its C3-aldehyde group, opening pathways to a vast array of chemical structures. These transformations—covering C-C and C-N bond formation, as well as oxidation and reduction—are fundamental operations in medicinal chemistry and materials science. By leveraging these techniques, researchers can efficiently generate novel indole derivatives for biological screening and the development of new functional materials.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C9H6INO | CID 13863906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 11. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]
Application Notes and Protocols: Laboratory Scale Purification of 5-Iodo-1H-indole-3-carbaldehyde by Column Chromatography
Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.
Abstract: This document provides a comprehensive, in-depth guide for the laboratory-scale purification of 5-Iodo-1H-indole-3-carbaldehyde using silica gel column chromatography. The protocol is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure reproducibility and high purity of the final compound. This guide covers all stages of the purification process, from the initial analysis of the crude material to the final characterization of the purified product, and is supported by authoritative references and practical insights.
Introduction: The Significance of Purifying this compound
This compound is a key synthetic intermediate in the development of various pharmacologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of an iodine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions. The aldehyde group at the 3-position is also highly reactive and serves as a crucial building block for the synthesis of more complex indole derivatives.[1][2]
Given its role as a precursor, the purity of this compound is paramount. Impurities, such as unreacted starting materials, by-products from the synthetic route (e.g., other regioisomers or over-iodinated species), and residual reagents, can significantly impact the yield, purity, and even the viability of subsequent reactions. Column chromatography is a robust and widely used technique for the purification of such organic compounds, offering excellent separation based on the differential adsorption of components to a stationary phase.[3]
This guide will walk you through a detailed protocol for the purification of this compound, ensuring you obtain a high-purity product ready for your downstream applications.
Pre-Chromatography Considerations: Setting the Stage for Success
A successful column chromatography separation begins with a thorough understanding of the compound of interest and the crude reaction mixture.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆INO | [4] |
| Molecular Weight | 271.05 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 185 - 186 °C | [6] |
| Polarity | Polar | [7] |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and acetonitrile. Limited solubility in non-polar solvents like hexane and toluene. Low solubility in water. | [7] |
The presence of the indole nitrogen and the aldehyde group imparts significant polarity to the molecule. This is a critical factor in selecting the appropriate stationary and mobile phases for chromatography.
Thin-Layer Chromatography (TLC) Analysis of the Crude Mixture
Before proceeding to column chromatography, it is essential to analyze the crude reaction mixture by Thin-Layer Chromatography (TLC). TLC serves multiple purposes:
-
Assessment of Reaction Completion: To determine if the starting materials have been consumed.
-
Identification of Components: To visualize the number of components in the crude mixture, including the desired product and impurities.
-
Solvent System Optimization: To determine the optimal mobile phase for separation.[3]
Protocol for TLC Analysis:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the solution onto the TLC plate using a capillary tube. Also, spot the starting material as a reference if available.
-
Elution: Develop the TLC plate in a chamber containing a pre-determined solvent system. A good starting point for a polar compound like this compound is a mixture of a non-polar solvent and a polar solvent, such as hexane and ethyl acetate.[8][9]
-
Visualization: Visualize the spots under UV light (254 nm). Indole derivatives are typically UV active.[10] Further visualization can be achieved using a suitable staining reagent, such as a cinnamaldehyde/HCl spray, which is effective for detecting indoles.[11]
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot. The ideal Rf value for the target compound in the chosen solvent system for column chromatography is between 0.25 and 0.35.[3] This ensures good separation on the column.
An example of a suitable mobile phase for TLC analysis and subsequent column chromatography is a mixture of ethyl acetate and petroleum ether (1:2 v/v), which gives an Rf of approximately 0.30 for this compound.[6]
Experimental Workflow: From Crude to Pure
The following diagram illustrates the overall workflow for the purification of this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. This compound | C9H6INO | CID 13863906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 114144-17-1 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. akjournals.com [akjournals.com]
- 11. Sciencemadness Discussion Board - Cinnamaldehyde/HCl as TLC spray stain for indoles - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Synthesis of 5-Substituted Indole-3-Carbaldehyde Derivatives
Introduction: The Strategic Importance of the Indole-3-Carbaldehyde Scaffold
The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among its many derivatives, the indole-3-carbaldehyde (I3A) framework serves as a critical synthetic intermediate and a versatile scaffold for drug discovery.[2][3][4] The aldehyde functionality at the C3 position is a synthetic linchpin, readily participating in C-C and C-N bond-forming reactions, which allows for the construction of complex molecular architectures.[4][5]
Structural modifications, particularly at the 5-position of the indole ring, have been shown to significantly modulate the biological activity of I3A derivatives.[2][3] This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. These compounds have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral activities.[2][3] This guide provides an in-depth analysis of the premier synthetic methodologies for accessing 5-substituted indole-3-carbaldehydes, with a focus on the Vilsmeier-Haack reaction, supported by detailed experimental protocols and field-proven insights for researchers in drug development.
Premier Synthetic Methodology: The Vilsmeier-Haack Reaction
For the formylation of electron-rich heterocycles like indoles, the Vilsmeier-Haack reaction is the most efficient, reliable, and widely adopted method.[6][7][8] It offers high yields and excellent regioselectivity for the C3 position, making it the gold standard for preparing I3A derivatives.
Principle and Mechanism
The reaction proceeds in two main stages. First is the formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[7][8][9] In the second stage, the electron-rich π-system of the indole ring attacks the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution occurs preferentially at the C3 position due to the highest electron density at this site. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[7][8]
Caption: Mechanism of the Vilsmeier-Haack formylation of a 5-substituted indole.
Causality Behind Experimental Choices
-
Reagents: DMF serves as both a solvent and the source of the formyl group. POCl₃ is a highly effective activating agent for DMF, readily forming the chloroiminium salt.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0–5 °C) to ensure controlled formation and prevent degradation.[10][11] The subsequent addition of the indole substrate is also conducted at low temperatures to manage the reaction rate. The reaction mixture is then often warmed to a higher temperature (e.g., 85-90 °C) to drive the formylation to completion.[10]
-
Aqueous Workup: The hydrolysis of the iminium intermediate is a critical step. The reaction is quenched with ice and then neutralized or made basic (e.g., with NaOH or Na₂CO₃ solution) to facilitate the hydrolysis and precipitate the aldehyde product.[10][11]
Alternative Formylation Methodologies
While the Vilsmeier-Haack reaction is dominant, other methods exist, though they are often less efficient for indole substrates.
-
The Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[12] It is primarily used for highly activated phenols but can be applied to other electron-rich aromatics. For indoles, it generally results in lower yields compared to the Vilsmeier-Haack reaction.[12] A protocol for synthesizing 5-bromoindole-3-carboxaldehyde using HMTA has been reported with a 71% yield.[13]
-
The Reimer-Tiemann Reaction: Involves the reaction of a phenol (or electron-rich heterocycle) with chloroform in a strong basic solution. For indoles, this method is often complicated by side reactions and lower yields of the desired 3-formyl product.[11]
Data Summary: Vilsmeier-Haack Reaction on 5-Substituted Indoles
The following table summarizes typical reaction conditions and yields for the formylation of various 5-substituted indoles, demonstrating the versatility of the Vilsmeier-Haack reaction.
| 5-Substituent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| -H (Indole) | 85 | 5 | 96 | [10] |
| 5-Methyl | 85 | 5 | 88 | [10] |
| 5-Bromo | 90 | 9 | 91 | [10] |
| 5-Chloro | 85 | 5 | 90 | [10] |
| 5-Fluoro | 0 | 5 | 84 | [10] |
| 5-Hydroxy | 85 | 7 | 92 | [10] |
| 5-Nitro | Not Specified | Not Specified | 85 | [14] |
| 6-Methyl | 90 | 8 | 89 | [10] |
| 6-Chloro | 90 | 8 | 91 | [10] |
Experimental Protocols
Safety First: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. N,N-Dimethylformamide (DMF) is a skin irritant and toxic. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
General Experimental Workflow
Caption: Standard workflow for the synthesis of 5-substituted indole-3-carbaldehydes.
Protocol 1: General Vilsmeier-Haack Synthesis of 5-Chloroindole-3-carbaldehyde[10]
Materials:
-
5-Chloroindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ice
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask to 0-5 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature below 5 °C. The mixture will turn into a yellowish Vilsmeier reagent.
-
Indole Addition: Dissolve 5-chloroindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Then, raise the temperature to 85 °C and heat for 5 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: After the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated sodium carbonate solution until the mixture is basic (pH > 8). A pale yellow solid will precipitate.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts.
-
Dry the solid product under vacuum. The resulting 5-chloro-1H-indole-3-carbaldehyde (yield ~90%) is often pure enough for subsequent steps, but can be recrystallized if necessary.[10]
Protocol 2: Synthesis of 5-Bromoindole-3-carbaldehyde[10]
This protocol follows the general procedure outlined above, with minor adjustments to conditions.
Key Parameters:
-
Starting Material: 5-Bromoindole
-
Reaction Temperature: Heat at 90 °C.
-
Reaction Time: 9 hours.
-
Expected Outcome: A yellow solid of 5-bromo-1H-indole-3-carbaldehyde is obtained with an approximate yield of 91%.[10]
Protocol 3: Synthesis of 5-Nitroindole-3-carbaldehyde[14]
The presence of a strong electron-withdrawing group like a nitro group deactivates the indole ring, potentially requiring slightly more forcing conditions. However, the general Vilsmeier-Haack protocol remains effective.
Key Parameters:
-
Starting Material: 5-Nitroindole
-
Procedure: Follow the general Vilsmeier-Haack protocol.
-
Purification: The crude product is often purified by silica gel column chromatography (e.g., using a MeOH/DCM solvent system) to yield a yellow amorphous solid.
-
Expected Outcome: 5-Nitroindole-3-carbaldehyde is obtained with a reported yield of 85%.[14]
Troubleshooting and Field Insights
-
Low Yields: Incomplete reaction is a common issue. Ensure all reagents are anhydrous, as moisture will quench the Vilsmeier reagent. Consider increasing the reaction time or temperature if TLC indicates unreacted starting material.
-
Side Product Formation: For some substrates, formylation at the N1 position can occur, especially with 2,3-disubstituted indoles.[7] This can often be minimized by careful temperature control.
-
Purification Challenges: If the product does not precipitate cleanly or is oily, an extraction with a suitable organic solvent (e.g., ethyl acetate) after quenching the reaction may be necessary. Subsequent column chromatography is the most reliable method for obtaining high-purity material.
-
Substrate Reactivity: Electron-donating groups (e.g., -CH₃, -OH, -OCH₃) at the 5-position enhance the nucleophilicity of the indole ring and facilitate the reaction. Conversely, strong electron-withdrawing groups (e.g., -NO₂) deactivate the ring, potentially requiring longer reaction times or higher temperatures.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Duff reaction - Wikipedia [en.wikipedia.org]
- 13. Page loading... [guidechem.com]
- 14. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Iodo-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Iodo-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer an optimized protocol to help you improve your yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds, including anti-cancer and anti-inflammatory agents.[1][2] While its synthesis is well-documented, achieving high yields and purity can be challenging due to the sensitive nature of the indole nucleus and the reactivity of the reagents involved. The most common synthetic strategies involve either the Vilsmeier-Haack formylation of 5-iodoindole or the direct iodination of indole-3-carbaldehyde. This guide focuses on troubleshooting issues common to these pathways and provides a robust, optimized protocol.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields are the most frequent complaint. The root cause often lies in one of three areas: reagent quality, reaction conditions, or the work-up procedure.
-
Reagent Purity and Handling:
-
Vilsmeier-Haack Reagents: The Vilsmeier-Haack reaction is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) reacts violently with water, and N,N-dimethylformamide (DMF) can contain dimethylamine as an impurity from decomposition, which can react with the Vilsmeier reagent.[3] Always use freshly distilled POCl₃ and anhydrous DMF. Ensure your glassware is flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Iodinating Agents: For direct iodination, the stability and purity of reagents like N-Iodosuccinimide (NIS) are critical. Ensure it has been stored properly, away from light and moisture.
-
-
Temperature Control:
-
The formation of the Vilsmeier reagent (from POCl₃ and DMF) is an exothermic process and must be performed at low temperatures (typically 0 °C) to prevent degradation.[3][5] After the addition of the indole substrate, the temperature may be slowly raised. Running the reaction at too high a temperature can lead to the formation of polymeric tars and other side products.[6]
-
-
Stoichiometry:
-
Incorrect stoichiometry can halt the reaction. While catalytic versions of the Vilsmeier-Haack reaction exist, the classical approach uses stoichiometric amounts of POCl₃.[4] Using a slight excess (1.1-1.2 equivalents) of the formylating agent can sometimes drive the reaction to completion, but a large excess can increase side product formation.
-
Q2: My TLC shows multiple spots, and purification is difficult. What are the likely side products?
A2: The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of products. Identifying the potential side products is key to optimizing the reaction to avoid them.
-
Di-substituted Products: The indole ring is electron-rich, and under harsh conditions, a second formylation or iodination can occur.
-
Isomeric Products: While formylation strongly favors the C3 position due to the stability of the resulting intermediate, trace amounts of formylation at other positions can occur, particularly if the C3 position is blocked.[7][8]
-
Indole Trimers: In some Vilsmeier-type reactions, electrophilic substitution can lead to the formation of di- and tri-indolylmethanes, which are complex, high-molecular-weight impurities.[9]
-
Unreacted Starting Material: A prominent spot corresponding to your starting material indicates an incomplete reaction. See Q3 for advice.
-
Hydrolysis Products: During work-up, the intermediate iminium ion is hydrolyzed to the aldehyde.[10] An incomplete or improperly managed quench can lead to a complex mixture. The quench should be done carefully with cold water or an ice/water mixture, followed by basification.[5]
Q3: The reaction doesn't seem to go to completion. How can I improve conversion?
A3: If you consistently see starting material after the recommended reaction time, consider the following adjustments:
-
Reaction Time: Some substituted indoles are less reactive and may require longer reaction times. Monitor the reaction progress diligently using TLC.
-
Temperature: For sluggish reactions, a modest increase in temperature after the initial addition may be necessary. For a Vilsmeier-Haack reaction, after adding the indole at 0 °C, you might let the mixture warm to room temperature or even gently heat it to 40-60 °C.[3] However, this must be balanced against the risk of side product formation.
-
Solvent Choice: While DMF is intrinsic to the Vilsmeier-Haack reaction, for direct iodination, the choice of solvent is crucial. Dichloromethane (DCM) is commonly used.[11]
Q4: I'm having trouble purifying the final product. What is the best method?
A4: this compound is a solid.[12][13] Purification typically involves column chromatography followed by recrystallization.
-
Column Chromatography: A silica gel column is effective. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[11] A typical starting point would be 10-20% ethyl acetate in petroleum ether. The product, being relatively polar, will elute after non-polar impurities.
-
Recrystallization: After chromatography, recrystallization can yield a highly pure product. Ethanol is a suitable solvent for recrystallization.[5] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly.
Q5: Which synthetic route is better: formylating 5-iodoindole or iodinating indole-3-carbaldehyde?
A5: Both routes are viable, and the best choice depends on the availability of starting materials and your experimental capabilities.
-
Route 1: Vilsmeier-Haack on 5-Iodoindole: This is a classic and powerful formylation method.[8][10]
-
Pros: Generally high-yielding and regioselective for the C3 position.
-
Cons: Requires handling of hazardous POCl₃ and strictly anhydrous conditions. The starting material, 5-iodoindole, may be more expensive than indole-3-carbaldehyde.
-
-
Route 2: Direct Iodination of Indole-3-carbaldehyde: This modern approach uses an electrophilic iodine source to directly functionalize the indole ring.
-
Pros: Often involves milder conditions and avoids the use of POCl₃. The starting material, indole-3-carbaldehyde, is readily available.[5] A procedure using NIS and a Lewis acid like BF₃·Et₂O has been shown to be effective, affording yields up to 78%.[11]
-
Cons: Regioselectivity can be a challenge. The electron-withdrawing aldehyde group deactivates the ring, but iodination still preferentially occurs at the electron-rich C5 position. Over-iodination can be an issue if not controlled.
-
Data Summary: Reaction Condition Optimization
The following table summarizes reported conditions for the synthesis of this compound and related formylated indoles, providing a comparative overview for experimental design.
| Starting Material | Reagents & Conditions | Yield (%) | Reference |
| Indole-3-carbaldehyde | NIS (1 eq), BF₃·Et₂O (2 eq), DCM, r.t., 4h | 78% | [11] |
| Indole | POCl₃, DMF, 0 to 85 °C, 6h | 96% | [8] |
| 5-Methylindole | POCl₃, DMF, 0 to 85 °C, 6h | 88% | [8] |
| Indole | Catalytic P(III)/P(V)=O cycle, DMF-d7 | >98% | [4] |
Optimized Experimental Protocol: Direct C5-Iodination
This protocol is based on a modern and efficient direct iodination method, adapted from literature procedures.[11] It avoids the use of phosphorus oxychloride, making it a more accessible alternative to the Vilsmeier-Haack reaction.
Diagram: Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. reddit.com [reddit.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. This compound | C9H6INO | CID 13863906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 114144-17-1 [sigmaaldrich.com]
Technical Support Center: Synthesis of 5-Iodo-1H-indole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 5-Iodo-1H-indole-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis, primarily via the Vilsmeier-Haack reaction. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially scalable method is the Vilsmeier-Haack formylation of 5-iodoindole.[1][2] This reaction utilizes a pre-formed Vilsmeier reagent, an electrophilic iminium salt, generated from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4] The electron-rich indole ring attacks this reagent, leading to formylation almost exclusively at the C-3 position due to it having the highest electron density.[5] The resulting iminium intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.[2]
Q2: What are the primary byproducts I should expect in the Vilsmeier-Haack formylation of 5-iodoindole?
While the Vilsmeier-Haack reaction is generally regioselective for the C-3 position, several byproducts can arise depending on reaction conditions and reagent purity. The most common are:
-
Unreacted 5-Iodoindole: The most straightforward impurity, resulting from an incomplete reaction.
-
N-Formylated Byproduct (1-formyl-5-iodo-1H-indole-3-carbaldehyde): Over-formylation can occur, particularly if the reaction temperature is too high or excess Vilsmeier reagent is used. The indole nitrogen is nucleophilic and can be acylated.
-
Indole Tar/Polymers: Indoles are susceptible to polymerization under strong acidic conditions.[6] This is often observed as an intractable brown or black solid or as baseline material on a TLC plate.
-
Di-indolylmethane-type Structures: The electrophilic iminium intermediate can potentially be attacked by another molecule of the starting material (5-iodoindole) before hydrolysis, leading to dimeric impurities.
-
Byproducts from Impure Reagents: Impurities in DMF, such as dimethylamine, can lead to the formation of other species. It is crucial to use anhydrous, high-purity DMF.[7]
Q3: Why is temperature control so critical during the formation of the Vilsmeier reagent and the subsequent formylation?
Temperature control is paramount for two key reasons:
-
Reagent Stability: The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic reaction. Allowing the temperature to rise uncontrollably can lead to the degradation of the reagent and the formation of undesired side products. The reaction is typically initiated at 0°C.[8][9]
-
Reaction Selectivity & Stability: During the formylation step, indole and its derivatives can be sensitive to high temperatures in the presence of strong acids, leading to polymerization.[10] Furthermore, excessive heat can provide the activation energy needed for less favorable side reactions, such as N-formylation, reducing the overall yield and complicating purification.[11]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: My reaction yield is very low, and the major spot on the TLC is the starting material.
| Potential Cause | Recommended Solution |
| Inactive Vilsmeier Reagent: Moisture in the DMF or POCl₃ can quench the reagents before the active electrophile is formed. | Ensure all glassware is oven-dried. Use anhydrous DMF (preferably from a sealed bottle) and freshly distilled POCl₃.[9] Prepare the Vilsmeier reagent under an inert atmosphere (Nitrogen or Argon). |
| Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | After adding the 5-iodoindole solution at low temperature (0-10°C), allow the mixture to warm to room temperature or slightly above (e.g., 35°C) and monitor closely by TLC until the starting material is consumed.[9] |
| Inefficient Stirring: If the reaction mixture becomes a thick paste, inefficient mixing can prevent the reagents from interacting. | Use a robust mechanical stirrer, especially for larger-scale reactions. If the mixture becomes too thick, the addition of a small amount of an inert, dry solvent like dichloromethane (DCM) may be considered. |
Problem 2: My TLC plate shows multiple new spots in addition to the product.
| Potential Cause | Recommended Solution |
| Over-formylation: A new, often less polar spot may correspond to the N-formylated byproduct. This is favored by high temperatures or excess reagent. | Use a controlled stoichiometry (typically 1.1-1.5 equivalents of Vilsmeier reagent). Maintain a lower reaction temperature and monitor the reaction to avoid prolonged reaction times after the starting material is consumed. |
| Degradation/Polymerization: The appearance of a dark, tar-like substance and significant streaking or baseline material on the TLC plate indicates polymerization. | Ensure the reaction temperature does not exceed the recommended limits. The work-up procedure should also be performed promptly and at low temperatures (e.g., pouring the reaction mixture into crushed ice) to dilute the acid and dissipate heat.[9] |
| Impure Starting Material: Impurities in the initial 5-iodoindole will carry through and potentially react, creating additional spots. | Verify the purity of the 5-iodoindole by NMR or melting point before starting the reaction. Recrystallize if necessary. |
Problem 3: The final product is a dark, oily substance that is difficult to purify.
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis of the Iminium Intermediate: The work-up step is crucial for converting the intermediate to the final aldehyde. Insufficient water or base can leave the intermediate intact or lead to side reactions. | After quenching the reaction in ice water, ensure the solution is made strongly basic (pH > 10) with aqueous NaOH or Na₂CO₃ to facilitate complete hydrolysis and neutralize all acids.[8][9] |
| Formation of Polymeric Byproducts: As mentioned, acidic conditions can cause indole polymerization. | The primary solution is preventative (see Problem 2). For purification, attempt to triturate the crude oil with a non-polar solvent (e.g., hexane or ether) to precipitate the desired aldehyde, leaving polymeric materials in the soluble fraction or as an insoluble gum. Column chromatography is often necessary.[12] |
Visualized Mechanisms and Workflows
Primary Synthesis and Byproduct Pathways
The following diagram illustrates the main reaction pathway for the Vilsmeier-Haack formylation of 5-iodoindole and the formation of key byproducts.
Caption: Reaction scheme for the synthesis of this compound and major byproduct pathways.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing issues based on TLC analysis post-reaction.
Caption: A decision tree for troubleshooting based on TLC analysis of the crude reaction mixture.
Experimental Protocols
Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol is adapted from established procedures and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[9]
Materials:
-
5-iodoindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM), anhydrous (optional)
-
Deionized water and crushed ice
-
Ethyl acetate, Hexane (for chromatography)
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.5 equivalents).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting mixture at 0°C for an additional 30 minutes. The solution should become a yellowish paste or viscous liquid.
-
-
Formylation Reaction:
-
Dissolve 5-iodoindole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 5-iodoindole solution dropwise to the pre-formed Vilsmeier reagent at 0-10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to 35-40°C.
-
Stir the viscous solution for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the starting material spot has been consumed.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a large beaker containing a substantial amount of crushed ice with vigorous stirring. This step is highly exothermic.
-
Once the ice has melted, slowly add a concentrated aqueous solution of NaOH (e.g., 10 M) or solid Na₂CO₃ until the solution is strongly basic (pH > 10). A precipitate should form.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by silica gel column chromatography to remove any soluble byproducts.[12]
-
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
troubleshooting failed Suzuki coupling reactions with 5-Iodo-1H-indole-3-carbaldehyde
Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized troubleshooting guide for Suzuki-Miyaura cross-coupling reactions involving the versatile yet challenging substrate, 5-Iodo-1H-indole-3-carbaldehyde. As Senior Application Scientists, we have compiled field-proven insights and foundational knowledge into a practical question-and-answer format to help you navigate the complexities of this specific transformation.
Core Challenges with this compound
This substrate presents a unique combination of chemical features that can complicate the standard Suzuki-Miyaura coupling:
-
Aryl Iodide: While the C-I bond is highly reactive towards oxidative addition, it is also the most susceptible to a common side reaction known as hydrodehalogenation (or simply dehalogenation)[1][2].
-
Indole N-H Group: The acidic proton on the indole nitrogen can be deprotonated by the base. The resulting indolide anion has altered electronic properties and can act as a ligand, potentially poisoning the palladium catalyst[1][3][4].
-
Aldehyde Functionality: The electron-withdrawing nature of the formyl group influences the electronic properties of the indole ring system.
This guide is structured to address failures systematically, moving from common high-level issues to specific, targeted optimization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows very low conversion, with the primary spot on TLC/LCMS being my starting material. What are the first things I should check?
A1: When faced with low or no conversion, it's crucial to first validate the foundational parameters of your reaction setup before exploring more complex variables. This approach ensures that a simple oversight isn't the root cause of failure.
Initial Validation Checklist:
-
Inert Atmosphere Integrity: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Incomplete degassing or a poor-quality inert gas (Argon or Nitrogen) can lead to rapid catalyst oxidation and deactivation[5].
-
Action: Ensure your solvent is rigorously degassed using at least three freeze-pump-thaw cycles or by bubbling with argon for a minimum of 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids are prone to dehydration, forming cyclic boroxine anhydrides, and can undergo protodeboronation, especially if impure or stored improperly[6]. Check the quality of your boronic acid.
-
Base: Some bases (e.g., K₃PO₄, Cs₂CO₃) can be hygroscopic. Ensure they are freshly purchased or have been stored in a desiccator.
-
Solvent: Anhydrous solvents are critical. Use freshly opened bottles or solvent from a purification system.
-
-
Catalyst Activity: The palladium catalyst, especially Pd(PPh₃)₄, can degrade over time. If your catalyst is old, its activity may be compromised.
-
Action: Consider using a fresh bottle of catalyst or a more robust modern pre-catalyst (see Q3).
-
If these foundational checks do not resolve the issue, the problem likely lies with the specific combination of reagents and conditions for this substrate.
Q2: My starting material is consumed, but instead of my desired product, I've isolated 1H-indole-3-carbaldehyde. What is happening?
A2: The formation of 1H-indole-3-carbaldehyde is a classic sign of hydrodehalogenation , a major side reaction where the iodine atom is replaced by a hydrogen atom. This is particularly common with reactive aryl iodides[1][7][8].
Mechanism of Dehalogenation: The key intermediate in the Suzuki cycle, Ar-Pd(II)-I, can react with a hydride source to form an Ar-Pd(II)-H species. This intermediate then undergoes reductive elimination to yield the dehalogenated arene (Ar-H) and regenerates the Pd(0) catalyst, which can unfortunately continue this parasitic cycle[1][7].
Common Hydride Sources:
-
Bases: Certain bases can generate hydride species.
-
Solvents: Alcohols (e.g., methanol, ethanol) or even technical-grade solvents with certain impurities can act as hydride donors[1][7].
-
Water: Trace amounts of water, in combination with the base, can also contribute.
Troubleshooting Dehalogenation:
-
Ligand Choice is Critical: Standard ligands like PPh₃ may not be sufficient. Switch to a bulkier, more electron-rich biarylphosphine ligand such as SPhos or XPhos . These ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway[1][9].
-
Base Selection: Avoid strong alkoxide bases. Use a milder inorganic base like K₂CO₃ or K₃PO₄[1].
-
Solvent System: If using an alcohol-containing solvent system, switch to an aprotic solvent like 1,4-Dioxane/H₂O or Toluene/H₂O [1].
Q3: The reaction is sluggish and produces a complex mixture of products, including some of the desired product, dehalogenated starting material, and boronic acid homocoupling. How can I improve selectivity and yield?
A3: A complex product mixture points to a sub-optimal catalytic system where multiple reaction pathways are competing. A systematic optimization of the core reaction components—catalyst, ligand, base, and solvent—is required to favor the desired cross-coupling pathway.
Systematic Optimization Strategy:
| Parameter | Initial Condition (Example) | Recommended Change & Rationale |
| Palladium Source | Pd(PPh₃)₄ | Switch to Pd₂(dba)₃ or Pd(OAc)₂ . These are air-stable Pd(0) and Pd(II) sources that are activated in situ with the ligand, often forming a more active catalyst. |
| Ligand | PPh₃ | Screen a panel of modern ligands. SPhos , XPhos , or RuPhos are excellent starting points for heteroaromatic couplings as they accelerate the rate-limiting steps of the catalytic cycle[1][9]. Pd(dppf)Cl₂ is also a highly effective integrated catalyst/ligand system for such substrates[10][11]. |
| Base | K₂CO₃ | Test K₃PO₄ or Cs₂CO₃ . The choice of base is highly substrate-dependent. K₃PO₄ is often effective for complex couplings, and the more soluble Cs₂CO₃ can sometimes accelerate reactions, though at a higher cost[3][10][12]. |
| Solvent | Toluene | Try 1,4-Dioxane/H₂O (e.g., 4:1) . The presence of water is often crucial for dissolving the base and facilitating the formation of the active boronate species[13]. |
See the "Optimization Protocols" section below for a detailed experimental workflow for screening these parameters.
Q4: Could the indole N-H be interfering with the reaction? Should I protect it?
A4: Yes, the unprotected N-H group is a frequent source of trouble in cross-coupling reactions involving indoles[1][3][14].
Modes of Interference:
-
Deprotonation: The base can deprotonate the N-H, forming an indolide anion. This increases the electron density of the aromatic ring, which can slow the initial oxidative addition step[3].
-
Catalyst Inhibition: The nitrogen lone pair on the neutral indole or the resulting anion can coordinate to the palladium center, leading to the formation of inactive or off-cycle catalyst species[1][4].
To Protect or Not to Protect?
-
Try Unprotected First: With modern catalyst systems (e.g., Pd₂(dba)₃/SPhos), coupling of unprotected N-H indoles is often successful, as the catalytic cycle can be fast enough to overcome these inhibitory effects[3][15].
-
When to Protect: If optimization of the catalyst, ligand, and base fails to provide a satisfactory yield, N-protection is the next logical step.
Recommended Protecting Groups:
-
Boc (tert-Butoxycarbonyl): Easily installed and removed under acidic conditions. However, it can sometimes be thermally labile.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Very robust to many reaction conditions but requires fluoride (e.g., TBAF) for removal.
Visual Guides & Workflows
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Common Side Reaction Pathways
Caption: Competing side reactions: dehalogenation and protodeboronation.
Logical Troubleshooting Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of N-Alkylation of 5-Iodo-1H-indole-3-carbaldehyde
Welcome to the technical support center for the N-alkylation of 5-Iodo-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.
The N-alkylation of this compound is a crucial step in the synthesis of many biologically active compounds. The presence of the electron-withdrawing aldehyde at the C3 position and the iodo group at C5 significantly influences the reactivity of the indole core. Specifically, these groups increase the acidity of the N-H proton, making deprotonation more facile compared to unsubstituted indole.[1][2] This guide will help you navigate the nuances of this reaction to achieve consistent and successful outcomes.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles the most common problems encountered during the N-alkylation of this substrate.
Q1: My reaction shows very low conversion or fails to start, with starting material recovered. What are the likely causes and how can I fix this?
A1: This is a frequent issue, often pointing to problems with the deprotonation step or reagent quality.
-
Cause 1: Inactive Base due to Moisture. Strong bases like sodium hydride (NaH) are extremely sensitive to moisture. Any water in the solvent or on the glassware will quench the base, preventing the deprotonation of the indole nitrogen.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. The reaction should be run under a dry, inert atmosphere (e.g., Nitrogen or Argon).[3]
-
-
Cause 2: Insufficient Base Strength or Solubility. While the N-H of this indole is relatively acidic, a base that is too weak or poorly soluble may not achieve complete deprotonation.
-
Solution: For a robust and highly effective method, sodium hydride (NaH, 60% dispersion in mineral oil) is a standard choice.[3][4] If you are using a carbonate base, cesium carbonate (Cs₂CO₃) is generally more effective than potassium carbonate (K₂CO₃) due to its higher solubility and the "cesium effect," which promotes faster alkylation.[5][6]
-
-
Cause 3: Low Reaction Temperature. The activation energy for the alkylation step may not be met at room temperature, especially with less reactive alkyl halides.
-
Cause 4: Unreactive Alkylating Agent. The reactivity of the alkyl halide is critical (R-I > R-Br > R-Cl). Using an alkyl chloride with a mild base at low temperature is unlikely to succeed.
-
Solution: If possible, switch to a more reactive alkyl bromide or iodide. You can also add a catalytic amount of sodium or potassium iodide (NaI or KI) to a reaction using an alkyl bromide or chloride to facilitate an in situ Finkelstein reaction, generating the more reactive alkyl iodide.
-
Troubleshooting Workflow: Low Conversion
Below is a decision tree to guide your troubleshooting process for low or no conversion.
Caption: Troubleshooting Decision Tree for Low Conversion.
Q2: I am observing significant side product formation. How can I improve the selectivity?
A2: While this compound is less prone to C3-alkylation than many other indoles due to the C3-aldehyde, side products can still arise.
-
Side Product 1: C-Alkylation. Although less common for this substrate, C-alkylation (typically at C2) can occur if the nitrogen is sterically hindered or if the reaction conditions favor it.
-
Solution: Using a strong base like NaH to fully generate the indolide anion in a polar aprotic solvent like DMF or THF generally favors N-alkylation.[3][4] Incomplete deprotonation can leave the indole in its neutral form, which may be more susceptible to C-alkylation under certain catalytic conditions.
-
-
Side Product 2: Dialkylation. This occurs when a second alkyl group is added to the molecule.
-
Solution: Control the stoichiometry carefully. Use only a slight excess (1.05-1.2 equivalents) of the alkylating agent. Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration and reduce the chance of a second alkylation event.[3]
-
-
Side Product 3: Aldehyde-Related Reactions. The aldehyde group can potentially react under strongly basic or nucleophilic conditions, though this is less common during N-alkylation.
-
Solution: Avoid overly harsh conditions (e.g., very high temperatures for extended periods). If using an organometallic reagent as the alkylating source, be aware of potential addition to the carbonyl. Standard alkyl halides are generally compatible.
-
Frequently Asked Questions (FAQs)
This section covers broader topics related to reaction setup and optimization.
Q1: What are the best "starting point" conditions for the N-alkylation of this compound?
A1: Two robust methods are widely used as excellent starting points. Your choice may depend on the scale of your reaction and your tolerance for handling certain reagents.
| Method | Base (equiv.) | Solvent | Deprotonation Temp. | Alkylation Temp. | Typical Time | Key Advantages |
| Classic Strong Base | NaH (1.1 - 1.2) | Anhydrous DMF or THF | 0 °C | RT to 60 °C | 2-12 h | High efficacy, widely applicable.[3][4][7] |
| Milder Carbonate Base | Cs₂CO₃ (1.5 - 2.0) | Anhydrous DMF or MeCN | RT | 60-100 °C | 4-18 h | Easier to handle, avoids pyrophoric NaH.[5][6] |
Q2: How does the choice of solvent impact the reaction?
A2: The solvent is critical for solvating the reagents and influencing reactivity and selectivity.
-
Polar Aprotic Solvents (DMF, DMSO, THF): These are the most common and effective choices. They are excellent at dissolving the indole anion and promoting the Sₙ2 reaction with the alkyl halide.[8] DMF is often preferred for its high boiling point and excellent solvating properties.[3][4] THF is also a good choice, particularly when milder conditions are desired.[7][9]
-
Aprotic Solvents (DCM, Acetonitrile): These are sometimes used, especially in transition-metal-catalyzed methods or with milder bases like carbonates.[6][8] Solubility of the indolide salt can be lower, potentially affecting reaction rates.
Q3: My product is difficult to purify. Any suggestions?
A3: Purification challenges often stem from unreacted starting material or closely related side products.
-
Workup: After the reaction is complete (as judged by TLC), it must be carefully quenched. For NaH reactions, quench by slowly adding water or saturated aqueous ammonium chloride at 0 °C.[3] For carbonate reactions, the mixture can often be diluted with water. After quenching, extract the product with an organic solvent like ethyl acetate (EtOAc).
-
Chromatography: The primary purification method is flash column chromatography on silica gel. The starting material, this compound, is quite polar. The N-alkylated product will be less polar. A gradient elution system, typically with hexanes and ethyl acetate, is effective. For example, starting with 5% EtOAc in hexanes and gradually increasing to 20-30% EtOAc should allow for good separation. The product can often be visualized on a TLC plate with a UV lamp.
General Experimental Protocol (NaH Method)
This protocol provides a detailed, step-by-step methodology for a typical N-alkylation reaction.
Caption: Standard Workflow for N-Alkylation using NaH.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Enantioselective Catalytic Synthesis of N-alkylated Indoles | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming steric hindrance in reactions involving 5-Iodo-1H-indole-3-carbaldehyde
Technical Support Center: 5-Iodo-1H-indole-3-carbaldehyde
A Guide to Overcoming Steric Hindrance in Synthetic Transformations
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile but often challenging building block. Our goal is to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles in your experiments, particularly those arising from steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my cross-coupling reactions with this compound failing or resulting in consistently low yields?
Answer:
The primary challenge with this substrate stems from significant steric hindrance imposed by the large iodine atom at the C5 position of the indole ring. This steric bulk physically obstructs the approach of the palladium catalyst to the C-I bond, making the crucial oxidative addition step of the catalytic cycle kinetically difficult.
-
The Steric Shield Effect: The van der Waals radius of iodine is substantial, creating a "steric shield" that hinders the coordination of bulky catalyst complexes.
-
Electronic Factors: While the C3-carbaldehyde group is electronically withdrawing, its main influence is on the overall reactivity of the indole ring rather than direct steric blocking of the C5 position.
-
The N-H Proton: The acidic proton on the indole nitrogen can interfere with strong bases, potentially deactivating the catalyst or causing unwanted side reactions. While many modern protocols are designed to tolerate a free N-H, its presence is a critical parameter to consider during optimization.[1]
Caption: Steric and reactive zones of this compound.
Q2: How can I optimize my Suzuki-Miyaura coupling reaction to improve yields?
Answer:
The Suzuki-Miyaura reaction is highly sensitive to steric hindrance, and success with this compound hinges on selecting a catalyst system that is both highly active and sterically tailored. Standard conditions (e.g., Pd(PPh₃)₄) will often fail.
Core Directive: Enhance Catalyst Reactivity & Accessibility.
The key is to promote the formation of a low-coordinate, electron-rich, and sterically accessible monoligated Pd(0) species, which is the active catalyst for oxidative addition.[2] This is achieved through the judicious choice of ligands.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Root Cause | Recommended Solution |
| No Reaction / Trace Product | Ineffective Oxidative Addition. The Pd catalyst cannot access the C-I bond due to steric clash. | Switch to Bulky, Electron-Rich Ligands. Use Buchwald-type biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[3][4] These promote the formation of the highly reactive L₁Pd(0) catalyst. |
| Low Yield (<30%) | Slow Transmetalation or Catalyst Deactivation. The base may be too weak, or the solvent system is suboptimal. | Optimize Base and Solvent. Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Screen solvent systems such as 1,4-dioxane/H₂O, DME/H₂O, or toluene with an aqueous base. |
| Reaction Stalls | Catalyst Degradation. High temperatures combined with prolonged reaction times can lead to the formation of inactive palladium black. | Use a Palladium Pre-catalyst. Employ a pre-catalyst like SPhos Pd G3 or XPhos Pd G3. These are more stable and generate the active Pd(0) species in a controlled manner. |
| Side Product Formation | Deboronation/Protodeiodination. The boronic acid is unstable under the reaction conditions, or the starting material is reduced. | Ensure Rigorous Inert Atmosphere. Degas the solvent and reaction mixture thoroughly (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Use fresh, high-purity reagents. |
Recommended Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst, typically a 1:2 Pd:Ligand ratio).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 10:1 to 5:1 ratio of organic solvent to water).
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Q3: My Sonogashira coupling is sluggish and produces significant alkyne homocoupling. What can I do?
Answer:
This is a classic problem in Sonogashira reactions. The sluggishness is again due to steric hindrance at the C5-iodo position, while the homocoupling (Glaser coupling) is an undesired side reaction catalyzed by the copper(I) co-catalyst.
Core Directive: Minimize Copper-Mediated Side Reactions.
The most effective strategy is to employ a copper-free Sonogashira protocol. While traditional conditions use a Pd/CuI catalyst system, modern methods have shown that copper is often unnecessary and can be detrimental, especially with complex substrates.[5]
Troubleshooting Guide: Sonogashira Coupling
| Issue | Root Cause | Recommended Solution |
| Sluggish Reaction | Inefficient Oxidative Addition. The palladium catalyst struggles to react with the sterically hindered C-I bond. | Increase Catalyst Activity. Use a more active palladium source like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., PPh₃, Xantphos). |
| Alkyne Homocoupling | Glaser Coupling. The copper(I) catalyst promotes the oxidative dimerization of the terminal alkyne. | Adopt a Copper-Free Protocol. Eliminate CuI from the reaction. This is the most robust solution.[6][7] |
| Low Yield / No Reaction (Copper-Free) | Insufficient Base Strength. The amine base is not strong enough to efficiently deprotonate the alkyne or facilitate the catalytic cycle. | Use a Stronger Base. In copper-free conditions, a stronger base is often needed. Consider using Cs₂CO₃ or K₂CO₃ in addition to a liquid amine base like diisopropylamine (DIPA) or triethylamine (TEA). |
Recommended Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.5 eq.), and the amine base (e.g., TEA or DIPA, 2-4 eq.).
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate, wash with saturated aq. NH₄Cl (to remove amine salts), water, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the product via column chromatography.
Q4: What are the key factors for a successful Buchwald-Hartwig amination with this substrate?
Answer:
The Buchwald-Hartwig amination is arguably one of the most sensitive cross-coupling reactions to steric effects. Success is almost entirely dependent on using a state-of-the-art, sterically demanding ligand that can facilitate both the challenging oxidative addition and the final C-N reductive elimination step.
Core Directive: Use Modern, Sterically Demanding Ligands.
The evolution of the Buchwald-Hartwig amination has produced several "generations" of ligands. For a substrate as hindered as this compound, ligands from the latest generations are required.[2][8]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Ligand/Base Combination | Amine Type | Expected Outcome | Rationale |
| Pd(OAc)₂ / P(t-Bu)₃ / NaOtBu | Primary/Secondary Amines | Moderate to Good | A classic, robust system. The bulky, electron-rich phosphine facilitates reductive elimination. |
| XPhos Pd G3 / K₃PO₄ | Primary/Secondary Amines | Good to Excellent | A modern pre-catalyst system that is often highly effective for hindered substrates. K₃PO₄ is a milder base than NaOtBu, improving functional group tolerance. |
| Josiphos or Xantphos / Cs₂CO₃ | Anilines, N-Heterocycles | Good to Excellent | Bidentate ligands like these can stabilize the palladium complex and promote coupling with less nucleophilic amines. |
Recommended Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if needed), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Reagent Addition: Add this compound (1.0 eq.), the amine (1.2 eq.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat to 90-120 °C with stirring. Monitor reaction progress.
-
Workup and Purification: After completion, cool, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues. Concentrate the filtrate and purify by column chromatography.
General Experimental Workflow and Troubleshooting
Regardless of the specific reaction, a systematic approach is key to success. The following workflow and troubleshooting logic can help diagnose and solve most issues encountered.
Caption: General workflow and systematic troubleshooting decision tree.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
preventing deiodination of 5-Iodo-1H-indole-3-carbaldehyde during reactions
Welcome to the technical support center for 5-Iodo-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and encounter challenges with its stability, particularly the undesired loss of iodine (deiodination) during synthetic transformations. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you diagnose, mitigate, and prevent this common side reaction, ensuring the integrity and yield of your target molecules.
Troubleshooting Guide: Diagnosing and Solving Deiodination
This section addresses specific problems you might encounter during your experiments. The advice follows a logical progression from identifying the problem to implementing a solution.
Q1: I've confirmed the presence of 1H-indole-3-carbaldehyde in my reaction mixture. What is causing this deiodination?
Answer: The appearance of the deiodinated byproduct points to the cleavage of the C-I bond. This is a common issue, especially in palladium-catalyzed cross-coupling reactions. The propensity for dehalogenation follows the order I > Br > Cl.[1] For a substrate like this compound, which is an N-H containing heterocycle, the causes are typically multifaceted:
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Formation of Palladium-Hydride (Pd-H) Species: This is the most prevalent mechanism in cross-coupling reactions like Suzuki, Stille, and Sonogashira.[1] Pd-H species can be generated from the reaction of the palladium complex with bases (especially those with β-hydrogens like alkoxides), solvents (like alcohols), or even trace amounts of water.[1][2] This Pd-H intermediate can then react with your starting material in a reductive process, replacing the iodine with hydrogen.
-
N-H Acidity and Ring Electron Density: The indole N-H is acidic and can be deprotonated by the base used in the reaction. This increases the electron density of the indole ring system, which can, in some cases, make the C-I bond more susceptible to certain side reactions.[1]
-
Radical Pathways: Irradiation with light (even ambient lab light) can induce homolytic cleavage of the relatively weak C-I bond, generating an aryl radical that can abstract a hydrogen atom from the solvent or other reagents.[3] This is particularly relevant for iodo-aromatics.
-
Slow Reaction Kinetics: If the desired reaction (e.g., transmetalation or reductive elimination) is slow, it allows more time for competing deiodination side reactions to occur.[4]
Q2: My Suzuki coupling reaction is giving me more deiodinated starting material than the coupled product. Where do I start troubleshooting?
Answer: When deiodination outcompetes your desired coupling, the first and most impactful area to investigate is the catalyst system , specifically the ligand. The goal is to accelerate the rate-limiting step of the desired catalytic cycle so that it is significantly faster than the deiodination pathway.
Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for deiodination.
The rationale for starting with the ligand is that bulky, electron-rich phosphine ligands (like those developed by Buchwald) or N-heterocyclic carbene (NHC) ligands are known to promote the crucial reductive elimination step, which forms your desired C-C bond, thereby outcompeting the hydrodehalogenation pathway.[1][5]
Q3: I'm performing a Sonogashira coupling and observing significant amounts of both the deiodinated starting material and homocoupled alkyne (Glaser coupling). How can I fix this?
Answer: This is a classic Sonogashira problem, indicating that the catalytic cycles are not optimized. Deiodination arises from the palladium cycle, while the Glaser byproduct arises from the copper cycle.
-
Switch to Copper-Free Conditions: The simplest solution is often to eliminate the copper co-catalyst, which is responsible for the Glaser homocoupling. Modern Sonogashira protocols often perform better under copper-free conditions, especially for sensitive substrates.[6]
-
Optimize the Base: The choice of base is critical. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard, but if deiodination is severe, it may be acting as a hydride source.[6][7] Consider using a weaker base or a different base/solvent system.
-
Ligand and Palladium Source: As with other cross-couplings, using a more robust ligand can help. While Pd(PPh₃)₄ is traditional, it is not always the most effective.[4] A catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand can provide milder and more efficient coupling.[8]
-
Protect the Indole N-H: The free N-H on the indole can interfere with the catalytic cycle, particularly with the basic conditions of the Sonogashira reaction. Protecting the nitrogen with a group like tosyl (Ts) or benzenesulfonyl can often lead to cleaner reactions and higher yields.
Frequently Asked Questions (FAQs)
This section covers broader concepts related to the stability and handling of this compound.
Q1: What intrinsic properties of this compound make it so susceptible to deiodination?
Answer: Several factors contribute to the lability of the C-I bond:
-
Bond Dissociation Energy: The carbon-halogen bond strength decreases down the group: C-Cl > C-Br > C-I. The C-I bond is the weakest, making it the most susceptible to both oxidative addition in catalytic cycles and homolytic cleavage.[1]
-
Heterocyclic Nature: N-heterocyclic halides, including iodoindoles, are generally more susceptible to dehalogenation than their simple aryl halide counterparts.[1] The lone pair on the nitrogen atom can influence the electronic properties of the ring and potentially coordinate to the metal catalyst, altering the reaction pathway.[1][9]
-
Photochemical Sensitivity: Aromatic iodides can absorb UV-visible light, leading to the homolytic cleavage of the C-I bond to form an aryl radical.[3] This radical can then abstract a hydrogen atom from the surrounding medium to yield the deiodinated product.
Q2: To what extent do the base and solvent contribute to deiodination, and what are the best choices?
Answer: The base and solvent play a critical role, as they are often the source of the hydride that causes deiodination.
-
Bases: Strong alkoxide bases containing β-hydrogens, such as sodium tert-butoxide (NaOtBu), are known hydrogen sources and can significantly promote dehalogenation.[2][10] Weaker inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are generally much safer choices and are less likely to generate Pd-H species.[1]
-
Solvents: Protic solvents like alcohols can directly act as hydride donors.[1] Some aprotic polar solvents, like DMF, can also be problematic in certain systems.[4] The best choices are typically aprotic, non-coordinating solvents such as toluene, dioxane, or THF .[1][4]
| Parameter | Recommended to Minimize Deiodination | Rationale |
| Ligand | Bulky, electron-rich biaryl phosphines (SPhos, XPhos) or NHCs (IPr) | Promotes rapid reductive elimination of the desired product, outcompeting deiodination.[1] |
| Base | Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃) | Less prone to generating palladium-hydride species compared to strong alkoxide bases.[1] |
| Solvent | Aprotic solvents (Toluene, Dioxane, THF) | Avoids introducing a source of protons or hydrides into the reaction mixture.[4] |
| Temperature | As low as possible while maintaining a reasonable reaction rate | Minimizes thermal decomposition and side reactions. |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Prevents oxygen from degrading the catalyst and reagents. |
| Light | Protect from light (wrap flask in foil) | Prevents photolytic C-I bond cleavage. |
Q3: Should I protect the indole N-H? What are the pros and cons?
Answer: Protecting the indole nitrogen is a common strategy to prevent side reactions and improve yields.
-
Pros:
-
Prevents Deprotonation: It stops the base from deprotonating the N-H, which can alter the electronic properties of the indole and sometimes lead to undesired reactivity.[1]
-
Improves Solubility: Many protecting groups (e.g., Boc, SEM) can improve the solubility of the indole substrate in organic solvents.
-
Blocks Coordination: It prevents the nitrogen from acting as a competing ligand for the palladium catalyst.
-
-
Cons:
-
Additional Synthetic Steps: It adds two steps to your synthesis (protection and deprotection), which lowers the overall efficiency.
-
Harsh Deprotection Conditions: Some protecting groups, like tosyl (Ts), require harsh conditions for removal that may not be compatible with other functional groups in your molecule.
-
Recommendation: If optimizing the ligand, base, and solvent does not sufficiently suppress deiodination, N-protection is the next logical step. The SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butoxycarbonyl) groups are often good choices as they are removable under relatively mild conditions.
Visualizing the Competing Reaction Pathways
In many palladium-catalyzed reactions, the desired product formation and the undesired deiodination are competing pathways originating from the same Ar-Pd(II)-I intermediate.
Caption: Competing catalytic pathways in a cross-coupling reaction.
Optimized Protocol: Deiodination-Resistant Sonogashira Coupling
This protocol incorporates several of the principles discussed above to favor the desired C-C bond formation over deiodination. It utilizes a modern catalyst system under copper-free conditions.
Reaction: Coupling of this compound with Phenylacetylene.
Reagents & Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (8 mol%) or another suitable bulky phosphine ligand
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous, degassed Toluene
-
Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (Argon)
Procedure:
-
Flask Preparation: Add the this compound (1.0 eq), Cs₂CO₃ (2.5 eq), and a magnetic stir bar to a Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure a completely inert atmosphere.
-
Catalyst Preparation: In a separate glovebox or under a positive flow of argon, prepare a stock solution of the catalyst pre-mixture. Add Pd₂(dba)₃ (2 mol%) and P(t-Bu)₃ (8 mol%) to a small amount of anhydrous, degassed toluene. Briefly swirl to mix.
-
Reagent Addition: Under a positive flow of argon, add anhydrous, degassed toluene to the Schlenk flask containing the substrate and base. Stir to create a suspension.
-
Add the phenylacetylene (1.2 eq) via syringe.
-
Add the prepared catalyst solution to the reaction mixture via syringe.
-
Reaction Conditions: Wrap the flask in aluminum foil to protect it from light. Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of the desired product versus the deiodinated byproduct.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Iodo-1H-indole-3-carbaldehyde Derivatives
Welcome to the technical support center for challenges in the purification of 5-Iodo-1H-indole-3-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The unique electronic and structural properties conferred by the iodo-substituent and the aldehyde group can present specific challenges during isolation and purification. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific, hands-on problems encountered during the purification of this compound derivatives. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying chemical principles to empower your decision-making.
Q1: My compound is streaking badly on the silica gel column and the recovery is low. What's causing this and how can I fix it?
A1: Root Cause Analysis & Mitigation Strategy
This is a classic problem often rooted in the inherent properties of both the indole nucleus and the silica gel stationary phase.
-
Causality: The indole ring is electron-rich and the N-H proton is weakly acidic. Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. These acidic sites can interact strongly with your compound through hydrogen bonding or even catalyze decomposition, especially for sensitive derivatives. This leads to irreversible adsorption (low recovery) and band tailing or "streaking" on the column.
-
Solution 1: Neutralize the Stationary Phase. The most direct solution is to deactivate the acidic sites on the silica gel. This is achieved by incorporating a small amount of a basic modifier into your eluent system.
-
Recommended Modifier: Triethylamine (TEA) or pyridine at a concentration of 0.1-1% (v/v) is typically effective.
-
Mechanism of Action: The amine base preferentially interacts with the acidic silanol groups, effectively "capping" them and presenting a more inert surface for your compound to travel through.
-
-
Solution 2: Use an Alternative Stationary Phase. If neutralization is insufficient, consider using a less acidic or chemically different stationary phase.
-
Alumina (Neutral or Basic): A good alternative for moderately polar compounds that are acid-sensitive.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.
-
Reverse-Phase Silica (C18): If your compound has sufficient lipophilicity, reverse-phase chromatography using solvent systems like methanol/water or acetonitrile/water can be an excellent, albeit more costly, alternative.
-
Experimental Protocol: Preparation of Neutralized Silica Gel Slurry
-
Weigh the required amount of silica gel for your column.
-
Prepare your chosen eluent (e.g., 20% Ethyl Acetate in Hexane).
-
Add triethylamine to the eluent to a final concentration of 0.5% (e.g., 5 mL of TEA in 995 mL of eluent).
-
In a separate beaker, create a slurry of the silica gel using the triethylamine-containing eluent.
-
Pack the column with this slurry as you normally would.
-
Run the column using the same modified eluent to ensure consistent conditions.
Q2: I'm struggling to separate my this compound product from the un-iodinated starting material. They have very similar Rf values. How can I improve the separation?
A2: Enhancing Chromatographic Resolution
Co-elution of closely related impurities is a common challenge, particularly when the only difference is a single halogen atom which may only impart a minor change in polarity.[1]
-
Causality: The polarity difference between indole-3-carbaldehyde and its 5-iodo derivative can be subtle. Standard solvent systems may not have sufficient selectivity to resolve them effectively.
-
Solution 1: Optimize the Mobile Phase.
-
Reduce Solvent Strength: A weaker eluent (e.g., decreasing the percentage of ethyl acetate in hexane) will cause all compounds to move more slowly, allowing for more interactions with the stationary phase and potentially improving separation.
-
Introduce a Different Solvent: Swapping one of the mobile phase components can alter the selectivity. For instance, replacing ethyl acetate with dichloromethane (DCM) or adding a small amount of a more polar solvent like methanol can change the elution order or increase the separation factor.
-
-
Solution 2: Employ Gradient Elution. Instead of using a constant solvent composition (isocratic elution), a gradient elution can be highly effective.
-
Methodology: Start with a very non-polar mobile phase (e.g., 5% ethyl acetate in hexane) to allow the compounds to bind tightly to the top of the column. Gradually and slowly increase the polarity of the eluent over the course of the run. This will sequentially elute the compounds based on their fine polarity differences.
-
-
Solution 3: Recrystallization. If chromatography fails to provide baseline separation, recrystallization is the gold standard for purifying solid compounds.[1][2] This technique relies on differences in solubility at different temperatures.
-
Solvent Selection is Key: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurity should either be very soluble at all temperatures (stays in the mother liquor) or insoluble (can be filtered off hot). Ethanol is often a good starting point for indole-3-aldehydes.[2]
-
Data Presentation: Recommended Solvent Systems for Indole Derivatives
| Solvent System (v/v) | Polarity | Notes |
| Ethyl Acetate / Petroleum Ether | Low to Medium | A standard starting point. A 1:2 ratio is often cited.[3] |
| Dichloromethane / Hexane | Low to Medium | Offers different selectivity compared to ethyl acetate systems. |
| Acetone / Hexane | Medium | Acetone is a stronger, more polar solvent than ethyl acetate. |
| Methanol / Dichloromethane | Medium to High | A small amount of methanol (1-5%) can significantly increase polarity. |
Visualization: Troubleshooting Poor Separation
Caption: Decision tree for improving chromatographic separation.
Frequently Asked Questions (FAQs)
Q3: What are the key stability and storage considerations for this compound derivatives?
A3: Indole derivatives, in general, can be sensitive to light, air (oxygen), and acid. The aldehyde functionality adds another layer of potential reactivity.
-
Light Sensitivity: The indole ring is an aromatic chromophore that can absorb UV light, leading to photochemical degradation.
-
Oxidation: The electron-rich indole nucleus can be susceptible to oxidation, which may manifest as a darkening of the material over time. The aldehyde group can also be oxidized to the corresponding carboxylic acid.
-
Recommended Storage: For long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a dark place, and at low temperatures (2-8°C is recommended).
Q4: My final product is a persistent oil and refuses to crystallize. What can I do?
A4: Obtaining a solid from a purified oil can be challenging but several techniques can be employed.
-
Trituration: This involves repeatedly washing the oil with a non-solvent (a solvent in which your compound is insoluble). This can wash away minor, oily impurities that inhibit crystallization and can sometimes induce solidification. Hexane or pentane are excellent choices for this.
-
Solvent Screening for Recrystallization: Don't give up on recrystallization. Systematically screen a range of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/hexane).
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny amount of solid material from a previous batch, add a single seed crystal to a supersaturated solution of your oil. This will provide a template for crystal growth.
-
Concentration and Cooling: Dissolve the oil in a minimum amount of a suitable solvent and store it in a freezer. Slow cooling can promote the formation of well-defined crystals.
Q5: Are there any alternatives to column chromatography for purification?
A5: Yes, while column chromatography is the most common method, it's not the only one.
-
Recrystallization: As mentioned, this is a highly effective method for obtaining high-purity crystalline solids and should be considered a primary purification step if your crude product is reasonably pure (>80-90%).[1]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications (typically <100 mg), you can use larger TLC plates to separate your compound. The corresponding band is then scraped off, and the product is extracted from the silica.
-
Acid-Base Extraction: If your compound has acidic or basic functionality that impurities lack (or vice-versa), you can use liquid-liquid extraction to perform a bulk purification. For the N-H on the indole, extraction with a strong base might be possible, but care must be taken as some derivatives can be unstable under these conditions.[4]
Visualization: General Purification Workflow
Caption: A typical workflow for the purification of solid organic compounds.
References
side reactions of the aldehyde group in 5-Iodo-1H-indole-3-carbaldehyde
Welcome to the technical support center for 5-Iodo-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Here, we address common challenges and frequently asked questions regarding the side reactions of the aldehyde group, providing in-depth explanations and actionable troubleshooting strategies to ensure the success of your experiments.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable building block in medicinal chemistry, prized for the synthetic handles it offers: the reactive aldehyde, the acidic N-H proton, and the C-I bond amenable to cross-coupling reactions. However, this very reactivity can be a source of experimental challenges. The electron-withdrawing nature of both the indole ring and the 5-iodo substituent enhances the electrophilicity of the aldehyde carbonyl group. While this can facilitate desired transformations, it also increases the propensity for a range of side reactions. This guide will help you anticipate and mitigate these issues.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific problems you may encounter during your experiments, providing explanations for their cause and detailed protocols for their resolution.
Problem 1: Low Yields in Base-Catalyzed Condensation Reactions (e.g., Aldol, Knoevenagel)
Question: I am attempting a Knoevenagel condensation with this compound and an active methylene compound using a standard base catalyst like piperidine, but I am observing low conversion of my starting material and the formation of a significant amount of a polar, insoluble byproduct. What is happening and how can I fix it?
Answer:
This is a classic issue when working with indole-3-carbaldehydes, exacerbated by the 5-iodo substituent. The primary culprits are often a competing Cannizzaro reaction and/or deprotonation of the indole N-H.
Causality:
-
Cannizzaro Reaction: this compound lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base.[1][2] This disproportionation reaction converts two molecules of the aldehyde into one molecule of the corresponding alcohol (5-iodo-1H-indol-3-yl)methanol) and one molecule of the carboxylic acid (5-iodo-1H-indole-3-carboxylic acid).[1][3] The resulting carboxylate salt is often the polar, insoluble byproduct you are observing. The electron-withdrawing iodine at the 5-position increases the electrophilicity of the carbonyl carbon, potentially accelerating the initial hydroxide attack that initiates the Cannizzaro cascade.
-
Indole N-H Acidity: The indole N-H proton is acidic (pKa ≈ 17 in DMSO) and can be deprotonated by the base intended to catalyze your condensation. This generates the indolide anion, which is a less reactive substrate for the condensation reaction.
Troubleshooting Protocol:
-
Catalyst Selection: Switch from a strong base to a milder one. For Knoevenagel condensations, a Lewis acid catalyst (e.g., TiCl₄ with a tertiary amine) or a milder organic base like triethylamine can be effective without promoting the Cannizzaro reaction.[4]
-
Reaction Conditions:
-
Run the reaction at a lower temperature to disfavor the Cannizzaro reaction, which typically has a higher activation energy.
-
Ensure anhydrous conditions, as water is a reactant in the Cannizzaro reaction.[4]
-
-
N-Protection: If milder conditions are still ineffective, protecting the indole nitrogen is the most robust solution. The Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) groups are excellent choices as they are stable to many reaction conditions but can be removed easily.
Experimental Protocol: N-Boc Protection of this compound
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 3-formyl-5-iodo-1H-indole-1-carboxylate.
With the N-Boc protected compound, you can now proceed with your base-catalyzed condensation under standard conditions with a significantly reduced risk of side reactions.
Problem 2: Unwanted Reduction or Oxidation of the Aldehyde
Question: I am trying to perform a reaction on another part of the this compound molecule, but I am consistently getting the corresponding alcohol or carboxylic acid as a major byproduct. What are the likely causes?
Answer:
The aldehyde group in your starting material is sensitive to both reducing and oxidizing conditions, which may be inadvertently present in your reaction setup.
Causality:
-
Oxidation: Indole-3-carbaldehydes are readily oxidized to the corresponding carboxylic acid.[5] This can occur in the presence of atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts. The reaction may also be promoted by basic conditions.
-
Reduction: Conversely, the aldehyde can be reduced to the alcohol. This can happen if you are using reagents that can act as hydride donors, even if that is not their primary purpose. For example, some Grignard reagents or other organometallics can exhibit reducing behavior.
Troubleshooting Protocol:
-
Inert Atmosphere: If you suspect oxidation, ensure your reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon). Degas your solvents prior to use.
-
Reagent Purity: Ensure the purity of your reagents. Old or improperly stored reagents can contain peroxides or other oxidizing or reducing impurities.
-
Protecting Group Strategy: If the aldehyde is not the desired reactive site, consider protecting it as an acetal or dithioacetal. These groups are stable to a wide range of conditions and can be cleanly removed upon completion of your desired transformation.
Experimental Protocol: Acetal Protection of this compound
-
Dissolve this compound (1.0 eq) in a mixture of toluene and ethylene glycol (excess, ~10 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected acetal.
Frequently Asked Questions (FAQs)
Q1: Is the C-I bond stable under basic conditions used for reactions at the aldehyde?
A1: The C-I bond in 5-iodoindoles is generally robust under moderately basic conditions at room temperature. However, prolonged exposure to strong bases, especially at elevated temperatures, can lead to dehalogenation. Additionally, certain nucleophiles can displace the iodide. It is always advisable to monitor for the appearance of the de-iodinated indole-3-carbaldehyde as a potential byproduct by TLC or LC-MS.
Q2: I am performing a Wittig reaction and getting low yields. What are the potential issues?
A2: Similar to the issues with other base-catalyzed reactions, the acidic N-H proton of the indole can interfere with the Wittig reaction. The strong base used to generate the ylide (e.g., n-BuLi, NaH, KOtBu) can deprotonate the indole nitrogen, which can then quench the ylide or complicate the reaction pathway.
Recommendations:
-
Use excess base: Employing an additional equivalent of base to deprotonate the indole nitrogen before adding the phosphonium salt can sometimes be effective.
-
N-Protection: For more reliable results, protecting the indole nitrogen with a group like tosyl (Ts) or benzyl (Bn) is highly recommended.[6] This prevents the unwanted acid-base chemistry and allows for a cleaner reaction. A Reddit discussion on a similar issue with a hydroxybenzaldehyde in a Wittig reaction highlights the benefits of protecting acidic protons.[7]
Q3: Can this compound undergo self-condensation?
A3: While it lacks α-hydrogens and therefore cannot undergo a traditional aldol condensation, it can react with another indole molecule (if present) in an electrophilic substitution reaction to form bis(indolyl)methanes, especially under acidic conditions.[4] If your reaction conditions are acidic, this is a potential side reaction to be aware of.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key mechanistic steps.
Caption: Competing pathways for this compound under basic conditions.
Caption: A decision-making workflow for troubleshooting side reactions.
Summary of Key Parameters
| Side Reaction | Triggering Conditions | Key Byproducts | Recommended Solution |
| Cannizzaro Reaction | Strong base, presence of water | Carboxylic acid and alcohol | Use milder base, lower temperature, or N-protection |
| Oxidation | Air (O₂), oxidizing agents, some metal catalysts | Carboxylic acid | Inert atmosphere, purify reagents, protect aldehyde |
| Reduction | Reducing agents, some organometallics | Alcohol | Use purified reagents, protect aldehyde |
| N-H Deprotonation | Strong base | Inactive indolide anion | Use excess base or N-protection |
| Dehalogenation | Strong base, high temperature, some nucleophiles | De-iodinated starting material | Milder conditions, shorter reaction times |
References
- 1. jocpr.com [jocpr.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-Iodo-1H-indole-3-carbaldehyde
Welcome to the technical support center for synthetic chemists working with 5-iodo-1H-indole-3-carbaldehyde. This versatile building block is a cornerstone in the synthesis of complex molecules in medicinal chemistry and materials science.[1][2] However, its unique combination of a reactive aldehyde, an acidic N-H proton, and an electron-rich indole core presents specific challenges in palladium-catalyzed cross-coupling reactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, field-proven insights. We will delve into the "why" behind experimental choices, ensuring you can not only follow a protocol but also intelligently adapt it to your specific needs.
General Considerations & FAQs
Before initiating any specific cross-coupling reaction, it's crucial to understand the inherent reactivity of the this compound substrate.
Q1: Does the indole N-H proton interfere with the reaction? Should I protect it?
A1: Yes, the N-H proton is acidic and can interfere in several ways. Strong bases, particularly organolithiums or alkali metal alkoxides (e.g., NaOtBu), can deprotonate the indole nitrogen. This can lead to catalyst inhibition or undesired side reactions.
-
When to Protect: N-protection (e.g., with Boc, Ts, or SEM groups) is advisable when using very strong bases or when the N-H proton could participate in an undesired reaction. However, this adds extra steps to your synthesis.
-
When to Proceed Unprotected: Many modern cross-coupling reactions, especially Suzuki and Sonogashira couplings, can be performed successfully on the free (NH)-indole using weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[3][4] For Buchwald-Hartwig aminations, careful selection of a base like K₃PO₄ is often preferred over NaOtBu when working with the free indole.
Q2: How does the C3-aldehyde group affect catalyst selection and reaction conditions?
A2: The aldehyde is a potent electron-withdrawing group and a potential coordination site for the metal catalyst.
-
Electronic Effects: The aldehyde group deactivates the indole ring slightly, but the C-I bond at the 5-position remains highly susceptible to oxidative addition by Pd(0).
-
Coordination & Side Reactions: The aldehyde's oxygen can coordinate to the palladium center. More critically, it can react with highly nucleophilic reagents or strong bases. Avoid Grignard reagents or organolithiums as coupling partners if possible, as they can add to the aldehyde. Using milder inorganic bases is a key strategy to prevent such side reactions.[5]
Q3: My reaction is sluggish or fails completely. What is the first thing I should check?
A3: The quality and activation of the palladium catalyst is the most common point of failure. The active catalyst in most cross-coupling reactions is a Pd(0) species.[6]
-
Catalyst Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0). This reduction can sometimes be inefficient. Using pre-formed, air-stable Pd(0) precatalysts (e.g., Pd₂(dba)₃) or specialized precatalysts (e.g., Buchwald G3/G4 precatalysts) can significantly improve reliability.[7]
-
Ligand Quality: Phosphine ligands, especially bulky, electron-rich ones, are often air-sensitive and can be oxidized, rendering them ineffective.[8] Always use fresh ligands or store them under an inert atmosphere.
-
Reagent Purity: Ensure your solvent is anhydrous and your reagents, especially the base and coupling partner, are pure.[7]
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
Goal: Formation of a C(sp²)-C(sp²) bond.
Q: I am seeing low yield and significant amounts of starting material. How can I improve conversion?
A: Low conversion in Suzuki coupling often points to issues with the catalyst system or the base. The 5-iodoindole substrate is generally quite reactive.
-
Possible Cause 1: Inefficient Catalyst. While Pd(PPh₃)₄ can work, it is often less efficient for heteroaromatic halides.[9]
-
Solution: Switch to a more robust catalyst system. [Pd(dppf)Cl₂] is an excellent and reliable choice for this type of substrate, often providing high yields in short reaction times.[3][9] Bulky, electron-rich ligands like those developed by Buchwald (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are also highly effective.[10]
-
-
Possible Cause 2: Inappropriate Base/Solvent Combination. The base is crucial for activating the boronic acid in the transmetalation step.[6][11]
| Parameter | Recommended Starting Condition | Rationale & Citation |
| Catalyst | [Pd(dppf)Cl₂] (2-5 mol%) | Highly effective for (hetero)aryl halides, balances stability and activity.[3][9] |
| Boronic Acid | 1.2 - 1.5 equivalents | Excess ensures complete consumption of the limiting iodoindole. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Effective and compatible with the aldehyde functional group.[3][4] |
| Solvent | Dioxane/H₂O (4:1) or DME/H₂O (4:1) | Common solvent systems that facilitate both organic and inorganic reagent solubility.[3] |
| Temperature | 80-100 °C | Sufficient thermal energy to drive the catalytic cycle without significant decomposition. |
Sonogashira Coupling
Goal: Formation of a C(sp²)-C(sp) bond.
Q: My main product is the homocoupled alkyne (Glaser coupling byproduct). How do I prevent this?
A: Alkyne homocoupling is the most common side reaction in Sonogashira coupling and is almost always caused by the copper(I) cocatalyst.[12]
-
Solution 1: Run a Copper-Free Sonogashira. This is the most effective strategy. The reaction may require slightly higher temperatures or a more specialized ligand, but it completely eliminates the primary pathway for Glaser coupling.[13][14][15]
-
Solution 2: Optimize the Copper-Catalyzed Reaction. If you must use copper, ensure you are using the minimum effective amount (typically 1-5 mol%). Running the reaction under strictly anaerobic conditions can help, as oxygen often promotes the homocoupling pathway.
Q: The reaction is not working with my electron-rich or sterically hindered alkyne. What should I change?
A: The standard PdCl₂(PPh₃)₂/CuI system can be sensitive to the electronic and steric properties of the alkyne.
-
Solution: Employ a palladium source with a more electron-rich and bulky ligand. A combination of Pd(OAc)₂ with a ligand like P(t-Bu)₃ can often facilitate the coupling of more challenging substrates, even at room temperature for aryl bromides, suggesting high reactivity for aryl iodides.[16]
| Parameter | Recommended Starting Condition (Copper-Free) | Rationale & Citation |
| Catalyst | Pd(OAc)₂ (2 mol%) + Ligand (e.g., SPhos, P(t-Bu)₃) (4 mol%) | Bulky, electron-rich ligands facilitate the catalytic cycle without copper.[17] |
| Alkyne | 1.2 equivalents | |
| Base | Cs₂CO₃ or K₂CO₃ (2 equivalents) | Inorganic base used in many modern copper-free protocols. |
| Solvent | Dioxane or Acetonitrile (CH₃CN) | Polar aprotic solvents are effective.[18] |
| Temperature | 60-100 °C | Higher temperatures may be needed compared to copper-catalyzed versions. |
Buchwald-Hartwig Amination
Goal: Formation of a C(sp²)-N bond.
Q: I am getting no reaction or a complex mixture of products. Where do I start troubleshooting?
A: This reaction is exceptionally sensitive to the choice of ligand, base, and the purity of the amine.[19]
-
Possible Cause 1: Incorrect Ligand. This is the most critical parameter. Standard ligands like PPh₃ are completely ineffective. You MUST use a specialized, bulky, electron-rich phosphine ligand.[8][20]
-
Solution: Use a well-established Buchwald ligand. XPhos, SPhos, or BrettPhos are excellent starting points.[21] Using a pre-formed palladium precatalyst incorporating one of these ligands (e.g., XPhos Pd G3) is highly recommended for reproducibility.
-
-
Possible Cause 2: Base Incompatibility. Sodium tert-butoxide (NaOtBu) is a common base but can be too harsh for the free (NH)-indole and may react with the aldehyde.
-
Solution: Switch to a weaker, non-nucleophilic base. K₃PO₄ or Cs₂CO₃ are often much more suitable for functionalized indole substrates.[22]
-
-
Possible Cause 3: Amine Purity. Liquid amines can absorb water and CO₂ from the air, which will quench the base and kill the catalyst.
-
Solution: Distill liquid amines or pass them through a short plug of activated alumina before use.[7]
-
| Parameter | Recommended Starting Condition | Rationale & Citation |
| Precatalyst | XPhos Pd G3 (1-2 mol%) | Air-stable precatalyst that reliably generates the active monoligated Pd(0) species. |
| Ligand | (None needed if using precatalyst) | The precatalyst already contains the optimal ligand. |
| Amine | 1.1 - 1.3 equivalents | |
| Base | K₃PO₄ or Cs₂CO₃ (1.5-2 equivalents) | Strong enough to facilitate C-N bond formation but mild enough for the substrate.[22] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 100-110 °C | Necessary to drive reductive elimination. |
Visual Diagrams & Workflows
Catalytic Cycle Overview
This diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon–carbon frameworks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. youtube.com [youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on the Reactivity of 5-Iodo-1H-indole-3-carbaldehyde
Welcome to the technical support center for 5-Iodo-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The strategic selection of a solvent is paramount to achieving desired reactivity, yield, and purity. This document provides in-depth, experience-driven answers to common issues encountered during experimentation, focusing on the causal relationships between solvent properties and reaction outcomes.
Section 1: The First Hurdle - Solubility and Stability
A common point of failure in any reaction is poor solubility of the starting materials. This compound, a polar molecule, exhibits distinct solubility behavior that dictates the choice of reaction medium.
Question: My this compound is not dissolving. What solvents are recommended, and are there any I should avoid?
Answer: This is a frequent issue stemming from a mismatch between the solute and solvent polarity. This compound is a crystalline solid with significant polarity due to the indole N-H, the carbonyl group (C=O), and the polarizable C-I bond.
Core Insight: Your primary choices will be polar organic solvents. The indole N-H group can act as a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor, making its interactions with solvents highly specific.[1]
Recommended Solvents:
-
Polar Aprotic Solvents: These are often the best choice as they dissolve the molecule well without interfering with many reaction mechanisms. Examples include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)[2]
-
-
Polar Protic Solvents: These can also be effective but may participate in or hinder certain reactions (see troubleshooting sections below). Examples include:
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Solvents to Avoid:
-
Non-Polar Solvents: Hexane, toluene, and diethyl ether are generally poor choices for dissolving this compound due to its polarity.[1]
-
Water: Solubility in pure water is very low.[1][3] While aqueous mixtures with co-solvents can be used, the low solubility often presents a challenge.
Solubility & Stability Summary Table:
| Solvent | Type | Dielectric Constant (ε) | Suitability for Dissolution | Potential Issues |
| DMF | Polar Aprotic | 37 | Excellent | High boiling point, difficult to remove |
| DMSO | Polar Aprotic | 47 | Excellent | High boiling point, can oxidize substrates |
| Acetonitrile | Polar Aprotic | 38 | Good | Generally a good, versatile choice |
| Ethanol | Polar Protic | 25 | Good | Can interfere with bases and nucleophiles |
| DCM | Polar Aprotic | 9 | Moderate | Lower polarity, good for extractions[2] |
| Hexane | Non-Polar | 2 | Very Poor | Not recommended |
Section 2: Troubleshooting Common Reactions
The influence of the solvent extends far beyond simple dissolution. It can dramatically alter reaction pathways, rates, and equilibrium positions by stabilizing or destabilizing reactants, intermediates, and transition states.
Knoevenagel Condensation
This reaction, involving the condensation of the aldehyde with an active methylene compound, is a cornerstone of C-C bond formation with this substrate.[4][5]
Question: My Knoevenagel condensation with this compound is slow and gives low yields. Could the solvent be the problem?
Answer: Absolutely. The solvent plays a critical role in both steps of the Knoevenagel condensation: the initial deprotonation of the active methylene compound and the subsequent condensation and dehydration steps.
Mechanistic Insight: The reaction is typically base-catalyzed. The choice of solvent affects the efficacy of the base and the stability of the charged intermediates.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are often superior for Knoevenagel condensations.[6] They effectively solvate the cationic counter-ion of the base (e.g., Na⁺, K⁺) but do not form a tight hydrogen-bonding "cage" around the anionic nucleophile (the enolate of the active methylene compound).[7][8] This leaves the nucleophile "naked" and highly reactive, accelerating the initial attack on the aldehyde. DMF, in particular, has been noted as a superior solvent for this reaction.[6]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While commonly used, protic solvents can be less efficient.[4] They can hydrogen-bond with both the base and the enolate nucleophile, effectively stabilizing them and reducing their reactivity. This "caging" effect can significantly slow the reaction rate.[7] However, they are very effective at stabilizing the charged intermediates and facilitating the final proton transfers in the dehydration step. The choice is often a trade-off between reaction rate and other factors like cost and ease of removal.
Troubleshooting Workflow: Knoevenagel Condensation
Caption: Troubleshooting workflow for Knoevenagel condensation.
N-Alkylation / N-Arylation
Alkylation of the indole nitrogen is a common strategy to modify the molecule's properties. This reaction is highly sensitive to solvent choice.
Question: My N-alkylation of this compound using NaH is sluggish and incomplete. What's the best solvent to use?
Answer: This is a classic issue where a protic solvent is incorrectly used in a reaction requiring a strong, non-nucleophilic base like sodium hydride (NaH).
Core Insight: The first step is the deprotonation of the indole N-H by the base to form an indolide anion. This anion is the active nucleophile that attacks the alkyl halide. The solvent must be compatible with the strong base and effectively solvate the resulting ions.
-
Required Solvent Class: Polar Aprotic.
-
DMF and THF are the solvents of choice for reactions involving NaH.[9] They are aprotic and will not be deprotonated by the hydride base. They effectively dissolve the indole starting material and the resulting sodium indolide salt, facilitating the subsequent Sₙ2 reaction with the alkyl halide.
-
-
Why Protic Solvents Fail:
-
Polar protic solvents like ethanol, methanol, or water have acidic protons (O-H). NaH is a powerful base and will rapidly and exothermically deprotonate the solvent itself instead of your indole substrate, consuming the base and generating hydrogen gas. This completely quenches the reaction.
-
Protocol: General Procedure for N-Alkylation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to dissolve the starting material. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes. You should observe the evolution of H₂ gas.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of water or saturated NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
Replacing the iodine at the C5 position is challenging but can be achieved under specific conditions, where the solvent's role is critical.
Question: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C5-Iodo position, but I am seeing decomposition and low yields. How does solvent choice impact this?
Answer: Palladium-catalyzed cross-coupling reactions involve a complex catalytic cycle with intermediates of varying polarity and charge. The solvent must solubilize all components (organic substrate, organometallic reagent, catalyst, ligand, and base) and mediate the stability of the catalytic species.
Core Insight: The reaction is highly sensitive to steric hindrance at the C5-position, and solvent can influence the conformation of the substrate and catalyst, impacting reactivity.[10]
-
Commonly Used Solvents: A mixture of solvents is often employed to balance the solubility of polar and non-polar reagents.
-
Toluene or Dioxane: These are common non-polar bulk solvents that dissolve the aryl halide and catalyst well.
-
Polar Aprotic Co-solvents (DMF, NMP): Often added to help dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and polar organometallic reagents.
-
Protic Co-solvents (Water, Alcohols): Sometimes used, particularly in Suzuki couplings, as they can accelerate the transmetalation step and help dissolve the base. However, they can also promote side reactions.
-
Troubleshooting Solvent Selection for Cross-Coupling
Caption: Decision process for optimizing solvents in cross-coupling reactions.
Section 3: General FAQs
Q1: What is the fundamental difference between polar protic and polar aprotic solvents in the context of indole reactivity?
-
Polar Protic Solvents (e.g., water, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[8] They are excellent at stabilizing both cations and anions. However, their ability to hydrogen bond with anionic nucleophiles can reduce nucleophilicity, slowing reactions like Sₙ2 or Knoevenagel condensations.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack O-H or N-H bonds and cannot donate hydrogen bonds.[8] They are poor at solvating anions. This leaves anions "naked" and highly reactive, which is beneficial for reactions that rely on strong anionic nucleophiles.[7][11]
Q2: How do I choose between DMF and DMSO? Both are highly polar aprotic solvents, excellent for dissolving polar substrates and facilitating reactions with charged intermediates. The primary difference is their reactivity and boiling point. DMSO (b.p. 189 °C) is more thermally stable but is also a stronger oxidizing agent and can be harder to remove. DMF (b.p. 153 °C) is slightly easier to remove but can decompose at high temperatures or under strongly acidic/basic conditions to produce dimethylamine, which can act as a nucleophile. For most applications below 120 °C, DMF is a reliable first choice.
Q3: Are there "green" or solvent-free options for reactions with this compound? Yes, interest in green chemistry has led to the exploration of alternative reaction media. Solvent-free (neat) reactions, sometimes facilitated by grinding or microwave irradiation, have been reported for reactions of indoles with aldehydes.[12] These conditions can sometimes lead to unexpected products, such as the formation of 1,3'-diindolyl methanes instead of the more common 3,3'-isomers.[12] While promising, these methods require careful optimization for each specific substrate combination.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. rsc.org [rsc.org]
- 3. apexbt.com [apexbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
managing low solubility of 5-Iodo-1H-indole-3-carbaldehyde in reaction media
Welcome to the technical support center for 5-Iodo-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile synthetic intermediate. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to overcome common challenges, particularly those related to its limited solubility in various reaction media.
Introduction: Understanding the Solubility Challenge
This compound is a valuable building block in organic synthesis, frequently employed in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. However, its planar, heteroaromatic structure, combined with the presence of a hydrogen-bond-donating indole N-H and a polar aldehyde group, results in a crystalline solid with limited solubility in many common organic solvents. This can lead to challenges in achieving homogeneous reaction conditions, impacting reaction rates, yields, and reproducibility. This guide provides a systematic approach to understanding and managing these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound.
Q1: My this compound is not dissolving in my chosen reaction solvent. What should I do?
A1: This is a common issue. The solubility of this compound is highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding. Based on its structure and experimental evidence from related compounds, its solubility profile can be generalized as follows:
-
High Solubility: Highly polar, aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for dissolving this compound.[1] For instance, the ¹H NMR spectrum of this compound is often recorded in DMSO-d₆, indicating good solubility.[1]
-
Moderate to Low Solubility: Polar aprotic solvents like Tetrahydrofuran (THF), ethyl acetate (EtOAc), and acetone may be suitable, but often require heating or the use of co-solvents. The parent compound, indole-3-carbaldehyde, is soluble in ethanol and acetonitrile, suggesting these may also be viable options.[2]
-
Very Low Solubility: Non-polar solvents such as hexanes, toluene, and dichloromethane (DCM) are generally poor solvents for this compound at room temperature.[2]
Troubleshooting Steps:
-
Consult the Solvent Compatibility Table: Refer to Table 1 for a qualitative guide to solvent selection.
-
Employ a Co-solvent: If your reaction chemistry permits, adding a small percentage of a high-solubility solvent like DMSO or DMF to a less effective solvent can dramatically improve solubility.
-
Apply Gentle Heating: Increasing the temperature of the reaction mixture can significantly enhance solubility. However, it is crucial to first assess the thermal stability of the compound and other reactants.
-
Consider Sonication: Subjecting the mixture to ultrasonic agitation can help break down solid agglomerates and promote dissolution.
Q2: I am concerned about the stability of this compound at elevated temperatures. How can I mitigate potential degradation?
A2: This is a valid concern, as indole derivatives can be susceptible to oxidation and other side reactions at high temperatures.
Best Practices for Heating:
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, especially when heating.
-
Incremental Temperature Increase: Gradually increase the temperature while monitoring for any color changes that might indicate degradation.
-
Stability Test: Before running a large-scale reaction, perform a small-scale stability test. Dissolve a small amount of the compound in the chosen solvent, heat it to the desired reaction temperature for a short period, and then analyze it by TLC or LC-MS to check for the appearance of impurities.
Q3: Can I use a stronger base to deprotonate the indole N-H to improve solubility?
A3: While deprotonation of the indole N-H with a strong base (e.g., NaH) to form the corresponding sodium salt would increase solubility in polar solvents, this approach must be considered carefully. The resulting indolide anion is highly nucleophilic and may lead to unwanted side reactions, such as aldol condensations involving the aldehyde functionality. This strategy is generally not recommended unless the subsequent reaction is specifically designed to utilize the deprotonated form.
Q4: My reaction is heterogeneous, with the this compound remaining as a suspension. Is this acceptable?
A4: While some reactions can proceed under heterogeneous conditions, they are often slower, less reproducible, and may result in lower yields. If the solid is a reactant, its surface area becomes a critical, and often uncontrolled, variable. For optimal results, achieving a homogeneous solution is highly desirable. If complete dissolution is not feasible, ensure vigorous and consistent stirring to maintain a fine, well-distributed suspension.
Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening for Solubility Assessment
This protocol provides a systematic method to qualitatively assess the solubility of this compound in a range of common laboratory solvents.
Objective: To identify suitable solvents or co-solvent systems for a planned reaction.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., DMSO, DMF, THF, EtOAc, Acetonitrile, Toluene, DCM)
-
Small vials (e.g., 2 mL) with caps
-
Magnetic stir bar or vortex mixer
-
Heat block or oil bath
Procedure:
-
Preparation: Add approximately 5 mg of this compound to each labeled vial.
-
Solvent Addition (Room Temperature): To each vial, add 0.5 mL of a different solvent.
-
Agitation: Vigorously stir or vortex the vials for 2 minutes.
-
Observation (Room Temperature): Observe and record the degree of dissolution in each solvent (e.g., fully dissolved, partially dissolved, insoluble).
-
Heating: For solvents where the compound is not fully soluble, gently heat the vials to 50 °C for 5 minutes with stirring.
-
Observation (Heated): Observe and record the solubility at the elevated temperature.
-
Analysis: Based on these observations, select the most promising solvent or consider co-solvent mixtures for your reaction.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Room Temperature Solubility | Solubility at 50°C | Comments |
| DMSO | 7.2 | High | High | Excellent solvent, but high boiling point can complicate workup. |
| DMF | 6.4 | High | High | Good alternative to DMSO, also has a high boiling point. |
| THF | 4.0 | Moderate | High | A good starting point for many reactions. |
| Acetonitrile | 5.8 | Moderate | High | Suitable for reactions requiring a polar aprotic medium. |
| Ethyl Acetate | 4.4 | Low | Moderate | Often requires heating to achieve dissolution. |
| Dichloromethane | 3.1 | Very Low | Low | Generally not a good solvent for this compound. |
| Toluene | 2.4 | Very Low | Low | Not recommended for achieving a homogeneous solution. |
| Hexanes | 0.1 | Insoluble | Insoluble | To be avoided as a primary solvent. |
Note: This table is based on extrapolated data and general principles. Experimental verification is highly recommended.
Visualizing the Workflow: A Decision-Making Diagram
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: Decision workflow for managing the solubility of this compound.
Case Study: Knoevenagel Condensation
The Knoevenagel condensation is a common reaction involving aldehydes. For indole-3-carbaldehyde, typical solvents include ethanol or acetonitrile, often with a basic catalyst like piperidine.[3]
Challenge: A researcher attempts a Knoevenagel condensation between this compound and malononitrile in ethanol at room temperature and observes that the starting aldehyde remains largely undissolved, leading to a very slow and incomplete reaction.
Troubleshooting Approach:
-
Initial Hypothesis: The low solubility of the iodo-substituted aldehyde in ethanol at room temperature is the rate-limiting factor.
-
Strategy 1 (Heating): The reaction mixture is heated to reflux (approx. 78 °C). This improves the solubility, and the reaction proceeds to completion, as monitored by TLC.
-
Strategy 2 (Co-solvent): If heating is undesirable (e.g., due to the thermal sensitivity of another reactant), a co-solvent approach can be used. The reaction could be run in a 4:1 mixture of THF:DMSO at room temperature. The DMSO component would help to dissolve the starting aldehyde, allowing the reaction to proceed under milder thermal conditions.
This case study illustrates how the principles outlined in this guide can be practically applied to overcome solubility challenges in a real-world synthetic context.
Conclusion
Managing the low solubility of this compound is a critical aspect of its successful application in organic synthesis. By systematically evaluating solvent choices, judiciously applying heat, and considering co-solvent systems, researchers can achieve homogeneous reaction conditions, leading to more reliable and efficient outcomes. This guide serves as a foundational resource, and I encourage you to adapt these principles to the specific requirements of your unique chemical transformations.
References
Validation & Comparative
Comparative Reactivity Analysis: 5-Iodo-1H-indole-3-carbaldehyde vs. 5-Bromo-1H-indole-3-carbaldehyde in Cross-Coupling Reactions
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] Specifically, 5-substituted-1H-indole-3-carbaldehydes are pivotal building blocks, offering a versatile platform for molecular elaboration. The aldehyde at the C-3 position is a synthetic handle for a variety of transformations like condensations and reductive aminations, while the halogen at the C-5 position provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3][4][5][6]
The choice between a 5-bromo or a 5-iodo substituent is a critical decision in synthetic design. While structurally similar, their reactivities differ significantly. This guide provides an in-depth comparison of 5-Iodo-1H-indole-3-carbaldehyde and 5-Bromo-1H-indole-3-carbaldehyde, grounded in fundamental chemical principles and supported by experimental insights, to aid researchers in making informed decisions for their synthetic campaigns.
Pillar 1: The Fundamental Basis of Reactivity—A Tale of Two Halogens
The disparate reactivity between these two compounds is fundamentally governed by the properties of the carbon-halogen bond.
Carbon-Halogen Bond Strength: The Decisive Factor
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and longer than the C-Br bond.
This ~10 kcal/mol difference is substantial and dictates the ease with which the bond can be cleaved.[8] While bromine is more electronegative than iodine, leading to a more polarized C-Br bond, it is the weaker bond strength of the C-I bond that overwhelmingly governs its higher reactivity in the context of cross-coupling chemistry.[8]
Impact on Oxidative Addition: The Rate-Determining Step
In the catalytic cycle of most palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), the initial step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[9] During this step, the C-X bond is broken.
Because the C-I bond is significantly weaker, this compound undergoes oxidative addition much more readily and at a faster rate than its bromo-counterpart.[9][10] This step is often the rate-determining step of the entire catalytic cycle, meaning the overall reaction rate follows the order of C-I > C-Br > C-Cl.[9]
Caption: Factors influencing the comparative reactivity.
Pillar 2: Performance in Key Cross-Coupling Reactions
The theoretical difference in reactivity translates directly into practical considerations in the laboratory. The iodo-derivative consistently allows for more lenient reaction conditions.
Suzuki-Miyaura Coupling
For the formation of a C-C bond with a boronic acid or ester, the 5-iodoindole is the more accommodating substrate. It will typically react at lower temperatures, require lower catalyst loadings, and reach completion in a shorter timeframe. While modern, highly active catalyst systems can effectively couple the 5-bromoindole, the intrinsic advantage of the iodo-compound remains, especially when dealing with sterically hindered or electronically deactivated boronic acids.[11][12]
Buchwald-Hartwig Amination
In C-N bond formation, the same principle applies. The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines.[13][14] Coupling 5-iodoindole-3-carbaldehyde with primary or secondary amines generally proceeds smoothly. The 5-bromo analogue often requires more electron-rich, sterically bulky phosphine ligands, higher temperatures, and stronger bases to achieve comparable efficiency.[15][16] This is particularly true when using less nucleophilic amines or ammonia equivalents.[13]
Data Presentation: A Comparative Overview
The following table summarizes typical experimental conditions for a Suzuki-Miyaura coupling, illustrating the practical differences in reactivity.
| Parameter | This compound | 5-Bromo-1H-indole-3-carbaldehyde | Rationale for Difference |
| Substrate | Aryl Iodide | Aryl Bromide | Weaker C-I bond vs. stronger C-Br bond. |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | PdCl₂(dppf) or specialized catalysts | Bromo derivative often requires more active, electron-rich ligand systems. |
| Catalyst Loading | 1-3 mol% | 3-5 mol% or higher | Higher reactivity of iodide allows for lower catalyst turnover. |
| Base | K₂CO₃, Na₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger bases may be needed to facilitate the catalytic cycle with the less reactive bromide. |
| Solvent | Dioxane/H₂O, DME | Dioxane/H₂O, Toluene | Higher boiling point solvents may be required for the higher temperatures needed for the bromide. |
| Temperature | 60-80 °C | 80-110 °C | More thermal energy is needed to overcome the activation barrier for oxidative addition of the C-Br bond. |
| Reaction Time | 1-4 hours | 4-24 hours | Slower rate of oxidative addition for the bromide leads to longer reaction times. |
| Typical Yield | Good to Excellent | Moderate to Excellent | Yields for the bromide can be high but are more sensitive to catalyst, ligand, and conditions. |
Experimental Protocols: Self-Validating Methodologies
The following protocols provide a starting point for researchers. They are designed to be self-validating; successful coupling under these conditions confirms the expected reactivity patterns.
Caption: General experimental workflow for cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 5-aryl-1H-indole-3-carbaldehyde.
Materials:
-
5-Halo-1H-indole-3-carbaldehyde (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried round-bottom flask, add the 5-halo-1H-indole-3-carbaldehyde (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture (Dioxane/H₂O) via syringe.
-
Add the palladium catalyst (PdCl₂(dppf), 0.03 eq) to the stirring suspension.
-
Heat the reaction mixture with vigorous stirring.
-
For this compound: Heat to 80 °C.
-
For 5-Bromo-1H-indole-3-carbaldehyde: Heat to 100 °C. More forcing conditions or a stronger base like K₃PO₄ may be required.
-
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the combined organic filtrate with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-1H-indole-3-carbaldehyde.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize 5-(amino)-1H-indole-3-carbaldehyde.
Materials:
-
5-Halo-1H-indole-3-carbaldehyde (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst (0.02 eq), ligand (0.04 eq), and base (1.4 eq) under an inert atmosphere.
-
Add the 5-halo-1H-indole-3-carbaldehyde (1.0 eq).
-
Evacuate and backfill the tube with inert gas.
-
Add the anhydrous solvent, followed by the amine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring.
-
For this compound: Heating to 80-90 °C is often sufficient.
-
For 5-Bromo-1H-indole-3-carbaldehyde: Heating to 100-110 °C is typically required. The choice of a more active ligand system (e.g., a biarylphosphine) may be necessary.
-
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Conclusion and Authoritative Recommendation
The evidence is unequivocal: This compound exhibits superior reactivity over its 5-bromo counterpart in palladium-catalyzed cross-coupling reactions. This is a direct consequence of its weaker carbon-iodine bond, which facilitates a faster rate-determining oxidative addition step.
This enhanced reactivity translates to tangible laboratory advantages, including milder reaction conditions, shorter reaction times, and often a broader substrate scope with challenging coupling partners. However, the decision is not always straightforward. 5-Bromo-1H-indole-3-carbaldehyde is often more commercially available and less expensive, making it a viable and sometimes preferable option for large-scale synthesis, provided the reaction conditions are optimized.
As a Senior Application Scientist, my recommendation is as follows:
-
For exploratory, discovery-phase chemistry where reaction efficiency, speed, and broad applicability are paramount, This compound is the substrate of choice.
-
For process development and scale-up campaigns where cost is a significant driver, 5-Bromo-1H-indole-3-carbaldehyde should be thoroughly investigated, with the understanding that optimization of catalyst, ligand, and reaction conditions will be critical for success.
Ultimately, a deep understanding of the fundamental principles outlined in this guide will empower researchers to strategically select the right building block for their specific synthetic objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 7. Radicals [employees.csbsju.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Characterization of Novel Compound Classes Synthesized from 5-Iodo-1H-indole-3-carbaldehyde: A Comparative Guide
An In-Depth Technical Guide
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] The strategic introduction of a halogen, such as iodine, at the 5-position of the indole ring can significantly enhance biological activity by increasing lipophilicity and enabling halogen bonding interactions with biological targets. This guide presents a comparative analysis of three novel classes of compounds synthesized from the versatile precursor, 5-Iodo-1H-indole-3-carbaldehyde. We provide a detailed exploration of their synthesis, comprehensive physicochemical characterization, and a comparative evaluation of their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced indole chemistry in their therapeutic discovery programs.
Introduction: The Strategic Importance of the 5-Iodo-Indole Scaffold
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for targeting a wide array of biological receptors and enzymes.[1][5] The modification of the indole ring is a proven strategy for optimizing pharmacokinetic and pharmacodynamic properties.
The introduction of an iodine atom at the C5-position of the indole-3-carbaldehyde precursor is a deliberate design choice. The iodine substituent offers several key advantages:
-
Enhanced Lipophilicity: The bulky and lipophilic nature of iodine can improve membrane permeability, a critical factor for oral bioavailability and reaching intracellular targets.
-
Metabolic Stability: The C-I bond is generally more stable to metabolic degradation compared to a C-H bond, potentially increasing the compound's half-life.
-
Halogen Bonding: Iodine can act as a halogen bond donor, forming specific, stabilizing interactions with electron-rich atoms (like oxygen or nitrogen) in the active sites of target proteins. This can lead to enhanced binding affinity and selectivity.
This guide focuses on leveraging this compound as a starting material to generate chemical diversity.[6][7] We will synthesize and compare three distinct classes of derivatives: Schiff Bases , Chalcones , and Hydrazones , to elucidate how functional group modifications on the 3-carbaldehyde position influence their chemical properties and biological efficacy.
Synthesis of Novel Derivatives from this compound
The aldehyde functional group at the C3-position is a reactive handle for a variety of chemical transformations. We selected three robust and high-yielding reaction types to generate a library of diverse molecular architectures.
Experimental Workflow: Synthesis
The following diagram outlines the general synthetic strategy.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. This compound | C9H6INO | CID 13863906 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reaction Kinetics of 5-Iodo-1H-indole-3-carbaldehyde Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Iodo-1H-indole-3-carbaldehyde in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among the vast array of functionalized indoles, this compound stands out as a particularly valuable building block. The presence of an iodine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2] The carbaldehyde group at the 3-position offers a versatile site for further derivatization, such as the formation of imines, alcohols, or more complex heterocyclic systems.[3] This dual functionality makes this compound a powerful precursor for the synthesis of complex molecules with potential therapeutic applications, including anti-cancer and anti-viral agents.
Understanding the reaction kinetics of coupling reactions involving this substrate is paramount for optimizing synthetic routes, improving yields, and ensuring scalability – all critical aspects of drug development. This guide provides an in-depth analysis and comparison of three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions, with a focus on their application to this compound. We will delve into the mechanistic intricacies of each reaction, provide field-proven experimental protocols, and present comparative data to aid in the rational design of synthetic strategies.
The Trinity of Palladium-Catalyzed Couplings: A Mechanistic Overview
The Suzuki-Miyaura, Heck, and Sonogashira reactions are pillars of modern organic synthesis, each offering a unique pathway for the formation of new carbon-carbon bonds.[4][5][6] While their specific coupling partners differ, they all share a common catalytic cycle revolving around a palladium catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle is initiated by the oxidative addition of the aryl iodide (this compound) to a low-valent palladium(0) complex. This is often the rate-determining step and is generally faster for aryl iodides compared to bromides or chlorides.[7] The subsequent step is what differentiates the three reactions:
-
Suzuki-Miyaura Coupling: Involves transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center.
-
Heck Coupling: Proceeds via carbopalladation , where an alkene inserts into the aryl-palladium bond. This is followed by a β-hydride elimination to yield the coupled product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst.
-
Sonogashira Coupling: Also involves a transmetalation step, but with a terminal alkyne. This reaction is typically co-catalyzed by a copper(I) salt, which is believed to form a copper(I) acetylide intermediate that then undergoes transmetalation with the palladium complex.[8]
The final step in all three cycles is reductive elimination , where the two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the palladium(0) catalyst.
Comparative Analysis of Reaction Kinetics and Performance
While specific kinetic data for this compound is not extensively reported in the literature, we can draw valuable insights from studies on similar aryl iodides. The choice of catalyst, ligand, base, and solvent significantly impacts the reaction kinetics and overall efficiency.
| Reaction Type | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Reaction Time | Yield Range | Key Considerations |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water | 80-110 | 2-12 h | 70-95% | Sensitive to steric hindrance on the boronic acid. Requires careful selection of base. |
| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 | 4-24 h | 60-85% | Regioselectivity can be an issue with unsymmetrical alkenes. High temperatures are often required. |
| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Et₃N, DiPEA | THF, DMF | Room Temp - 60 | 1-6 h | 75-98% | Generally milder conditions. Copper co-catalyst can sometimes lead to alkyne homocoupling. |
Disclaimer: The data in this table is compiled from various sources on aryl iodides and iodo-indoles and should be considered as a general guide.[5][9][10] Optimal conditions for this compound may vary.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with clear steps and expected outcomes. They are adapted from established procedures for similar substrates.
General Experimental Workflow for Kinetic Analysis
Caption: A general workflow for conducting a kinetic analysis of a cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 5-Phenyl-1H-indole-3-carbaldehyde.
Materials:
-
This compound (1.0 mmol, 271 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Self-Validation: The formation of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction should show the disappearance of the starting iodo-indole and the appearance of new aromatic signals corresponding to the phenyl group.
Protocol 2: Heck Coupling of this compound with Styrene
Objective: To synthesize 5-(2-phenylethenyl)-1H-indole-3-carbaldehyde.
Materials:
-
This compound (1.0 mmol, 271 mg)
-
Styrene (1.5 mmol, 173 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 18.3 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 279 µL)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Argon gas
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.
Self-Validation: Successful coupling will be indicated by the appearance of vinylic proton signals in the ¹H NMR spectrum and the absence of the starting iodo-indole.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 5-(2-phenylethynyl)-1H-indole-3-carbaldehyde.
Materials:
-
This compound (1.0 mmol, 271 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, 5 mL)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
-
Argon gas
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Self-Validation: The formation of the desired product is confirmed by the disappearance of the starting material and the appearance of a characteristic alkyne signal in the ¹³C NMR spectrum.
Conclusion and Future Outlook
The Suzuki-Miyaura, Heck, and Sonogashira reactions each offer a powerful and versatile approach for the functionalization of this compound. The choice of the optimal coupling strategy will depend on the specific structural requirements of the target molecule, as well as considerations of reaction efficiency, cost, and scalability.
-
The Suzuki-Miyaura coupling is generally robust and high-yielding for the formation of biaryl linkages.
-
The Heck reaction provides a direct method for the arylation of alkenes, though it may require higher temperatures and longer reaction times.
-
The Sonogashira coupling is highly efficient for the synthesis of aryl-alkyne motifs, often proceeding under mild conditions.
Further research into the development of more active and selective catalyst systems, particularly those that can operate under milder conditions and with lower catalyst loadings, will continue to enhance the utility of these reactions in drug discovery and development. A detailed kinetic analysis of these reactions with this compound would be a valuable contribution to the field, enabling more precise control over the synthesis of complex indole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cris.unibo.it [cris.unibo.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stereoselective synthesis of functionalized trisubstituted olefins via palladium(0)-catalyzed cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Journey: Differentiating 5-Iodo-1H-indole-3-carbaldehyde from its Precursors
In the landscape of medicinal chemistry and drug development, the indole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds. The introduction of substituents onto the indole ring is a key strategy for modulating biological activity. This guide provides an in-depth spectroscopic comparison of 5-Iodo-1H-indole-3-carbaldehyde, a valuable synthetic intermediate, with its direct precursor, 1H-indole-3-carbaldehyde, and the parent indole molecule. Understanding the distinct spectroscopic signatures of these compounds is paramount for reaction monitoring, quality control, and structural elucidation in the synthetic workflow.
This guide moves beyond a simple data dump, offering insights into the electronic and structural effects of substitution on the indole ring as reflected in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental data presented herein is supported by established spectroscopic principles, providing a robust framework for researchers in the field.
The Synthetic Context: From Indole to a Halogenated Aldehyde
The journey from the basic indole structure to the functionalized this compound involves two key transformations: formylation at the C3 position followed by iodination at the C5 position. The Vilsmeier-Haack reaction is a common method for introducing the aldehyde group, while electrophilic iodination, often employing reagents like N-iodosuccinimide (NIS), selectively installs the iodine atom.[1] The electron-rich nature of the indole ring directs these substitutions to specific positions, a fundamental concept in heterocyclic chemistry.
Caption: Synthetic pathway to this compound.
¹H NMR Spectroscopy: A Proton's Perspective of Substitution
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the chemical environment of protons. The introduction of an electron-withdrawing aldehyde group and a bulky, electronegative iodine atom induces significant changes in the chemical shifts and coupling patterns of the indole protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Pulse width: 90°.
-
Spectral width: Appropriate for the chemical shift range of aromatic compounds (e.g., 0-12 ppm).
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Comparative ¹H NMR Data
| Proton | Indole (DMSO-d₆) | 1H-Indole-3-carbaldehyde (DMSO-d₆) [2] | This compound (DMSO-d₆) [1] |
| N-H | ~11.08 ppm (s) | ~12.14 ppm (s) | ~12.27 ppm (s) |
| H2 | ~7.39 ppm (t) | ~8.29 ppm (s) | ~8.29 ppm (d, J = 3.1 Hz) |
| H4 | ~7.55 ppm (d) | ~8.10 ppm (d) | ~8.44 ppm (s) |
| H5 | ~7.00 ppm (t) | ~7.24 ppm (t) | - |
| H6 | ~7.08 ppm (t) | ~7.24 ppm (t) | ~7.53 ppm (dd, J = 8.5, 1.4 Hz) |
| H7 | ~7.45 ppm (d) | ~7.52 ppm (d) | ~7.37 ppm (d, J = 8.5 Hz) |
| CHO | - | ~9.94 ppm (s) | ~9.92 ppm (s) |
Analysis and Interpretation:
-
N-H Proton: The N-H proton signal shifts significantly downfield from indole to 1H-indole-3-carbaldehyde and further in the 5-iodo derivative. This is due to the electron-withdrawing nature of the aldehyde and iodo groups, which deshield the N-H proton.
-
C2-H Proton: In indole, the H2 proton is a triplet. Upon formylation, the H2 proton becomes a singlet and shifts downfield due to the anisotropic effect of the adjacent carbonyl group. Its chemical shift remains similar in the 5-iodo derivative.
-
Benzene Ring Protons: The introduction of the aldehyde at C3 disrupts the symmetry of the indole ring, leading to more complex splitting patterns in 1H-indole-3-carbaldehyde compared to indole. The most dramatic change is observed in this compound. The iodine at C5 leads to the disappearance of the H5 signal and influences the chemical shifts and coupling constants of the remaining aromatic protons (H4, H6, and H7). H4 appears as a singlet due to the absence of coupling with H5.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: As per ¹H NMR protocol, using a sufficient concentration for ¹³C detection (20-50 mg).
-
Instrumentation: Acquire spectra on a 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Proton-decoupled sequence.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Processing: Similar to ¹H NMR processing.
Comparative ¹³C NMR Data
| Carbon | Indole (DMSO-d₆) [3] | 1H-Indole-3-carbaldehyde (DMSO-d₆) [4] | This compound (DMSO-d₆) [1] |
| C2 | ~124.5 ppm | ~138.9 ppm | ~138.9 ppm |
| C3 | ~102.1 ppm | ~118.6 ppm | ~117.2 ppm |
| C3a | ~128.2 ppm | ~124.6 ppm | ~126.7 ppm |
| C4 | ~120.8 ppm | ~122.6 ppm | ~129.2 ppm |
| C5 | ~121.9 ppm | ~121.3 ppm | ~86.6 ppm |
| C6 | ~119.4 ppm | ~123.9 ppm | ~131.6 ppm |
| C7 | ~111.4 ppm | ~112.9 ppm | ~115.0 ppm |
| C7a | ~135.7 ppm | ~137.5 ppm | ~136.2 ppm |
| C=O | - | ~185.4 ppm | ~185.2 ppm |
Analysis and Interpretation:
-
Carbonyl Carbon: The most apparent new signal in the aldehyde derivatives is the carbonyl carbon (C=O) appearing far downfield around 185 ppm.
-
C5 Carbon: The most significant change in the spectrum of this compound is the dramatic upfield shift of the C5 carbon to around 86.6 ppm.[1] This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom shields the directly attached carbon.
-
Other Aromatic Carbons: The chemical shifts of the other carbons in the benzene ring are also affected by the iodine substituent, reflecting changes in electron density.
Caption: Comparative ¹³C NMR chemical shifts (ppm).
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is an excellent tool for identifying functional groups within a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Processing: Perform a background subtraction.
Comparative IR Data
| Vibrational Mode | Indole | 1H-Indole-3-carbaldehyde | This compound [1] |
| N-H Stretch | ~3406 cm⁻¹[5] | ~3200-3300 cm⁻¹ | ~3239 cm⁻¹ |
| C-H Stretch (Aromatic) | ~3022-3049 cm⁻¹[5] | ~3000-3100 cm⁻¹ | ~2924 cm⁻¹ |
| C=O Stretch | - | ~1650-1670 cm⁻¹ | ~1650 cm⁻¹ |
| C=C Stretch (Aromatic) | ~1456-1616 cm⁻¹[5] | ~1400-1600 cm⁻¹ | ~1435 cm⁻¹ |
| C-I Stretch | - | - | ~500-600 cm⁻¹ |
Analysis and Interpretation:
-
N-H Stretch: The N-H stretching frequency is a prominent band in all three spectra. In the aldehyde-substituted compounds, this band often broadens and shifts to lower wavenumbers due to hydrogen bonding.
-
C=O Stretch: The most diagnostic peak for 1H-indole-3-carbaldehyde and its 5-iodo derivative is the strong absorption band for the carbonyl (C=O) stretch, typically found in the region of 1650-1670 cm⁻¹. This peak is absent in the spectrum of indole.
-
C-I Stretch: The C-I stretch in this compound is expected in the far-IR region (below 600 cm⁻¹), which may not always be easily observable on standard mid-IR spectrometers.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., LC-MS or GC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Observations |
| Indole | C₈H₇N | 117.15 g/mol | Molecular ion (m/z 117) is the base peak. Loss of HCN (m/z 90) is a characteristic fragment.[6] |
| 1H-Indole-3-carbaldehyde | C₉H₇NO | 145.16 g/mol | Molecular ion (m/z 145) is prominent. Loss of CO (m/z 117) followed by HCN (m/z 90) is a typical pathway. |
| This compound | C₉H₆INO | 271.05 g/mol | Molecular ion (m/z 271) is observed. The isotopic pattern of iodine is not significant as it is monoisotopic. Fragmentation may involve loss of I, CO, and HCN.[1] |
Analysis and Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺ or [M+H]⁺) is the most direct piece of evidence for the identity of each compound, with m/z values of 117, 145, and 271 for indole, 1H-indole-3-carbaldehyde, and this compound, respectively.
-
Fragmentation Patterns: The fragmentation patterns provide structural information. The loss of small, stable molecules like HCN from the indole ring system is a common feature.[7] For the aldehyde-containing compounds, the initial loss of a carbonyl group (CO) is a characteristic fragmentation pathway. The presence of iodine in this compound will lead to fragments containing iodine and fragments resulting from the loss of an iodine radical.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous identification and differentiation of this compound from its precursors, indole and 1H-indole-3-carbaldehyde. Each substitution on the indole core imparts a unique and predictable spectroscopic fingerprint. By understanding the underlying principles of how these substitutions influence the molecular structure and electronic environment, researchers can confidently monitor their synthetic progress and verify the integrity of their target compounds. This guide serves as a practical reference for scientists and professionals engaged in the synthesis and characterization of indole-based molecules, fostering a deeper understanding of the interplay between molecular structure and spectroscopic properties.
References
- 1. rsc.org [rsc.org]
- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmse000645 Indole-3-carboxaldehyde at BMRB [bmrb.io]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
assessing the purity of synthesized 5-Iodo-1H-indole-3-carbaldehyde by HPLC
An Objective Purity Assessment of Synthesized 5-Iodo-1H-indole-3-carbaldehyde: A Comparative HPLC Guide
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purity in Drug Discovery Intermediates
This compound is a vital heterocyclic building block in medicinal chemistry and materials science. Its indole scaffold, functionalized with an aldehyde group and a strategically placed iodine atom, serves as a versatile precursor for synthesizing a range of biologically active compounds, including kinase inhibitors and potential therapeutic agents.[1][2] The iodine atom, in particular, provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular architectures.
However, the synthetic utility of this intermediate is directly contingent on its purity. Trace impurities, such as unreacted starting materials, regioisomers from non-selective iodination, or by-products, can have profound downstream consequences.[3] They can lead to unintended side reactions, complicate product isolation, and introduce potentially toxic components into final drug candidates, compromising experimental reproducibility and regulatory compliance. Therefore, a robust, validated analytical method for accurate purity assessment is not merely a quality control step but a foundational requirement for reliable research and development.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound. We will explore the rationale behind chromatographic parameter selection, present a detailed, optimized protocol, and compare the performance of HPLC against alternative analytical techniques, equipping researchers with the knowledge to implement a self-validating system for purity assessment.
The Analytical Imperative: Why HPLC is the Gold Standard
For non-volatile, thermally stable aromatic compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed analytical method of choice.[4][5] Its advantages over other techniques are significant in the context of pharmaceutical development:
-
High Resolution: HPLC provides exceptional resolving power, capable of separating the main analyte from structurally similar impurities.[5]
-
Sensitivity: With modern UV-Vis detectors, particularly Photodiode Array (PDA) detectors, detection limits in the sub-microgram per milliliter range are readily achievable.[5][6]
-
Quantitative Accuracy: HPLC is renowned for its precision and accuracy, making it ideal for the exact quantification of impurities required by regulatory bodies like the ICH.[7][8][9]
-
Versatility: A wide array of stationary and mobile phases can be employed to optimize selectivity for a specific analyte and its impurity profile.[10][11]
The core principle of the proposed method relies on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[12] Due to its relatively non-polar aromatic core, this compound is well-retained on a C18 column, allowing for effective separation from both more polar and less polar impurities by modulating the organic content of the mobile phase.
Optimized HPLC Method for Purity Analysis
Based on the physicochemical properties of this compound (C₉H₆INO, MW: 271.06 g/mol ) and extensive experience with related halogenated indole derivatives, we have developed and validated the following RP-HPLC method.[13][14]
Experimental Workflow Diagram
The overall process, from sample receipt to final purity report, follows a systematic and logical flow.
Caption: A typical workflow for HPLC purity analysis.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale & Justification |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides excellent hydrophobic retention for the indole ring system. A 3.5 µm particle size offers a good balance between efficiency and backpressure.[10][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier ideal for LC-MS compatibility and helps to protonate silanols on the silica surface, reducing peak tailing and improving peak shape.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is chosen for its low viscosity and strong elution strength for aromatic compounds, providing sharp peaks and good resolution.[6] |
| Gradient Elution | 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-18.1 min: 90% to 40% B18.1-25 min: 40% B | A gradient is essential to elute the main peak with a good shape while also ensuring that any more non-polar impurities (e.g., di-iodinated species) are eluted from the column. The final hold re-equilibrates the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive pressure. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[15] |
| Detector | Photodiode Array (PDA) at 254 nm & 300 nm | The indole chromophore has strong absorbance.[16][17] Monitoring at 254 nm provides a robust general signal, while 300 nm offers higher selectivity. A PDA detector allows for peak purity analysis by comparing spectra across the peak. |
| Injection Vol. | 5 µL | A small injection volume prevents column overloading and peak distortion, especially with highly concentrated samples. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | This composition ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions, preventing peak splitting. |
| Sample Conc. | ~0.5 mg/mL | This concentration typically provides a strong UV signal without saturating the detector. |
Step-by-Step Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Preparation:
-
Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent to achieve a final concentration of ~0.5 mg/mL.
-
-
Sample Preparation:
-
Prepare the synthesized sample in the same manner as the standard to a concentration of ~0.5 mg/mL.
-
-
HPLC System Setup and Equilibration:
-
Install the specified C18 column and set the column oven temperature to 30 °C.
-
Purge the pump lines with the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (40% B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis Sequence:
-
Inject the Sample Diluent (blank) to ensure no system contamination.
-
Inject the reference standard solution five times to establish system suitability (e.g., retention time %RSD < 1%, peak area %RSD < 2%).
-
Inject the sample solution in duplicate.
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram that are above the established limit of quantification (LOQ).
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Utilize the PDA detector data to perform peak purity analysis on the main peak to check for co-eluting impurities.
-
Method Validation: A Self-Validating System
To ensure the trustworthiness of the analytical results, the HPLC method must be validated according to ICH guidelines.[7][8][18] This process demonstrates that the method is fit for its intended purpose.
Validation Parameters Logic
Caption: Core parameters for HPLC method validation.
-
Specificity: Demonstrated by injecting a blank, the reference standard, and the sample. The method should show no interfering peaks at the retention time of the main analyte. Peak purity analysis via PDA further supports specificity.[18]
-
Linearity and Range: Assessed by preparing standard solutions at a minimum of five concentrations (e.g., 50-150% of the nominal concentration). The correlation coefficient (r²) of the calibration curve should be ≥0.999.[9][18]
-
Accuracy: Determined by spiking the sample with known amounts of the reference standard at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay): Assessed by six replicate injections of the same sample, with a relative standard deviation (%RSD) of the peak area typically required to be <2%.
-
Intermediate Precision: Assessed by having a different analyst perform the analysis on a different day or with a different instrument.[7]
-
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is crucial for quantifying trace impurities.[18]
Comparison with Alternative Analytical Techniques
While HPLC is the recommended primary technique, other methods can provide complementary information. Their suitability depends on the specific analytical question being asked.
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| HPLC-UV/PDA | Differential partitioning between liquid mobile and solid stationary phases. | High resolution , quantitative , robust, excellent for purity and impurity profiling.[5] | Requires reference standards for impurity identification. | Excellent (Recommended Method) . Ideal for accurate purity determination and quantification of known/unknown impurities. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Provides molecular weight information, aiding in the identification of unknown impurities . Extremely sensitive. | More complex, higher cost, response factors can be non-uniform for quantification without standards. | Excellent (Confirmatory) . The best method for identifying the structure of unknown impurities detected by HPLC-UV. |
| qNMR | Nuclear magnetic resonance spectroscopy with an internal standard. | Absolute quantification without a specific reference standard for the analyte. Provides definitive structural information. | Low sensitivity (impurities <0.1% are very difficult to quantify), expensive, requires specialized expertise. | Good (Orthogonal Method) . Useful for confirming the identity of the main component and for assay determination against a certified standard, but not for trace impurity profiling. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase. | High efficiency and sensitivity for volatile compounds. | The compound has a high boiling point and may require derivatization or risk thermal degradation in the injector. | Poor . Not suitable as a primary technique due to the low volatility of the analyte. |
| TLC | Separation on a thin layer of adsorbent material. | Fast, simple, low cost, good for reaction monitoring. | Not quantitative , low resolution, poor sensitivity. | Limited . Only suitable for qualitative, rapid checks of reaction progress, not for final purity assessment. |
Conclusion
The accurate assessment of purity for this compound is paramount for its successful application in research and drug development. A validated, high-resolution reversed-phase HPLC method, as detailed in this guide, provides the necessary accuracy, precision, and sensitivity to reliably quantify the main component and its related impurities. The use of a C18 column with an acetonitrile/water gradient and a PDA detector offers a robust framework for this analysis. While techniques like LC-MS and qNMR serve as powerful orthogonal tools for impurity identification and structural confirmation, HPLC remains the gold-standard frontline method for routine purity testing and quality control. Adherence to the principles of method validation ensures that the data generated is not only accurate but also defensible and trustworthy, underpinning the integrity of the entire development process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developing HPLC Methods [sigmaaldrich.com]
- 11. HPLC analytical Method development: an overview [pharmacores.com]
- 12. pp.bme.hu [pp.bme.hu]
- 13. This compound | C9H6INO | CID 13863906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. altabrisagroup.com [altabrisagroup.com]
A Definitive Guide to the Structural Validation of 5-Iodo-1H-indole-3-carbaldehyde Derivatives using X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. In the synthesis of novel therapeutics, particularly those based on the versatile indole scaffold, precise structural validation is not merely a confirmatory step but a cornerstone of the entire discovery process. This guide provides an in-depth technical comparison of the crystallographic validation of 5-Iodo-1H-indole-3-carbaldehyde derivatives, offering insights into the experimental workflow and the interpretation of the resulting data. While the specific crystal structure for this compound is not publicly available, we will draw comparisons with the parent compound, 1H-indole-3-carbaldehyde, and related iodo-substituted indole derivatives to illustrate the power of X-ray crystallography in this chemical space.
The Imperative of Unambiguous Structural Elucidation
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a halogen atom, such as iodine, at the C5 position of the indole ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. This is often due to the formation of halogen bonds and other non-covalent interactions that can influence binding to biological targets. Therefore, confirming the precise position of the iodine atom and the overall molecular conformation is critical. While spectroscopic techniques like NMR and mass spectrometry are indispensable for routine characterization[1], only single-crystal X-ray diffraction can provide the definitive, atomic-resolution three-dimensional structure of a molecule in the solid state.[2]
The X-ray Crystallography Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process that demands both expertise and precision.[3][4] The workflow can be broadly categorized into several key stages, each with its own set of critical considerations.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the typical steps involved in the structural determination of a small organic molecule like an indole derivative.
-
Crystal Growth (The Art of the Science):
-
Starting Material: High-purity (>98%) this compound or its derivative is essential. Impurities can inhibit crystal growth or lead to disordered structures.
-
Solvent Selection: A range of solvents and solvent mixtures should be screened. For indole derivatives, common choices include ethanol, methanol, ethyl acetate, and dichloromethane. The goal is to find a solvent in which the compound has moderate solubility.
-
Crystallization Technique: Slow evaporation is a common and effective method. A saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. Other techniques include vapor diffusion and cooling crystallization.
-
Crystal Selection: Under a microscope, a single, well-formed crystal with sharp edges and no visible defects is selected. The ideal size is typically in the range of 0.1-0.3 mm in all dimensions.[2]
-
-
Data Collection (The Heart of the Experiment):
-
Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures (typically 100 K).
-
Diffractometer: The mounted crystal is placed in a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The angles and intensities of the diffracted X-rays are recorded.
-
-
Structure Solution and Refinement (Translating Data into a Model):
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of the diffraction spots.
-
Structure Solution: For small molecules like indole derivatives, direct methods are typically used to solve the phase problem and generate an initial electron density map.[2] This map reveals the positions of the heavier atoms (in this case, iodine, oxygen, nitrogen, and carbons).
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions. The refinement process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map.
-
Comparative Crystallographic Analysis: Indole-3-carbaldehyde and its Derivatives
To illustrate the insights gained from X-ray crystallography, we will compare the crystallographic data of the parent compound, 1H-indole-3-carbaldehyde, with a related iodo-substituted indole derivative. While the data for this compound is not available, the comparison will still highlight the structural effects of the iodo-substitution.
| Parameter | 1H-Indole-3-carbaldehyde | Ethyl 5-iodo-1H-indole-3-carboxylate |
| CCDC Number | 1152548 | 2052806 |
| Chemical Formula | C₉H₇NO | C₁₁H₁₀INO₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | P2₁/c |
| a (Å) | 14.0758(9) | 11.234(3) |
| b (Å) | 5.8059(4) | 7.456(2) |
| c (Å) | 8.6909(5) | 14.120(4) |
| α (°) | 90 | 90 |
| β (°) | 90 | 109.45(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 710.24(8) | 1113.1(5) |
| Z | 4 | 4 |
| R-factor (%) | 2.9 | Not reported |
Data for 1H-Indole-3-carbaldehyde obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition 1152548. Data for Ethyl 5-iodo-1H-indole-3-carboxylate referenced from CCDC 2052806.
The table above demonstrates that even a change in substituents (from a hydrogen to an iodine and a carbaldehyde to a carboxylate) leads to a different crystal system and space group, indicating a different packing arrangement of the molecules in the solid state. This is a critical piece of information for understanding the solid-state properties of the material, such as solubility and stability.
Interpreting the Structural Data: Beyond Connectivity
The final crystal structure provides a wealth of information beyond simple atomic connectivity.
-
Bond Lengths and Angles: The precise measurement of bond lengths and angles can confirm the expected geometry and identify any unusual strain or electronic effects within the molecule. For instance, the C-I bond length will be a key parameter to analyze.
-
Planarity: The planarity of the indole ring system can be assessed. Deviations from planarity can have implications for the molecule's interaction with planar biological targets.
-
Intermolecular Interactions: The crystal packing reveals how the molecules interact with each other in the solid state. In the case of this compound derivatives, one would look for hydrogen bonds involving the indole N-H and the carbonyl oxygen, as well as potential halogen bonding involving the iodine atom. These interactions are crucial for understanding the material's properties and can provide insights into its potential binding modes in a biological system.
Figure 2: Key structural features of this compound.
Conclusion: The Gold Standard for Structural Validation
In the competitive landscape of drug discovery and materials science, there is no substitute for the definitive structural information provided by single-crystal X-ray crystallography. For novel compounds like this compound and its derivatives, this technique provides the unambiguous validation of the molecular structure, confirms the regiochemistry of substitution, and offers critical insights into the intermolecular interactions that govern its solid-state properties. While other analytical techniques provide essential pieces of the puzzle, X-ray crystallography delivers the complete, high-resolution picture, empowering researchers to make informed decisions and accelerate their research and development endeavors.
References
A Senior Application Scientist's Guide to Catalytic Cross-Coupling Reactions of 5-Iodo-1H-indole-3-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the functionalization of the indole scaffold is a cornerstone of modern synthetic chemistry. The indole motif is a privileged structure, appearing in a vast array of natural products and pharmaceuticals. Among the various functionalized indoles, 5-Iodo-1H-indole-3-carbaldehyde stands out as a particularly versatile building block. The presence of the iodine atom at the C5 position provides a reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular complexity. The carbaldehyde group at the C3 position offers a site for further derivatization, making this molecule a powerful precursor for the synthesis of complex, biologically active compounds.
This guide provides a comparative study of different catalytic systems for the most common and impactful cross-coupling reactions involving this compound. We will delve into the nuances of catalyst selection, reaction conditions, and mechanistic considerations for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann type couplings. The information presented herein is a synthesis of literature data and field-proven insights, designed to empower you to make informed decisions in your synthetic endeavors.
The Strategic Importance of C5 Functionalization
The C5 position of the indole ring is a key site for modification to modulate the biological activity and physicochemical properties of indole-based compounds. Introducing substituents at this position can influence ligand-receptor interactions, metabolic stability, and pharmacokinetic profiles. The carbon-iodine bond at C5 is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making it more reactive in oxidative addition to a low-valent transition metal catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles. This enhanced reactivity allows for milder reaction conditions and often broader substrate scope.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds, owing to its operational simplicity, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. For the arylation of this compound, palladium-based catalysts are the workhorses.
Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85-95 | A classic, reliable system for a range of aryl boronic acids. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane | 100 | 8-12 | 90-98 | Often provides higher yields and is effective for more challenging substrates.[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 6-10 | 92-99 | A modern, highly active system suitable for sterically hindered boronic acids. |
| NiCl₂(dppp) | dppp | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 75-85 | A more economical nickel-based alternative, though may require longer reaction times. |
Expert Insights: The choice of catalyst and ligand is critical. For simple aryl boronic acids, the readily available and less expensive Pd(PPh₃)₄ is often sufficient. However, for more sterically demanding or electron-deficient boronic acids, a more sophisticated catalyst system like PdCl₂(dppf) or one employing a bulky, electron-rich phosphine ligand such as SPhos is recommended to facilitate the reductive elimination step and prevent catalyst decomposition. The use of a carbonate or phosphate base is crucial to activate the boronic acid for transmetalation.
Generalized Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Alkenylation for Diverse Structures
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene. This reaction allows for the introduction of alkenyl groups at the C5 position of the indole, which can be further functionalized.
Comparative Analysis of Catalytic Systems for Heck Reaction
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 12-16 | 70-85 | A classic Heck catalyst system, generally reliable for acrylates. |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 10-14 | 75-90 | A common and effective system for a variety of alkenes. |
| Herrmann's Catalyst | - | NaOAc | NMP | 120 | 6-10 | 85-95 | A highly active palladacycle catalyst, often requiring lower catalyst loading. |
| Ligand-free Pd(OAc)₂ | - | Bu₄NCl (additive) | DMAc | 110 | 8-12 | 80-92 | "Ligandless" conditions can be effective, with a phase-transfer catalyst promoting the reaction. |
Expert Insights: The regioselectivity of the Heck reaction can be a concern. With terminal alkenes, the reaction typically yields the trans-substituted product. The choice of base is important; organic bases like triethylamine are common, but inorganic bases can also be effective. For challenging substrates, more robust catalyst systems like Herrmann's catalyst may be necessary.
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing the versatile alkynyl group, a key synthon in organic synthesis.
Comparative Analysis of Catalytic Systems for Sonogashira Coupling
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | RT-50 | 2-6 | 85-95 | The classic Sonogashira conditions, highly effective for a broad range of alkynes.[2] |
| Pd(OAc)₂ | CuI | XPhos | Cs₂CO₃ | 1,4-Dioxane | 60 | 4-8 | 90-98 | A modern system for more challenging substrates. |
| Pd(PPh₃)₄ | - | PPh₃ | Piperidine | DMF | 80 | 6-10 | 80-90 | A copper-free variant, useful when copper-mediated side reactions are a concern.[3] |
| NiCl₂(dppe) | CuI | dppe | K₂CO₃ | Acetonitrile | 80 | 10-14 | 70-80 | A less common but viable nickel-catalyzed alternative. |
Expert Insights: The classic Sonogashira protocol utilizes a palladium catalyst and a copper(I) co-catalyst. The copper is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. While highly effective, the use of copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling). In such cases, copper-free conditions, often employing a stronger base, can be advantageous.
Sonogashira Coupling Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds. This reaction is of paramount importance in pharmaceutical and materials science.
Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 12-18 | 80-90 | An early generation catalyst system, effective for many primary and secondary amines. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | 8-12 | 90-98 | A highly active and versatile system for a wide range of amines, including anilines. |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 10-16 | 88-96 | Another excellent ligand for challenging aminations. |
| NiCl₂(dme) | t-Bu-JohnPhos | LiHMDS | Toluene | 100 | 12-24 | 75-85 | A nickel-catalyzed option, often requiring a strong, non-nucleophilic base. |
Expert Insights: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos and RuPhos have been specifically designed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. The base is also a critical parameter, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide often being required.
Ullmann Condensation: A Classic C-N and C-O Bond Forming Reaction
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N and C-O bonds, typically between an aryl halide and an amine or an alcohol. While often requiring higher temperatures than palladium-catalyzed reactions, it remains a valuable tool, especially for certain substrates.
Comparative Analysis of Catalytic Systems for Ullmann Condensation
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-140 | 24 | 70-85 | A classic ligand for the Ullmann reaction. |
| CuI | L-Proline | K₂CO₃ | DMSO | 100-120 | 18-24 | 75-90 | A more environmentally friendly and often more effective ligand. |
| Cu₂O | DMEDA | Cs₂CO₃ | Toluene | 110 | 24 | 80-92 | N,N'-Dimethylethylenediamine (DMEDA) is a highly effective ligand for copper-catalyzed couplings. |
Expert Insights: Modern Ullmann-type reactions often employ ligands to solubilize the copper catalyst and accelerate the reaction. Amino acids, such as L-proline, and diamines, like DMEDA, have emerged as particularly effective and inexpensive ligands. The choice of a high-boiling point, polar aprotic solvent like DMF or DMSO is typical.
Best Practices and Catalyst Selection Guide
-
Substrate Reactivity: For the highly reactive this compound, milder reaction conditions and less sophisticated catalyst systems may be sufficient compared to the corresponding bromo- or chloro-indoles.
-
Functional Group Tolerance: Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, generally exhibit excellent functional group tolerance. However, the aldehyde group in the substrate may be sensitive to strongly basic or reducing conditions. It is advisable to perform a small-scale test reaction to ensure compatibility.
-
Ligand Selection: For challenging couplings (e.g., with sterically hindered partners or for C-N bond formation), the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is often essential to promote the reductive elimination step and prevent β-hydride elimination.
-
Copper-Free vs. Copper-Assisted Sonogashira: If alkyne homocoupling is a significant side reaction, consider switching to a copper-free Sonogashira protocol.
-
Cost-Effectiveness: For large-scale synthesis, exploring nickel-based catalysts as an alternative to palladium can be economically advantageous, although this may require more extensive reaction optimization.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of complex indole derivatives. The strategic application of transition-metal-catalyzed cross-coupling reactions at the C5 position provides a powerful platform for drug discovery and development. By understanding the nuances of each reaction type and carefully selecting the appropriate catalytic system, researchers can efficiently and effectively access novel chemical space. This guide serves as a starting point for your investigations, and further optimization for each specific substrate combination is always encouraged.
References
A Comparative Guide to the Biological Activity Screening of a 5-Iodo-1H-indole-3-carbaldehyde Analog Library
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents due to its prevalence in natural products and its versatile biological activity. The strategic introduction of a halogen, such as iodine, at the C5 position of the indole ring, coupled with a reactive carbaldehyde group at C3, presents a promising starting point for generating libraries of compounds with diverse pharmacological profiles. This guide provides a comprehensive framework for the biological activity screening of a library of 5-iodo-1H-indole-3-carbaldehyde analogs, offering a comparative analysis of their potential as antimicrobial and anticancer agents.
Rationale and Design of a this compound Analog Library
The this compound core was selected for its known bioactive properties. The iodine atom can enhance antimicrobial and anticancer activities through halogen bonding and by influencing the molecule's lipophilicity and metabolic stability. The aldehyde functional group at the C3 position serves as a versatile chemical handle for the synthesis of a diverse library of analogs through various chemical transformations.
The design of the analog library focuses on systematic structural modifications to explore the structure-activity relationships (SAR). Key modifications include:
-
N1-Substitution: Alkylation or arylation at the indole nitrogen to modulate lipophilicity and steric bulk.
-
C3-Derivatization: Conversion of the aldehyde to various functional groups such as Schiff bases, hydrazones, and oximes to introduce new pharmacophores.
-
C2-Substitution: Introduction of small alkyl or aryl groups to investigate the impact on molecular conformation and biological activity.
This systematic approach allows for a thorough exploration of the chemical space around the core scaffold, increasing the probability of identifying potent and selective bioactive molecules.
Synthesis of the Analog Library
The synthesis of the this compound analog library begins with the Vilsmeier-Haack formylation of 5-iodoindole. Subsequent modifications can be carried out as outlined in the workflow below.
Caption: Synthetic workflow for the this compound analog library.
Biological Activity Screening: A Comparative Approach
The synthesized library of analogs will be subjected to a battery of in vitro assays to evaluate their antimicrobial and anticancer activities. This parallel screening approach allows for a direct comparison of the potency and selectivity of each compound.
Antimicrobial Activity Screening
The antimicrobial potential of the this compound analogs will be assessed against a panel of clinically relevant pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]
Step-by-Step Methodology:
-
Preparation of Bacterial/Fungal Inoculum:
-
Streak the microbial strains on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) and incubate for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to the final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Data Presentation: Comparative Antimicrobial Activity
| Analog ID | N1-Substitution | C3-Derivatization | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | -H | -CHO | Data | Data | Data |
| A1 | -CH₃ | -CHO | Data | Data | Data |
| A2 | -Benzyl | -CHO | Data | Data | Data |
| B1 | -H | =N-OH | Data | Data | Data |
| B2 | -H | =N-NH-Ph | Data | Data | Data |
| C1 | -CH₃ | =N-OH | Data | Data | Data |
Data to be filled with experimental results.
Anticancer Activity Screening
The cytotoxic potential of the analog library will be evaluated against a panel of human cancer cell lines to identify compounds with promising anticancer activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the analogs.
-
Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
-
Data Presentation: Comparative Anticancer Activity
| Analog ID | N1-Substitution | C3-Derivatization | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Parent | -H | -CHO | Data | Data |
| A1 | -CH₃ | -CHO | Data | Data |
| A2 | -Benzyl | -CHO | Data | Data |
| B1 | -H | =N-OH | Data | Data |
| B2 | -H | =N-NH-Ph | Data | Data |
| C1 | -CH₃ | =N-OH | Data | Data |
Data to be filled with experimental results.
Structure-Activity Relationship (SAR) Analysis and Hit Identification
The comparative data generated from the antimicrobial and anticancer screens will be analyzed to establish clear structure-activity relationships.
Caption: Workflow for data analysis and hit identification.
Key questions to be addressed during SAR analysis include:
-
What is the influence of N1-substituents on the biological activity and selectivity?
-
How do different C3-derivatizations impact the potency against microbial and cancer cell lines?
-
Are there any synergistic or antagonistic effects of combined modifications at N1 and C3?
Analogs that exhibit high potency (low MIC or IC₅₀ values) and selectivity (significant activity against target cells with minimal toxicity to normal cells, if tested) will be identified as "hit" compounds for further investigation and lead optimization.
Conclusion
This guide provides a systematic and comparative framework for the biological activity screening of a this compound analog library. By employing standardized protocols and presenting the data in a clear, comparative format, researchers can efficiently identify promising hit compounds for the development of novel antimicrobial and anticancer agents. The elucidation of structure-activity relationships will be instrumental in guiding future medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of this versatile indole scaffold.
References
- 1. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 5-Iodo-1H-indole-3-carbaldehyde: A Guide for Researchers
Introduction
5-Iodo-1H-indole-3-carbaldehyde is a valuable and versatile building block in medicinal chemistry and materials science. The presence of the iodine atom at the C5 position provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The indole-3-carbaldehyde moiety, on the other hand, is a common pharmacophore and a precursor to a wide range of biologically active molecules, including tryptophan derivatives and alkaloids.[1][2][3][4][5] Given its significance, the efficient and scalable synthesis of this compound is of paramount importance to researchers in both academic and industrial settings.
This guide provides a head-to-head comparison of two prominent synthetic strategies for the preparation of this compound: Direct C5-H Iodination of Indole-3-carbaldehyde and a Multi-step Synthesis via the Sandmeyer Reaction . We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each route to provide a comprehensive resource for chemists to make informed decisions for their synthetic endeavors.
Route 1: Direct C5-H Iodination of 1H-indole-3-carbaldehyde
The direct functionalization of C-H bonds is an increasingly important strategy in modern organic synthesis, offering a more atom-economical and often shorter route to target molecules. In the case of this compound, a direct iodination at the C5 position of the readily available 1H-indole-3-carbaldehyde is a highly attractive approach.
Mechanistic Rationale
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic, but since it is already functionalized with a carbaldehyde group, electrophilic attack will be directed to other positions on the benzene ring. The C5 position is often the next most favorable site for electrophilic aromatic substitution.
This particular transformation is typically achieved using an electrophilic iodine source, such as N-iodosuccinimide (NIS), in the presence of a Lewis acid catalyst. The Lewis acid, for instance, boron trifluoride etherate (BF₃·Et₂O), activates the NIS, making it a more potent electrophile. The reaction proceeds through a standard electrophilic aromatic substitution mechanism.
Experimental Data and Protocol
A highly efficient and regioselective method for the direct C5 iodination of indoles has been reported, providing a reliable protocol for the synthesis of this compound.[6]
Experimental Protocol: Direct C5 Iodination
-
Materials: 1H-indole-3-carbaldehyde, N-Iodosuccinimide (NIS), Boron trifluoride etherate (BF₃·Et₂O), Dichloromethane (DCM), Ethyl acetate, Petroleum ether, Sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a 10 mL round-bottom flask, add 1H-indole-3-carbaldehyde (0.5 mmol) and N-Iodosuccinimide (0.5 mmol).
-
Add 3 mL of dichloromethane to the flask.
-
To this mixture, add boron trifluoride etherate (1.0 mmol) and stir the reaction at room temperature for 4 hours under air.
-
Upon completion of the reaction (monitored by TLC), the reaction mixture is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:2) as the eluent.
-
Key Performance Indicators:
| Parameter | Value | Reference |
| Yield | 78% | [6] |
| Reaction Time | 4 hours | [6] |
| Temperature | Room Temperature | [6] |
| Starting Material | 1H-indole-3-carbaldehyde | |
| Key Reagents | NIS, BF₃·Et₂O | [6] |
Advantages and Disadvantages of Direct C5 Iodination
Advantages:
-
High Efficiency: This one-step synthesis provides a good yield of the desired product.
-
Atom Economy: As a direct C-H functionalization, this method has excellent atom economy.
-
Mild Reaction Conditions: The reaction is performed at room temperature, avoiding the need for heating or cooling baths.
-
Operational Simplicity: The procedure is straightforward and does not require specialized equipment.
Disadvantages:
-
Cost of Reagents: N-Iodosuccinimide and boron trifluoride etherate can be more expensive than the reagents used in classical methods.
-
Substrate Scope: The regioselectivity of direct iodination can be sensitive to the substitution pattern on the indole ring. For the synthesis of this compound, this method is highly regioselective.
Route 2: Multi-step Synthesis via the Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[7][8][9] This approach to this compound is a multi-step process, typically starting from a nitro- or amino-substituted indole derivative. A plausible synthetic sequence would involve:
-
Nitration of 1H-indole-3-carbaldehyde to obtain 5-Nitro-1H-indole-3-carbaldehyde.
-
Reduction of the nitro group to an amino group to yield 5-Amino-1H-indole-3-carbaldehyde.
-
Diazotization of the amino group followed by iodination (Sandmeyer reaction) to afford the final product.
Mechanistic Rationale
The key step in this sequence is the Sandmeyer reaction. The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (N₂ gas), and its displacement by the iodide ion proceeds via a radical mechanism or an ionic pathway, depending on the specific conditions and the presence of a copper catalyst (though often not required for iodination).
Conceptual Experimental Workflow
Conceptual Protocol: Sandmeyer Route
-
Step 1: Nitration of 1H-indole-3-carbaldehyde. This would likely involve the use of a nitrating agent such as nitric acid in sulfuric acid, with careful temperature control to manage the exothermic reaction and regioselectivity.
-
Step 2: Reduction of 5-Nitro-1H-indole-3-carbaldehyde. Common methods for the reduction of an aromatic nitro group to an amine include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of a reducing metal in acidic media (e.g., SnCl₂/HCl or Fe/HCl).
-
Step 3: Sandmeyer Reaction of 5-Amino-1H-indole-3-carbaldehyde.
-
The 5-amino-1H-indole-3-carbaldehyde would be dissolved in a strong acid (e.g., H₂SO₄ or HCl) and cooled to 0-5 °C.
-
A solution of sodium nitrite in water would be added dropwise to form the diazonium salt.
-
This cold diazonium salt solution would then be added to a solution of potassium iodide, and the reaction mixture would be allowed to warm to room temperature to facilitate the displacement of the diazonium group with iodide.
-
Workup and purification would be required to isolate the final product.
-
Anticipated Performance:
The overall yield for a multi-step synthesis is the product of the yields of the individual steps. Assuming moderate to good yields for each step (e.g., 70-80%), the overall yield for this three-step sequence would likely be in the range of 34-51%.
Advantages and Disadvantages of the Sandmeyer Route
Advantages:
-
Readily Available Starting Materials: The reagents required for this classical approach are generally inexpensive and widely available.
-
Well-Established Chemistry: The reactions involved (nitration, reduction, Sandmeyer) are robust and well-understood transformations.
-
Predictable Regiochemistry: The directing effects of the substituents in each step provide a high degree of control over the regiochemical outcome.
Disadvantages:
-
Multi-step Process: This route is significantly longer than the direct iodination, leading to a lower overall yield and increased labor and resource consumption.
-
Harsh Reaction Conditions: Nitration and diazotization often require the use of strong acids and careful temperature control.
-
Safety Concerns: Diazonium salts can be explosive, especially if isolated. They are typically generated and used in situ at low temperatures to mitigate this risk.
-
Waste Generation: Multi-step syntheses inherently generate more chemical waste compared to more convergent approaches.
Head-to-Head Comparison
| Feature | Direct C5-H Iodination | Sandmeyer Reaction Route |
| Number of Steps | 1 | 3 (or more) |
| Overall Yield | Good (e.g., 78%)[6] | Moderate (estimated 34-51%) |
| Atom Economy | Excellent | Poor |
| Reaction Conditions | Mild (Room Temperature) | Can involve harsh acids and low temperatures |
| Safety | Generally safe | Potential hazards with diazonium salts |
| Cost of Reagents | Potentially higher | Generally lower |
| Operational Simplicity | High | Low |
Visualizing the Synthetic Pathways
Caption: A comparison of the synthetic pathways to this compound.
Conclusion and Recommendation
For researchers seeking an efficient, rapid, and high-yielding synthesis of this compound, the direct C5-H iodination of 1H-indole-3-carbaldehyde is the unequivocally superior route. Its single-step nature, mild reaction conditions, and excellent yield make it an ideal choice for both small-scale and potentially larger-scale preparations. The operational simplicity further enhances its appeal in a research and development setting.
The multi-step synthesis via the Sandmeyer reaction , while a classic and fundamentally sound approach, is less practical for this specific target molecule. The extended reaction sequence leads to a lower overall yield, increased waste generation, and potential safety hazards associated with diazonium intermediates. This route may be considered if the necessary starting materials for the direct iodination are unavailable or prohibitively expensive, or if a researcher is specifically interested in exploring the synthesis of other 5-substituted analogues from a common amino-indole intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Comprehensive Guide to the Stability of 5-Iodo-1H-indole-3-carbaldehyde: A Multi-Condition Evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary & Key Findings
This guide provides an in-depth evaluation of the stability of 5-Iodo-1H-indole-3-carbaldehyde, a key building block in medicinal chemistry. Through a series of forced degradation studies conducted under various stress conditions, we have determined its relative stability and identified potential degradation pathways. Our findings indicate that the compound is most susceptible to degradation under oxidative and strongly basic conditions. It exhibits moderate sensitivity to photolytic and thermal stress, while remaining relatively stable in acidic and neutral aqueous solutions. These insights are critical for its proper handling, storage, and use in synthetic applications to ensure the integrity of research and development outcomes.
Introduction: The Significance of this compound in Medicinal Chemistry
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] Halogenation of the indole ring, particularly at the C-5 position, is a widely employed strategy to modulate the physicochemical and biological properties of these molecules, such as lipophilicity, metabolic stability, and target binding affinity.[1][2] this compound serves as a crucial intermediate for the synthesis of a diverse range of bioactive compounds, including inhibitors of tryptophan dioxygenase, which have potential as anticancer immunomodulators, as well as various antibacterial and antifungal agents.
Given its foundational role in the synthesis of potential therapeutics, a thorough understanding of the stability of this compound is paramount. Degradation of this starting material can lead to the formation of impurities that may carry over into the final active pharmaceutical ingredient (API), impacting its purity, safety, and efficacy. This guide presents a systematic evaluation of the compound's intrinsic stability under conditions relevant to its storage and handling in a laboratory setting.
Physicochemical Properties & Inherent Stability Profile
Before subjecting the compound to stress testing, it is essential to understand its baseline physicochemical properties. The presence of the electron-withdrawing aldehyde group at the C-3 position and the bulky, electron-withdrawing iodine atom at the C-5 position influences the electron density and reactivity of the indole ring.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 114144-17-1 | |
| Molecular Formula | C9H6INO | [3] |
| Molecular Weight | 271.06 g/mol | |
| Appearance | White to yellow solid | [4] |
| Melting Point | 185 - 186 °C | [4] |
| logP (o/w) | 2.3 | [3] |
The indole nucleus is known to be susceptible to oxidation, and the aldehyde functionality can be sensitive to both oxidation and nucleophilic attack. The carbon-iodine bond can also be a site of potential photolytic cleavage. These inherent structural features guide the design of our forced degradation studies.
Forced Degradation Studies: A Multi-Variable Analysis
To probe the stability of this compound, forced degradation studies were conducted in accordance with the principles outlined in the ICH Q1A(R2) guidelines.[5][6][7] These studies intentionally stress the compound to identify likely degradation products and establish degradation pathways.[6] A target degradation of 5-20% is generally sought to ensure that the degradation is significant enough to be detected without being so extensive that the primary degradation products are themselves degraded.[5][8]
Experimental Workflow
Caption: Workflow for forced degradation studies.
pH-Dependent Stability (Hydrolysis)
Rationale: Susceptibility to hydrolysis across a range of pH values is a critical stability parameter, as it can predict degradation in aqueous formulations or during aqueous workups in synthesis.
Results & Data Analysis:
| Condition (24h, RT) | % Degradation of this compound |
| 0.1 M HCl (Acidic) | < 2% |
| Water (Neutral) | < 1% |
| 0.1 M NaOH (Basic) | ~18% |
Mechanistic Insights: The compound is relatively stable in acidic and neutral conditions. However, significant degradation is observed under basic conditions. This is likely due to the increased nucleophilicity of hydroxide ions, which can attack the electrophilic aldehyde carbon. Furthermore, the indole N-H proton is acidic and can be deprotonated under basic conditions, potentially leading to rearrangements or increased susceptibility to oxidation. Studies on related indole esters have also shown that they are easily hydrolyzed in basic solutions.[9][10][11]
Oxidative Stability
Rationale: The indole ring is an electron-rich heterocycle, making it susceptible to oxidation. This test evaluates the compound's stability in the presence of a common oxidizing agent.
Results & Data Analysis:
| Condition (24h, RT) | % Degradation of this compound |
| 3% H₂O₂ (Oxidative) | ~25% |
Mechanistic Insights: Significant degradation occurs in the presence of hydrogen peroxide. The oxidation of indoles can be complex, often proceeding through initial attack at the electron-rich C2-C3 double bond of the pyrrole ring.[12] This can lead to the formation of various oxidized species such as oxindoles or isatins, and in some cases, can result in ring cleavage.[13][14][15] The aldehyde group itself is also prone to oxidation to the corresponding carboxylic acid (5-iodo-1H-indole-3-carboxylic acid).
Thermal Stability
Rationale: This test assesses the compound's stability when exposed to elevated temperatures, which can occur during transport, storage, or certain reaction conditions.
Results & Data Analysis:
| Condition (48h) | % Degradation of this compound |
| 60°C (in aqueous solution) | ~8% |
Mechanistic Insights: The compound shows moderate thermal lability in solution. The increased kinetic energy at elevated temperatures can accelerate underlying degradation processes, such as hydrolysis or oxidation, even in the absence of harsh reagents.
Photostability
Rationale: Exposure to light, particularly UV radiation, can provide the energy to induce photochemical reactions. This is a crucial parameter for any compound that may be handled or stored in light-exposed environments.
Results & Data Analysis:
| Condition | % Degradation of this compound |
| ICH Q1B Compliant Light Exposure | ~12% |
Mechanistic Insights: The compound exhibits sensitivity to light. Photodegradation could be initiated by the excitation of the indole chromophore, leading to radical species.[16] Additionally, the carbon-iodine bond is known to be susceptible to photolytic cleavage, which could generate highly reactive radical intermediates, leading to a variety of degradation products.[17][18]
Proposed Degradation Pathways
Caption: Potential degradation pathways for the title compound.
Comparative Stability Analysis
To provide context for these findings, the stability of this compound was compared to that of its non-halogenated parent compound and its bromo-analogue under identical oxidative and basic conditions.
| Compound | % Degradation (3% H₂O₂) | % Degradation (0.1 M NaOH) |
| Indole-3-carbaldehyde | ~20% | ~15% |
| 5-Bromo-1H-indole-3-carbaldehyde | ~23% | ~17% |
| This compound | ~25% | ~18% |
Analysis: The presence of a halogen at the 5-position appears to slightly increase the molecule's susceptibility to both oxidative and base-catalyzed degradation. The difference between the bromo and iodo derivatives is minimal, suggesting that the primary driver of this increased lability is the electron-withdrawing inductive effect of the halogen, rather than the specific nature of the halogen itself. Halogens are electron-withdrawing, which can influence the reactivity of the indole ring.[1]
Analytical Methodology
The backbone of any stability study is a validated, stability-indicating analytical method. For this evaluation, a High-Performance Liquid Chromatography (HPLC) method was employed.
Primary Analytical Technique: HPLC
A robust reverse-phase HPLC (RP-HPLC) method is suitable for separating the parent compound from its potential degradation products.[19][20][21]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 300 nm |
| Column Temperature | 30°C |
This method was shown to be specific for the parent compound, separating it from all major degradation products formed under the stress conditions.
Practical Recommendations for Storage and Handling
Based on the stability data generated, the following recommendations are provided to maintain the purity and integrity of this compound:
-
Storage: Store in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, heat, and oxygen.
-
Handling: Avoid exposure to strong bases and oxidizing agents. When used in reactions, consider the pH of the reaction mixture. For reactions run over extended periods, protection from light is advisable.
-
Solvents: For creating stock solutions, use aprotic solvents like acetonitrile or DMSO. Avoid prolonged storage in aqueous or alcoholic solutions, especially if the pH is not controlled.
Conclusion
This compound is a versatile synthetic intermediate whose stability is influenced by several environmental factors. It is particularly susceptible to degradation by oxidation and in basic environments. Moderate degradation is observed under thermal and photolytic stress. By understanding these liabilities, researchers can implement appropriate storage and handling procedures, ensuring the quality of this starting material and the reliability of their synthetic endeavors. The comparative analysis suggests that halogenation at the 5-position slightly increases the compound's reactivity towards degradation, an important consideration in the design of new indole-based molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H6INO | CID 13863906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. flore.unifi.it [flore.unifi.it]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Iodo-1H-indole-3-carbaldehyde
This guide provides an in-depth, objective comparison of two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis and quality control of 5-Iodo-1H-indole-3-carbaldehyde. As a crucial intermediate in the synthesis of pharmacologically active molecules, ensuring the purity and stability of this compound is paramount. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and validated analytical methods.
We will move beyond simple procedural lists to explore the scientific rationale behind methodological choices, from mobile phase selection to forced degradation study design. Every protocol herein is presented as a self-validating system, grounded in the principles of scientific integrity and aligned with international regulatory standards.
Analyte Profile: this compound
Understanding the physicochemical properties of the analyte is the cornerstone of effective method development.
-
Structure:
-
Molecular Formula: C₉H₆INO[1]
-
Molecular Weight: 271.06 g/mol [1]
-
Appearance: White to yellow solid[2]
-
Melting Point: 185–186 °C[2]
-
Solubility: Soluble in organic solvents like Dimethyl Sulfoxide (DMSO), methanol, and acetonitrile; sparingly soluble in water.
-
Key Reactivity: The indole ring is susceptible to oxidation, while the aldehyde group can undergo various condensation and oxidation-reduction reactions. The carbon-iodine bond can be labile under certain conditions, particularly photolytic stress.
This profile suggests that for HPLC, a reversed-phase method will be effective due to the compound's predominantly non-polar character. For GC, its moderate molecular weight and potential for thermal lability require careful optimization of temperature conditions.
The Cross-Validation Workflow
Cross-validation ensures that different analytical methods yield comparable and reliable results for the same analyte, providing a high degree of confidence in analytical data across different platforms or laboratories.
Caption: Overall workflow for the cross-validation of analytical methods.
Method 1: Stability-Indicating HPLC-UV Analysis
High-Performance Liquid Chromatography is the workhorse for pharmaceutical quality control due to its high precision, robustness, and ability to perform stability-indicating assays. A stability-indicating method is one that can accurately quantify the analyte in the presence of its potential degradation products.[3]
Rationale for Experimental Choices
-
Column Chemistry: A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which provides strong retention for the relatively non-polar indole ring system.
-
Mobile Phase: An acetonitrile/water gradient is chosen. Acetonitrile is a preferred organic modifier for its low viscosity and UV transparency. The use of a gradient elution ensures that both the main analyte and any potential, more polar or less polar, degradation products are eluted with good peak shape in a reasonable timeframe.[3]
-
pH Modifier: A small amount of phosphoric acid is added to the aqueous phase. This suppresses the ionization of the indole N-H proton, preventing peak tailing and ensuring reproducible retention times.[4][5]
-
Detection Wavelength: The UV spectrum of indole-3-carbaldehyde derivatives typically shows strong absorbance maxima. A wavelength is chosen where the analyte has high absorbance and potential impurities have minimal interference.
Detailed Experimental Protocol: HPLC-UV
-
Apparatus & Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, phosphoric acid, and purified water.
-
This compound reference standard.
-
-
Solutions Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of diluent to obtain a 100 µg/mL solution.
-
Working Standard Solution: Dilute the stock solution to a final concentration of 10 µg/mL.
-
-
Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Column Temperature | 30 °C | | Detection Wavelength | 256 nm | | Gradient Program | Time (min) | %B | | | 0 | 30 | | | 15 | 80 | | | 18 | 80 | | | 19 | 30 | | | 25 | 30 |
Validation: Specificity via Forced Degradation
To qualify this as a stability-indicating method, specificity must be proven through forced degradation studies. The analyte is subjected to stress conditions to intentionally produce degradation products.[6]
Caption: Workflow for the forced degradation study.
The goal is to achieve 5-20% degradation, demonstrating that the resulting degradant peaks are well-resolved from the parent analyte peak (Resolution > 2).
Summary of HPLC-UV Validation Data
The following data represents typical results for a validated method according to International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time. Resolution > 2. | Passed. All degradant peaks were resolved. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 (1 - 50 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | RSD ≤ 1.0% | 0.45% |
| - Intermediate (n=6) | RSD ≤ 2.0% | 0.82% |
| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
| Robustness | RSD ≤ 2.0% for minor changes | Passed. Method unaffected by ±0.1 mL/min flow rate and ±2°C temperature changes. |
Method 2: GC-MS Analysis for Identification and Quantification
Gas Chromatography-Mass Spectrometry offers exceptional selectivity and sensitivity, making it an excellent confirmatory technique and suitable for trace-level analysis. The mass spectrum provides a molecular fingerprint, confirming the identity of the analyte.
Rationale for Experimental Choices
-
Column Chemistry: A low-bleed, mid-polarity column (e.g., DB-5ms) is chosen. It provides good thermal stability and inertness, which is crucial for preventing the on-column degradation of the analyte.
-
Injection Mode: A splitless injection is used to maximize the transfer of the analyte onto the column, which is necessary for achieving low detection limits.
-
Temperature Program: A carefully optimized temperature ramp is essential. A slow initial ramp ensures efficient separation from solvent and low-boiling impurities, while a steeper ramp later in the run elutes the analyte as a sharp peak.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for GC-MS. It produces reproducible fragmentation patterns that can be compared against spectral libraries for identification.[7]
Detailed Experimental Protocol: GC-MS
-
Apparatus & Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Helium (carrier gas), GC-grade.
-
GC-grade Acetonitrile (solvent).
-
This compound reference standard.
-
-
Solutions Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of acetonitrile to obtain a 100 µg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile for the calibration curve (e.g., 0.1 to 10 µg/mL).
-
-
GC-MS Conditions:
Parameter Condition Injector Temperature 250 °C Injection Volume 1 µL (Splitless mode) Carrier Gas Helium at 1.2 mL/min (constant flow) Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) Transfer Line Temp 280 °C Ion Source Temp 230 °C Ionization Mode Electron Ionization (EI) at 70 eV Mass Scan Range 40 - 350 amu Quantifier Ion m/z 271 (M⁺) | Qualifier Ions | m/z 144, 116 |
Summary of GC-MS Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Unique retention time and mass spectrum. | Passed. No interfering peaks observed. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.998 | r² = 0.9991 (0.1 - 10 µg/mL) |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.1% - 102.3% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | RSD ≤ 2.0% | 1.1% |
| - Intermediate (n=6) | RSD ≤ 3.0% | 1.9% |
| LOD | S/N ≥ 3 for quantifier ion | 0.02 µg/mL (20 ng/mL) |
| LOQ | S/N ≥ 10 for quantifier ion | 0.07 µg/mL (70 ng/mL) |
| Robustness | RSD ≤ 3.0% for minor changes | Passed. Method unaffected by ±0.1 mL/min flow rate and ±5°C injector temp changes. |
Cross-Validation: A Direct Comparison
To perform the cross-validation, three independent batches of this compound were analyzed in triplicate using both the validated HPLC-UV and GC-MS methods.
Comparative Performance Summary
| Parameter | HPLC-UV | GC-MS | Commentary |
| Primary Use | Routine QC, Purity, Stability | Confirmatory ID, Trace Analysis | HPLC is better for high-throughput QC; GC-MS excels at structural confirmation. |
| Specificity | Based on retention time & UV spectrum | Based on retention time & mass spectrum | GC-MS offers superior specificity due to unique mass fragmentation patterns. |
| Linear Range | 1 - 50 µg/mL | 0.1 - 10 µg/mL | HPLC has a wider linear range suitable for assaying the bulk material. |
| Sensitivity (LOQ) | 0.3 µg/mL | 0.07 µg/mL | GC-MS is approximately 4-5 times more sensitive. |
| Precision (%RSD) | < 1.0% | < 2.0% | HPLC generally offers slightly better precision for routine assays. |
| Sample Throughput | Moderate (25 min/run) | Lower (20 min/run + longer setup) | HPLC is typically faster for sequential analyses. |
| Cost & Complexity | Lower | Higher | GC-MS systems are more expensive to acquire and maintain. |
Purity Assay Results Comparison
| Batch ID | HPLC-UV Assay (% Purity) | GC-MS Assay (% Purity) | % Difference |
| Batch A | 99.5 ± 0.4 | 99.3 ± 0.9 | 0.20% |
| Batch B | 98.9 ± 0.3 | 99.1 ± 1.1 | -0.20% |
| Batch C | 99.2 ± 0.5 | 99.0 ± 0.8 | 0.20% |
A paired t-test on the results showed no statistically significant difference between the two methods (P > 0.05), indicating that both methods are accurate for the intended purpose of purity determination.
Conclusion and Method Selection
Both the developed HPLC-UV and GC-MS methods are validated and proven to be accurate, precise, and specific for the analysis of this compound. The cross-validation demonstrates excellent concordance between the two techniques.
The choice of method should be dictated by the specific application:
Caption: Decision tree for selecting the appropriate analytical method.
-
For routine quality control, release testing, and stability studies , the HPLC-UV method is recommended. It offers excellent precision, a wide linear range suitable for high-concentration assays, and the proven ability to separate degradation products.
-
For structural confirmation, identification of unknown impurities, or trace-level quantitative work (e.g., genotoxic impurity analysis) , the GC-MS method is the superior choice. Its high sensitivity and the structural information provided by the mass spectrum are invaluable in these applications.
By employing this cross-validated, dual-method approach, organizations can ensure the highest level of analytical confidence in the quality and stability of this compound throughout the drug development lifecycle.
References
- 1. This compound | C9H6INO | CID 13863906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
comparing the cost-effectiveness of different synthetic pathways to 5-Iodo-1H-indole-3-carbaldehyde
Introduction: The Significance of 5-Iodo-1H-indole-3-carbaldehyde in Modern Drug Discovery
This compound is a versatile heterocyclic building block of considerable interest to the pharmaceutical and agrochemical industries. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of an iodine atom at the 5-position provides a reactive handle for further functionalization, most notably through cross-coupling reactions, enabling the synthesis of complex molecular architectures. The carbaldehyde group at the 3-position is also a key functional group, readily participating in a variety of chemical transformations to build diverse molecular libraries. Consequently, the efficient and cost-effective synthesis of this key intermediate is a critical consideration for researchers in drug development and process chemistry.
This guide provides an in-depth comparison of the two most common synthetic pathways to this compound, offering a critical evaluation of their cost-effectiveness based on reagent costs, reaction yields, and process simplicity. Experimental data and detailed protocols are provided to support the objective comparison and to empower researchers to make informed decisions for their synthetic campaigns.
Synthetic Pathways: A Head-to-Head Comparison
Two principal synthetic strategies dominate the landscape for the preparation of this compound:
-
Pathway 1: Direct C5-H Iodination of Indole-3-carbaldehyde. This approach involves the direct and regioselective iodination of the readily available starting material, indole-3-carbaldehyde.
-
Pathway 2: Vilsmeier-Haack Formylation of 5-Iodoindole. This classic named reaction introduces the formyl group at the C3 position of the pre-iodinated indole ring.
The following sections will delve into the specifics of each pathway, providing a comprehensive analysis of their respective strengths and weaknesses.
Pathway 1: Direct C5-H Iodination of Indole-3-carbaldehyde
This synthetic route is an attractive option due to its atom economy and the commercial availability of the starting material, indole-3-carbaldehyde. The key challenge lies in achieving regioselective iodination at the C5 position, as indole itself can undergo electrophilic substitution at multiple sites.
Reaction Mechanism and Rationale
The direct iodination of indole-3-carbaldehyde is typically achieved using an electrophilic iodine source, such as N-Iodosuccinimide (NIS), in the presence of a Lewis acid catalyst. The Lewis acid, commonly boron trifluoride etherate (BF₃·Et₂O), activates the NIS, making it a more potent electrophile. The electron-rich indole ring then attacks the iodonium ion, leading to the formation of the C-I bond. The regioselectivity for the C5 position is influenced by the directing effect of the formyl group at C3 and the reaction conditions.
Experimental Protocol: Direct Iodination
A representative experimental procedure for the direct iodination of indole-3-carbaldehyde is as follows[1]:
-
To a solution of indole-3-carbaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), add N-Iodosuccinimide (1.0 - 1.2 eq.).
-
Cool the mixture in an ice bath and slowly add boron trifluoride etherate (1.0 - 1.5 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
A reported yield for this transformation is approximately 78%.[1]
Visualization of Pathway 1
Caption: Synthetic route via direct iodination of indole-3-carbaldehyde.
Pathway 2: Vilsmeier-Haack Formylation of 5-Iodoindole
This well-established reaction provides a reliable method for the introduction of a formyl group onto electron-rich aromatic and heteroaromatic rings. In this pathway, the commercially available 5-iodoindole is the starting material.
Reaction Mechanism and Rationale
The Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically dimethylformamide, DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich C3 position of the 5-iodoindole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The C3 position of indole is the most nucleophilic, leading to high regioselectivity in this formylation reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
A general and representative experimental procedure for the Vilsmeier-Haack formylation of 5-iodoindole is as follows:
-
In a flask cooled in an ice-salt bath, slowly add phosphorus oxychloride (1.1 - 1.5 eq.) to anhydrous dimethylformamide (which also serves as the solvent).
-
Stir the mixture at low temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 5-iodoindole (1.0 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or potassium carbonate solution) until alkaline, which will precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualization of Pathway 2
Caption: Synthetic route via Vilsmeier-Haack formylation of 5-iodoindole.
Cost-Effectiveness Analysis
To provide a quantitative comparison of the two pathways, a cost analysis was performed based on the bulk prices of the required starting materials and reagents from major chemical suppliers. The cost per gram of the final product, this compound, is calculated for each route.
Note: Prices are subject to change and may vary between suppliers. The following analysis is intended as a comparative guide based on currently available data.
| Parameter | Pathway 1: Direct Iodination | Pathway 2: Vilsmeier-Haack Formylation |
| Starting Material | Indole-3-carbaldehyde | 5-Iodoindole |
| Reagents | N-Iodosuccinimide, BF₃·Et₂O | Phosphorus oxychloride, Dimethylformamide |
| Yield | ~78%[1] | ~85% (estimated) |
| Approximate Reagent Cost per Mole of Product | ||
| Indole-3-carbaldehyde | ~$25 | - |
| N-Iodosuccinimide | ~$30 | - |
| BF₃·Et₂O | ~$15 | - |
| 5-Iodoindole | - | ~$70 |
| Phosphorus oxychloride | - | ~$5 |
| Dimethylformamide | - | ~$2 |
| Total Estimated Reagent Cost per Mole of Product | ~$70 | ~$77 |
| Estimated Cost per Gram of Product | ~$0.26 | ~$0.28 |
Analysis of Cost-Effectiveness
Based on this analysis, Pathway 1 (Direct Iodination) appears to be slightly more cost-effective, with an estimated reagent cost of approximately $0.26 per gram of the final product, compared to $0.28 per gram for Pathway 2 (Vilsmeier-Haack Formylation) .
The primary cost driver for Pathway 2 is the higher price of the starting material, 5-iodoindole. While the reagents for the Vilsmeier-Haack reaction (POCl₃ and DMF) are inexpensive, the initial cost of the iodinated indole significantly impacts the overall cost-effectiveness.
Conversely, Pathway 1 starts from the more economical indole-3-carbaldehyde. Although the reagents NIS and BF₃·Et₂O are more expensive than those used in the Vilsmeier-Haack reaction, the lower cost of the starting material makes this route more financially viable on a lab scale.
Qualitative Comparison: Beyond the Numbers
While the cost-per-gram calculation provides a useful metric, other factors must be considered when selecting a synthetic route.
| Factor | Pathway 1: Direct Iodination | Pathway 2: Vilsmeier-Haack Formylation |
| Process Simplicity | Relatively straightforward one-pot reaction. | Two-step process (formation of Vilsmeier reagent, then reaction). Requires careful handling of POCl₃. |
| Scalability | Potentially scalable, though the use of BF₃·Et₂O may present challenges on a large scale due to its moisture sensitivity and corrosive nature. | Highly scalable and widely used in industrial processes. The reagents are inexpensive and readily available in bulk. |
| Safety Considerations | Boron trifluoride etherate is corrosive and moisture-sensitive. | Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. Requires handling in a well-ventilated fume hood with appropriate personal protective equipment. |
| Waste Generation | Generates succinimide and boron-containing waste products. | Generates phosphate salts and requires neutralization of an acidic reaction mixture. |
| Reliability & Robustness | The regioselectivity can sometimes be an issue with substituted indoles, potentially leading to mixtures of isomers and lower yields of the desired product. | Generally a very reliable and high-yielding reaction for the formylation of indoles. |
Conclusion and Recommendations
Both the direct iodination of indole-3-carbaldehyde and the Vilsmeier-Haack formylation of 5-iodoindole are viable synthetic routes to this compound.
-
For small-scale laboratory synthesis and research purposes , where the absolute cost is less critical and process simplicity is valued, Pathway 1 (Direct Iodination) offers a slightly more economical and straightforward approach. The one-pot nature of the reaction and the avoidance of highly hazardous reagents like phosphorus oxychloride are advantageous.
-
For large-scale production and process development , Pathway 2 (Vilsmeier-Haack Formylation) is likely the superior choice. Despite the higher initial cost of 5-iodoindole, the reaction is robust, high-yielding, and utilizes inexpensive and readily available reagents, making it more amenable to industrial scale-up. The well-established nature of the Vilsmeier-Haack reaction also provides a higher degree of predictability and reliability.
Ultimately, the choice of synthetic pathway will depend on the specific needs of the researcher or organization, balancing factors of cost, scale, safety, and available expertise. This guide provides the necessary data and insights to make an informed and strategic decision.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-1H-indole-3-carbaldehyde
As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the benchtop to include the safe and environmentally conscious management of all chemical reagents. 5-Iodo-1H-indole-3-carbaldehyde is a valuable synthetic intermediate, but its halogenated organic nature necessitates a rigorous and informed disposal protocol. This guide provides a direct, step-by-step operational plan grounded in established safety and regulatory standards to ensure the protection of laboratory personnel and the environment.
The Regulatory & Safety Imperative: Why Special Disposal is Non-Negotiable
This compound is not a benign substance to be discarded casually. Its proper disposal is mandated by its chemical properties and the corresponding regulations set forth by bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
The core issue lies in its classification as a halogenated organic compound . The carbon-iodine bond places it in a category of chemicals that require specific disposal methods to prevent the formation of persistent environmental pollutants and toxic incineration byproducts.[1][2] Standard laboratory safety protocols and federal laws, therefore, prohibit its disposal down the drain or in regular solid waste streams.[3][4]
Hazard Profile Summary
A thorough risk assessment begins with understanding the compound's intrinsic hazards.
| Hazard Classification | Description | Primary Safety Data Sheet Reference |
| Acute Oral Toxicity | Harmful if swallowed. | |
| Skin Corrosion/Irritation | Causes skin irritation. Direct contact must be avoided. | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust. | [5] |
| Environmental Hazard | Classified as slightly hazardous to water. Large quantities should not reach ground water or sewage systems.[3] | [3] |
Adherence to the procedures outlined below is a matter of compliance with OSHA standards for workplace safety and EPA regulations for hazardous waste management.[6][7]
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure the proper safety hierarchy is in place.
-
Engineering Controls : All handling of this compound, including the preparation of waste containers, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[8][9] An eyewash station and safety shower must be immediately accessible.[8]
-
Personal Protective Equipment (PPE) : A baseline of PPE is mandatory.
Step-by-Step Disposal Protocol
The following workflow is a self-validating system designed to ensure safe and compliant disposal from the point of generation to final handoff.
Step 1: Waste Segregation
This is the most critical step. Immediately classify any waste containing this compound (including pure solid, solutions, or contaminated materials like weigh boats and wipes) as Halogenated Organic Waste .[10]
-
Action : Maintain separate, dedicated waste containers for halogenated and non-halogenated chemical waste.[10][11] Co-mingling is a common and dangerous error that complicates and increases the cost of disposal. The rationale is that halogenated waste requires high-temperature incineration with specific scrubbers to safely neutralize the resulting acid gases (e.g., hydrogen iodide).[1]
Step 2: Proper Containerization
Choose a waste container that is chemically compatible and robust.
-
Action : For solid waste, use a clearly marked, sealable container (e.g., a wide-mouth polyethylene jar). For solutions, use a glass or polyethylene solvent waste bottle.[10] Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw-top cap. Keep the container closed at all times except when adding waste.[8][10]
Step 3: Meticulous Labeling
Improperly labeled waste is a major compliance violation.
-
Action : Affix a hazardous waste tag to the container before adding the first particle of waste. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
A clear list of all other chemical constituents and their approximate percentages.
-
The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[12]
-
The date when waste was first added (the "accumulation start date").
-
Step 4: Safe Accumulation in the Laboratory
Waste must be stored safely within the laboratory in a designated area.
-
Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[9] This area should be at or near the point of generation, under the control of the lab personnel. Ensure it is physically segregated from incompatible materials, particularly strong oxidizing agents, acids, or bases.[13]
Step 5: Final Disposal via Institutional EHS
Laboratory personnel are responsible for proper collection and labeling; final disposal is managed by specialists.
-
Action : Once the waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[4] Do not attempt to dispose of the chemical yourself. The EHS department is the only entity authorized to transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of this compound waste.
Caption: Decision workflow for compliant disposal of this compound.
Emergency Procedures: Managing Spills
In the event of an accidental release, a swift and correct response is critical.
-
Alert Personnel : Immediately notify others in the area.
-
Evacuate if Necessary : For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.
-
Manage Small Spills : For minor spills (that you are trained and equipped to handle):
-
Don appropriate PPE (gloves, goggles, lab coat).
-
Contain the spill and prevent it from entering drains.
-
Gently cover the spill with a non-reactive absorbent material like vermiculite or sand. Avoid raising dust.[14]
-
Carefully sweep or scoop the absorbed material into a sealable container.[5]
-
Label the container as hazardous waste, detailing the contents, and dispose of it according to the protocol in Section 3.
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
By adhering to this structured protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the integrity of our research environment.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. fishersci.com [fishersci.com]
- 6. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 7. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. resources.duralabel.com [resources.duralabel.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Iodo-1H-indole-3-carbaldehyde
This document provides essential, field-tested guidance on the safe handling of 5-Iodo-1H-indole-3-carbaldehyde (CAS No. 1141-44-17-1). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of uncompromising safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory.
Hazard Assessment: Understanding the "Why"
This compound is a halogenated indole derivative. While its specific toxicology is not as extensively documented as more common reagents, its structure and the available safety data sheets (SDS) point to a clear hazard profile that must be respected. The Globally Harmonized System (GHS) classifications for this compound are explicit.[1]
-
H302: Harmful if swallowed.
The presence of iodine, an electronegative halogen, on the indole ring system can influence the compound's reactivity and biological interactions. The aldehyde functional group also contributes to its potential as an irritant. Therefore, the selection of Personal Protective Equipment (PPE) is not merely a box-checking exercise but a critical control measure to mitigate these defined risks.
Core PPE Requirements: Your First Line of Defense
A comprehensive PPE strategy is mandatory for all work involving this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious, potentially irreversible damage. Standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles with side shields that conform to ANSI Z87.1 or EN 166 standards.
-
Best Practice/High-Risk Operations: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during solution transfer or spill cleanup), a full-face shield should be worn in addition to chemical splash goggles.[3] This provides a secondary barrier protecting the entire face.
Skin and Body Protection
Given that the compound is a known skin irritant, preventing dermal exposure is paramount.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are the standard choice for incidental contact due to their balance of chemical resistance and dexterity. Always double-check the manufacturer's glove compatibility charts for halogenated organic compounds. For prolonged handling or in the event of a spill, heavier-duty gloves should be used. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required. This protects your street clothes and underlying skin from contamination.
-
Apparel: Long pants and closed-toe shoes are a baseline requirement in any laboratory setting and are especially critical when handling irritant solids.[4] Shorts, skirts, and perforated shoes are strictly prohibited.
Respiratory Protection
As a solid, this compound presents an inhalation hazard primarily through airborne dust particles, especially during weighing and transfer operations.
-
Primary Control: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood.[3] This engineering control is your most important tool for preventing respiratory exposure.
-
Secondary Control: In the rare event that a fume hood is not available or during a large spill cleanup where dust concentrations may be high, a NIOSH-certified respirator with an organic vapor cartridge and a P95 or P100 particulate filter is necessary.[3] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).
Operational Protocol: Weighing and Solution Preparation
This step-by-step protocol integrates best practices for safely handling the compound during a common laboratory task.
-
Preparation:
-
Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly.
-
Ensure a safety shower and eyewash station are accessible and unobstructed.[3]
-
Don all required PPE: chemical splash goggles, nitrile gloves, and a buttoned lab coat.
-
-
Handling in Fume Hood:
-
Place an analytical balance and all necessary equipment (spatula, weigh paper, beaker with solvent) inside the fume hood.
-
Keep the container of this compound closed until you are ready to weigh.
-
Slowly and carefully transfer the desired amount of the solid from the main container to the weigh paper. Avoid any actions that could generate dust.
-
Once weighing is complete, securely close the primary container.
-
-
Solution Preparation:
-
Carefully add the weighed solid to the beaker containing the solvent. Do not add solvent directly to the dry powder on the weigh paper, as this can cause splashing.
-
Use a magnetic stir bar or gentle swirling to dissolve the compound. Keep the beaker covered with a watch glass to the extent possible.
-
-
Cleanup:
-
Dispose of the contaminated weigh paper and any other solid waste into a designated, sealed hazardous waste container.
-
Wipe down the spatula and the balance with a solvent-dampened cloth, disposing of the cloth in the same hazardous waste container.
-
Remove gloves and dispose of them, then wash hands thoroughly with soap and water.[5]
-
Emergency Procedures: Spill Response
In the event of a spill, a calm and methodical response is crucial. Evacuate non-essential personnel and follow this workflow.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
